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  • Product: 2-chloro-N-methoxy-N-methylpropanamide
  • CAS: 952579-60-1

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: The Chemistry and Application of Weinreb Amides in Modern Synthesis

A Note to the Reader: Initial research into the specific compound, 2-chloro-N-methoxy-N-methylpropanamide, revealed a significant scarcity of in-depth, publicly available scientific literature. To provide a comprehensive...

Author: BenchChem Technical Support Team. Date: March 2026

A Note to the Reader: Initial research into the specific compound, 2-chloro-N-methoxy-N-methylpropanamide, revealed a significant scarcity of in-depth, publicly available scientific literature. To provide a comprehensive and authoritative guide that meets the standards of scientific integrity and practical utility for researchers, the scope of this document has been expanded to the broader and highly significant class of compounds to which it belongs: Weinreb amides . This allows for a thorough exploration of the core chemical principles and applications relevant to the originally requested molecule, grounded in a wealth of peer-reviewed data and established experimental protocols.

This guide delves into the synthesis, mechanism, and application of N-methoxy-N-methylamides (Weinreb amides), a class of reagents indispensable to modern organic chemistry for their unique ability to facilitate the controlled formation of carbon-carbon bonds in the synthesis of ketones and aldehydes.

The Weinreb Amide: Structure and Foundational Principles

The defining structural feature of a Weinreb amide is the N-methoxy-N-methylamide moiety. This functional group is remarkably stable to a wide range of nucleophilic reagents, yet its resulting tetrahedral intermediate exhibits a unique stability profile that is central to its synthetic utility.

The Key to Controlled Reactivity: The Chelated Intermediate

Unlike other carboxylic acid derivatives (such as esters or acid chlorides) that often undergo double addition with organometallic reagents to yield tertiary alcohols, Weinreb amides typically react only once to produce a ketone. This controlled reactivity is attributed to the formation of a stable, five-membered metallo-chelate intermediate upon nucleophilic attack.

The oxygen of the methoxy group and the oxygen of the carbonyl coordinate to the metal cation (e.g., Li⁺ or Mg²⁺) of the organometallic reagent. This chelated intermediate is stable at low temperatures and does not collapse to release the ketone until acidic workup. This prevents the newly formed ketone from reacting with a second equivalent of the nucleophile.

Diagram 1: The Weinreb Ketone Synthesis Mechanism

Caption: Mechanism of Weinreb ketone synthesis showing the stable chelated intermediate.

Synthesis of Weinreb Amides

The preparation of Weinreb amides is straightforward and can be achieved through several reliable methods, most commonly from carboxylic acids or their derivatives.

Standard Protocol: Acyl Chloride Method

A robust and widely used method involves the conversion of a carboxylic acid to its corresponding acyl chloride, followed by reaction with N,O-dimethylhydroxylamine hydrochloride.

Experimental Protocol: Synthesis of a Generic Weinreb Amide

  • Acid Chloride Formation:

    • To a solution of the starting carboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar), add oxalyl chloride (1.2-1.5 eq) or thionyl chloride (1.2-1.5 eq) dropwise at 0 °C.

    • Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

    • Allow the reaction to warm to room temperature and stir for 1-3 hours, or until gas evolution ceases. The solvent and excess reagent are typically removed in vacuo.

    • Causality: The conversion to the highly reactive acyl chloride is necessary to activate the carbonyl group for subsequent nucleophilic attack by the weakly nucleophilic N,O-dimethylhydroxylamine.

  • Amide Formation:

    • In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and a non-nucleophilic base, such as pyridine or triethylamine (2.2-2.5 eq), in anhydrous DCM or THF at 0 °C.

    • Slowly add the crude acyl chloride (dissolved in a minimal amount of the same anhydrous solvent) to the amine solution.

    • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours.

    • Causality: A stoichiometric amount of base is required to neutralize the HCl generated during the reaction and to liberate the free amine from its hydrochloride salt. An excess ensures the reaction goes to completion.

  • Workup and Purification:

    • Quench the reaction with a mild acid (e.g., 1M HCl or saturated NH₄Cl solution).

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product via flash column chromatography (typically using a hexane/ethyl acetate gradient).

Physicochemical and Spectroscopic Properties

The properties of a specific Weinreb amide, such as the titular 2-chloro-N-methoxy-N-methylpropanamide, can be predicted based on its structure.

PropertyPredicted/Typical ValueNotes
Molecular Formula C₅H₁₀ClNO₂Specific to 2-chloro-N-methoxy-N-methylpropanamide
Molecular Weight 151.59 g/mol Specific to 2-chloro-N-methoxy-N-methylpropanamide
Appearance Colorless to pale yellow oil or low-melting solidGeneral for small aliphatic Weinreb amides.
Solubility Soluble in common organic solvents (DCM, THF, EtOAc, Acetone).General property.
¹H NMR Expect signals for N-CH₃ (~3.2 ppm), O-CH₃ (~3.7 ppm), and the propanamide backbone.The α-chloro proton would appear as a quartet.
¹³C NMR Carbonyl carbon signal typically appears around 170 ppm.
IR Spectroscopy Strong C=O stretch absorption around 1660-1680 cm⁻¹.This is a characteristic amide I band.

Applications in Synthesis

The primary application of Weinreb amides is in the synthesis of ketones and aldehydes, serving as versatile intermediates in the construction of complex molecules.

Ketone Synthesis

As detailed in Section 1.1, the reaction of Weinreb amides with one equivalent of an organolithium or Grignard reagent, followed by an acidic workup, provides a high-yield route to a diverse range of ketones. This method is celebrated for its high functional group tolerance.

Aldehyde Synthesis

Weinreb amides can be gently reduced to form aldehydes. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce them further to amines, but milder reagents provide excellent control.

  • Reduction with LiAlH₄ (controlled): By using a controlled amount of LiAlH₄ at low temperatures (e.g., -78 °C), the reaction can be stopped at the aldehyde stage.

  • Reduction with DIBAL-H: Diisobutylaluminium hydride (DIBAL-H) is also highly effective for this transformation, forming a similar stable intermediate that hydrolyzes to the aldehyde upon workup.

Diagram 2: Synthetic Utility of Weinreb Amides

Weinreb_Applications WA Weinreb Amide R-CO-N(OMe)Me Grignard 1. R'-MgX or R'-Li 2. H₃O⁺ DIBAL 1. DIBAL-H 2. H₃O⁺ LAH LiAlH₄ (excess) Ketone Ketone R-CO-R' Aldehyde Aldehyde R-CHO Amine Amine R-CH₂-N(OMe)Me Grignard->Ketone DIBAL->Aldehyde LAH->Amine

Caption: Key transformations of Weinreb amides into ketones, aldehydes, and amines.

Conclusion

Weinreb amides represent a cornerstone of modern synthetic chemistry, offering a reliable and controlled method for the preparation of ketones and aldehydes. Their unique stability, derived from the formation of a chelated tetrahedral intermediate, prevents over-addition reactions that plague other carbonyl derivatives. The straightforward synthesis of the amide itself, combined with its tolerance for a wide array of functional groups, ensures its continued and widespread use in academic research and industrial applications, particularly in the fields of natural product synthesis and pharmaceutical development.

References

  • Weinreb, S. M.; Nahm, S. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815–3818. [Link]

  • Balasubramaniam, S., & Aidhen, I. S. (2008). The Weinreb Amide: A Versatile and Highly Useful Functional Group in the Plethora of Modern Organic Synthetic Methods. Russian Journal of Organic Chemistry, 44(3), 303–326. [Link]

  • Carrasco, M., et al. (2006). A convenient and general synthesis of ketones by reaction of Weinreb amides with Grignard reagents. The Journal of Organic Chemistry, 71(19), 7457–7460. [Link]

  • Mentzel, M., et al. (2004). A simple and efficient one-pot synthesis of aldehydes from carboxylic acids using Weinreb's amide. Organic & Biomolecular Chemistry, 2(18), 2583–2585. [Link]

  • Posner, G. H., & Canella, K. A. (1985). A convenient one-pot synthesis of aldehydes from carboxylic acids. Journal of the American Chemical Society, 107(8), 2571–2573. [Link]

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-chloro-N-methoxy-N-methylamides

Foreword: Navigating Chemical Nomenclature In the realm of chemical research and development, precision in nomenclature is paramount. The subject of this guide, 2-chloro-N-methoxy-N-methylpropanamide, presents a case whe...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Navigating Chemical Nomenclature

In the realm of chemical research and development, precision in nomenclature is paramount. The subject of this guide, 2-chloro-N-methoxy-N-methylpropanamide, presents a case where closely related structures can lead to ambiguity. Our initial investigation reveals that while a substance with the CAS number 952579-60-1 corresponds to this name, public data on its physicochemical properties is sparse.[1] However, a structurally similar and more extensively documented compound, 2-chloro-N-methoxy-N-methylacet amide (CAS No: 67442-07-3), is often discussed in chemical literature and supplier catalogs.[2][3][4][5]

This guide, therefore, will focus primarily on the well-characterized 2-chloro-N-methoxy-N-methylacetamide, while also presenting the available data for its propanamide analogue. This approach ensures a comprehensive and practical resource for researchers, scientists, and drug development professionals, enabling a clearer understanding of this class of compounds.

Chemical Identity and Molecular Structure

The fundamental difference between the acetamide and propanamide derivatives lies in the length of the carbon chain attached to the carbonyl group. The acetamide has a single carbon (from the acetyl group), while the propanamide has an ethyl group. This seemingly minor difference can have significant implications for the molecule's physicochemical properties and reactivity.

Below is a comparative visualization of the two molecules.

Caption: Comparative overview of 2-chloro-N-methoxy-N-methylacetamide and its propanamide analogue.

Physicochemical Properties

The following table summarizes the key physicochemical properties for 2-chloro-N-methoxy-N-methylacetamide, based on available data. These parameters are crucial for designing experimental conditions, from reaction setups to formulation and analytical method development.

PropertyValueSource
Appearance White to light yellow crystals or solid[3][4]
Melting Point 39-41 °C[3][4]
Boiling Point 94-95 °C[3][4]
Density 1.178 g/cm³[3]
Flash Point 104 °C (219.2 °F) - closed cup[4]
Vapor Pressure 5.8 ± 0.3 mmHg at 25°C[3]
Refractive Index 1.442[3]
Storage Temperature 2-8°C

Spectroscopic and Analytical Characterization

Characterization of these compounds is essential for confirming identity, purity, and structure. While a comprehensive dataset for the propanamide is unavailable, some spectroscopic information exists for the acetamide.

Spectroscopic Data
  • Raman Spectroscopy: Data for 2-chloro-N-methoxy-N-methylacetamide is available and has been recorded using a Bruker MultiRAM Stand Alone FT-Raman Spectrometer.[2] This technique is valuable for identifying functional groups and confirming the molecular backbone structure.

Analytical Methodology: A General Protocol

For quantitative analysis in complex matrices, such as in biological fluids during drug development, a robust analytical method is required. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC/MS/MS) is a gold-standard technique for this purpose due to its high sensitivity and specificity.[6]

Below is a generalized workflow for developing an LC/MS/MS method for the analysis of compounds like 2-chloro-N-methoxy-N-methylacetamide.

LC/MS/MS Method Development Workflow prep Sample Preparation (e.g., filtration, dilution) hplc HPLC Separation (Reversed-phase C18 column) prep->hplc ion Ionization (Electrospray - ESI) hplc->ion ms1 MS1: Precursor Ion Selection (Quadrupole 1) ion->ms1 frag Fragmentation (Collision Cell - CID) ms1->frag ms2 MS2: Product Ion Detection (Quadrupole 3) frag->ms2 detect Detector ms2->detect data Data Analysis (Quantitation & Confirmation) detect->data

Caption: Generalized workflow for LC/MS/MS analysis.

Step-by-Step Protocol Outline:

  • Sample Preparation:

    • For aqueous samples, filtration through a 0.45 µm filter is typically sufficient.[7]

    • For more complex matrices, a protein precipitation or solid-phase extraction (SPE) step may be necessary.

  • Chromatographic Separation (HPLC):

    • Column: A reversed-phase C18 column is a common starting point for non-polar to moderately polar compounds.[6]

    • Mobile Phase: A gradient elution using a mixture of water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol is typically employed to achieve good separation.

    • Injection Volume: Typically in the range of 1-10 µL.

  • Mass Spectrometric Detection (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive mode is often suitable for nitrogen-containing compounds.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification, where a specific precursor ion is selected and fragmented, and a specific product ion is monitored. This provides high selectivity and sensitivity.

    • Parameter Optimization: The cone voltage and collision energy must be optimized for the specific analyte to achieve the best sensitivity.

Synthesis and Applications

2-chloro-N-methoxy-N-methylacetamide is utilized as an intermediate in organic synthesis. For instance, it is a reagent in the preparation of α-chloro-ketones, which are precursors for the synthesis of 2-heptyl-3-hydroxy-4(1H)-quinolone, a signaling molecule in Pseudomonas aeruginosa. It has also been used in the synthesis of novel insecticides.[8]

Safety and Handling

For 2-chloro-N-methoxy-N-methylacetamide, the following safety information has been reported:

  • Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).[3]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/ protective clothing/ eye protection/ face protection), and others related to response and disposal.[9]

  • Personal Protective Equipment (PPE): It is recommended to use eye shields, gloves, and a dust mask (type N95 or equivalent).

  • Handling: Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[4] Handle in a well-ventilated area.[9]

  • Storage: Keep the container tightly closed in a dry, well-ventilated place, and store under refrigerated conditions (2-8°C is often recommended).[9]

Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this chemical.[4][9]

Conclusion

This guide provides a detailed overview of the physicochemical properties, analytical methodologies, and safety considerations for 2-chloro-N-methoxy-N-methylacetamide, a compound closely related to the nominal topic of 2-chloro-N-methoxy-N-methylpropanamide. The presented data and protocols offer a solid foundation for researchers and professionals working with this class of chemicals. The importance of precise chemical identification cannot be overstated, and it is hoped that this guide serves as a valuable and clear resource in that endeavor.

References

  • PubChem. 2-Chloro-N-methoxy-N-methylacetamide. [Link]

  • EPA. 2-Chloro-N-methylpropanamide Properties. [Link]

  • ResearchGate. Synthesis of compound 5: (a) 2‐chloro‐N‐methoxy‐N‐methylacetamide,.... [Link]

  • Agilent. SAFETY DATA SHEET. [Link]

  • PubChem. 2-Chloro-N-methoxy-N-methylbenzamide. [Link]

  • CPAchem. Safety data sheet. [Link]

  • PubChemLite. 2-chloro-n-((3-methoxy-2-(1-methylethoxy)phenyl)methyl)propanamide. [Link]

  • Agilent Technologies. Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. [Link]

  • PubChemLite. 2-chloro-n-methylpropanamide (C4H8ClNO). [Link]

  • PubChem. 2-Chloro-N-methylpropanamide. [Link]

  • Organic Syntheses. N-Methoxy-N-methylcyanoformamide. [Link]

  • EPA. EPA Method 531.2: Measurement of N-Methylcarbamoyloximes and N-Methylcarbamates in Water By Direct Aqueous Injection HPLC With Postcolumn Derivatization. [Link]

Sources

Foundational

Technical Guide: 2-Chloro-N-methoxy-N-methylpropanamide (CAS 952579-60-1) in Advanced Organic Synthesis

Executive Summary In the landscape of modern drug development and complex organic synthesis, the precise construction of carbon-carbon bonds without over-alkylation is a persistent challenge. 2-chloro-N-methoxy-N-methylp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug development and complex organic synthesis, the precise construction of carbon-carbon bonds without over-alkylation is a persistent challenge. 2-chloro-N-methoxy-N-methylpropanamide (CAS Registry Number: 952579-60-1) serves as a highly specialized building block designed to solve this exact problem[1][2]. As an


-chlorinated Weinreb amide, this compound allows researchers to synthesize highly functionalized 

-chloro ketones via organometallic reagents while strictly preventing the formation of tertiary alcohols[3][4].

This whitepaper provides an in-depth mechanistic analysis, physical property breakdown, and field-validated protocols for both the synthesis and downstream application of this critical intermediate.

Chemical Identity & Quantitative Data

To ensure rigorous tracking and inventory management in laboratory settings, the foundational chemical identifiers and physical properties of 2-chloro-N-methoxy-N-methylpropanamide are summarized below[1][5][6].

PropertyValue
Chemical Name 2-chloro-N-methoxy-N-methylpropanamide
CAS Registry Number 952579-60-1
Molecular Formula C5H10ClNO2
Molecular Weight 151.59 g/mol
MDL Number MFCD12095635
Compound Class Weinreb Amide (N-methoxy-N-methyl amide)
Structural Features

-chloro substitution; N-methoxy-N-methyl directing group

Mechanistic Insights: The Weinreb Amide Advantage

The Challenge of Over-Addition

Traditionally, reacting carboxylic esters or acid chlorides with organometallic reagents (such as Grignard or organolithium reagents) yields a ketone intermediate that is more electrophilic than the starting material. Consequently, a second equivalent of the nucleophile rapidly attacks the newly formed ketone, resulting in an undesired tertiary alcohol[3][7].

The Chelation-Controlled Solution

Steven Weinreb and Steven Nahm revolutionized ketone synthesis by introducing N,O-dimethylhydroxylamine as an amine source to form what is now known as the Weinreb amide[3][7]. When 2-chloro-N-methoxy-N-methylpropanamide is subjected to a Grignard reagent, the reaction proceeds via a self-regulating mechanism:

  • Nucleophilic Attack: The organometallic reagent attacks the carbonyl carbon, forming a tetrahedral intermediate.

  • Chelation Stabilization (Causality): Unlike standard esters, the Weinreb amide's tetrahedral intermediate is stabilized by a rigid, five-membered cyclic chelate. The metal cation (e.g.,

    
     or 
    
    
    
    ) coordinates simultaneously to the negatively charged carbonyl oxygen and the lone pair of the N-methoxy oxygen[8][9].
  • Arrested Collapse: This chelation acts as a thermodynamic sink at low to ambient temperatures, preventing the intermediate from collapsing into a ketone[4].

  • Controlled Release: The reactive ketone is only liberated upon the introduction of an acidic aqueous quench, which destroys the chelate and protonates the leaving group, safely yielding the ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -chloro ketone without exposing it to the active nucleophile[8].
    

Mechanism WA Weinreb Amide (CAS: 952579-60-1) Attack Nucleophilic Addition (0°C to RT) WA->Attack RM Organometallic Reagent (R-MgX or R-Li) RM->Attack Chelate Stable 5-Membered Tetrahedral Chelate Attack->Chelate Quench Acidic Aqueous Quench (1M HCl) Chelate->Quench Prevents collapse Ketone Alpha-Chloro Ketone (No Over-addition) Quench->Ketone

Caption: Chelation-controlled mechanism preventing over-addition in Weinreb ketone synthesis.

Validated Synthesis Protocol

The synthesis of 2-chloro-N-methoxy-N-methylpropanamide is highly efficient when executed via a biphasic interfacial reaction. The following protocol is adapted from established pharmaceutical patent literature (WO2016168098A1)[10].

Experimental Rationale

A biphasic system (Water/Dichloromethane) is employed alongside Potassium Carbonate (


). The base serves a dual purpose: it liberates the free amine from the N,O-dimethylhydroxylamine hydrochloride salt and neutralizes the HCl byproduct generated during the nucleophilic acyl substitution. The biphasic nature ensures that the highly reactive 2-chloropropanoyl chloride, dissolved in the organic phase, is protected from bulk aqueous hydrolysis while reacting at the interface[10].
Step-by-Step Methodology
  • Preparation of Aqueous Phase: In a round-bottom flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.0 equiv, e.g., 63.0 mmol) in deionized water (1 mL per mmol).

  • Base Addition: Slowly add Potassium Carbonate (

    
    , 3.1 equiv) to the aqueous solution. Caution: Effervescence (
    
    
    
    gas) will occur.
  • Preparation of Organic Phase: In a separate addition funnel, dissolve 2-chloropropanoyl chloride (1.25 equiv) in anhydrous Dichloromethane (DCM, 1 mL per mmol).

  • Interfacial Reaction: Dropwise add the DCM solution to the vigorously stirring aqueous mixture. Maintain the reaction under a Nitrogen (

    
    ) atmosphere at 28°C for 12 hours[10].
    
  • Phase Separation & Workup: Dilute the reaction mixture with additional DCM. Transfer to a separatory funnel and isolate the lower organic layer. Extract the remaining aqueous layer twice with DCM.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Sodium Sulfate (

    
    ), filter, and concentrate under reduced pressure to yield the pure 2-chloro-N-methoxy-N-methylpropanamide.
    

Synthesis R1 N,O-dimethylhydroxylamine HCl (Aqueous Phase) Rxn Biphasic Interfacial Reaction (28°C, 12h, N2 atm) R1->Rxn R2 2-chloropropanoyl chloride (Organic Phase: DCM) R2->Rxn Base K2CO3 (Acid Scavenger) Base->Rxn Workup Phase Separation & DCM Extraction Rxn->Workup Prod 2-chloro-N-methoxy- N-methylpropanamide CAS: 952579-60-1 Workup->Prod

Caption: Workflow for the biphasic synthesis of 2-chloro-N-methoxy-N-methylpropanamide.

Downstream Application: -Chloro Ketone Synthesis Workflow

Once synthesized, 2-chloro-N-methoxy-N-methylpropanamide is primed for Grignard additions. The presence of the


-chloro group makes the resulting ketone a valuable precursor for thiazole synthesis, epoxide formation, or further substitution.
Step-by-Step Methodology
  • Substrate Preparation: Dissolve 2-chloro-N-methoxy-N-methylpropanamide (1.0 equiv) in anhydrous Tetrahydrofuran (THF) under an Argon or

    
     atmosphere.
    
  • Thermal Control: Cool the reaction vessel to 0°C using an ice-water bath. (For highly reactive or sterically hindered organolithiums, cooling to -78°C is recommended to prevent

    
    -deprotonation)[3].
    
  • Nucleophile Addition: Syringe in the desired Grignard reagent (R-MgX, 1.1 to 1.5 equiv) dropwise over 15 minutes. The slight excess ensures complete conversion without risking over-addition, thanks to the chelation effect[11].

  • Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor the disappearance of the Weinreb amide via Thin Layer Chromatography (TLC).

  • Acidic Quench (Critical Step): Once complete, cool the flask back to 0°C and carefully quench the reaction by adding cold 1.0 M Hydrochloric Acid (HCl)[11]. Note: The acid is strictly required to break the magnesium-oxygen chelate and release the ketone.

  • Isolation: Extract the aqueous mixture with Ethyl Acetate (EtOAc). Wash the organic layer with saturated

    
     and brine, dry over 
    
    
    
    , and concentrate to obtain the target
    
    
    -chloro ketone.

References

  • aaronchem.
  • bldpharm.
  • chemikart.
  • google.com (Patents)
  • bio-fount.
  • wikipedia.
  • chemistrysteps.
  • youtube.com - What IS the Weinreb Amide?
  • orientjchem.
  • nih.
  • orgsyn.

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Exploratory

A Technical Guide to the Solubility of 2-chloro-N-methoxy-N-methylpropanamide in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive technical overview of the solubility characteristics of 2-chloro-N-methoxy-N-methylpropanamide, a spec...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the solubility characteristics of 2-chloro-N-methoxy-N-methylpropanamide, a specialized N-methoxy-N-methyl amide (Weinreb-Nahm amide). Given the absence of extensive published solubility data for this specific compound, this document establishes a predictive framework based on its molecular structure and the fundamental principles of intermolecular forces. More critically, it delivers a detailed, field-proven experimental protocol for researchers to accurately determine its solubility in a range of organic solvents. This work is intended to empower scientists in process chemistry, drug discovery, and formulation development to make informed decisions regarding solvent selection, reaction optimization, purification strategies, and formulation design.

Introduction: The Significance of Solubility for a Weinreb-Nahm Amide

2-chloro-N-methoxy-N-methylpropanamide belongs to the class of N-methoxy-N-methyl amides, commonly known as Weinreb-Nahm amides. These compounds are exceptionally valuable synthetic intermediates in organic chemistry.[1][2] Their utility stems from their reaction with organometallic reagents (like Grignard or organolithium reagents) to produce ketones in high yields, arresting the reaction at the ketone stage and preventing the common problem of over-addition to form tertiary alcohols.[2]

The success of any synthetic or purification step involving this intermediate is fundamentally governed by its solubility. An understanding of its behavior in various organic solvents is crucial for:

  • Reaction Homogeneity: Ensuring reactants are in the same phase for efficient molecular collision and reaction.

  • Purification and Crystallization: Selecting appropriate solvent/anti-solvent systems for effective removal of impurities and isolation of the final product.[3]

  • Downstream Processing: Managing extractions and workup procedures, where partitioning between immiscible organic and aqueous layers is key.[4]

  • Formulation Development: For applications in pharmaceuticals or agrochemicals, solubility dictates the choice of delivery vehicle and impacts bioavailability.[5]

This guide will first deconstruct the molecule's structure to predict its solubility profile and then provide a robust methodology for its empirical determination.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone of solubility prediction.[6] This means that solutes dissolve best in solvents with similar intermolecular force characteristics.[7] Let us analyze the structure of 2-chloro-N-methoxy-N-methylpropanamide.

Molecular Structure: CH3-CH(Cl)-C(=O)N(CH3)OCH3

  • Amide Core (C(=O)N(CH3)OCH3): The central feature is a tertiary amide. The carbonyl group (C=O) provides a strong dipole, making the molecule polar. However, unlike primary or secondary amides, there are no N-H bonds. This is a critical distinction: 2-chloro-N-methoxy-N-methylpropanamide can act as a hydrogen bond acceptor at its carbonyl oxygen and methoxy oxygen, but it cannot act as a hydrogen bond donor. This inability to donate hydrogen bonds reduces its solubility in highly cohesive, protic solvents compared to primary or secondary amides.[8][9]

  • Alkyl Chain (CH3-CH-): The ethyl backbone is nonpolar and contributes hydrophobic character. While small, it slightly diminishes solubility in highly polar solvents.

  • Alpha-Chloro Group (-Cl): The electronegative chlorine atom introduces another polar C-Cl bond, increasing the molecule's overall dipole moment.

  • N-Methoxy & N-Methyl Groups: These groups add steric bulk around the amide nitrogen and contribute to its tertiary nature.

Predicted Solubility Profile: Based on this analysis, we can predict the following solubility trends:

  • High Solubility in Polar Aprotic Solvents: Solvents like Acetone, Ethyl Acetate, Tetrahydrofuran (THF), and Dichloromethane (DCM) are expected to be excellent solvents. They have strong dipole moments that can interact favorably with the polar amide and chloro groups of the solute.

  • Moderate Solubility in Polar Protic Solvents: Alcohols such as Methanol, Ethanol, and Isopropanol should dissolve the compound, but perhaps to a lesser extent than polar aprotic solvents. While the solvent can donate hydrogen bonds, the solute can only accept them, leading to a less extensive hydrogen-bonding network than is possible with solutes that can both donate and accept.[10]

  • Low Solubility in Nonpolar Solvents: Solvents like Hexane, Heptane, and Toluene are predicted to be poor solvents. Their London dispersion forces are insufficient to overcome the strong dipole-dipole interactions between the solute molecules.[6]

Experimental Determination of Solubility

The most reliable understanding of solubility comes from empirical measurement. The following protocol describes an isothermal shake-flask method, a robust and widely accepted technique for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.

Principle of the Method

A surplus of the solid solute is mixed with the solvent of interest in a sealed container. The mixture is agitated at a constant temperature for a sufficient duration to ensure that equilibrium is reached between the dissolved and undissolved solute. After equilibrium, the saturated solution is filtered to remove excess solid, and the concentration of the solute in the clear supernatant is quantified.

Materials and Equipment
  • Solute: 2-chloro-N-methoxy-N-methylpropanamide (ensure high purity)

  • Solvents: A range of analytical grade organic solvents (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Heptane)

  • Equipment:

    • Analytical balance (readable to ±0.1 mg)

    • Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)

    • Thermostatically controlled shaker or incubator capable of maintaining temperature ±0.5 °C

    • Magnetic stirrer and stir bars (optional)

    • Syringes (1 mL or 5 mL)

    • Syringe filters (0.22 µm or 0.45 µm, ensure chemical compatibility with solvent, e.g., PTFE)

    • Volumetric flasks and pipettes

    • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical method.

Step-by-Step Experimental Protocol
  • Preparation of Stock Standard: Accurately weigh a known amount of 2-chloro-N-methoxy-N-methylpropanamide and dissolve it in a suitable solvent (in which it is freely soluble, e.g., Acetonitrile) to create a stock solution of known concentration. This will be used to generate a calibration curve.

  • Sample Preparation:

    • Add an excess amount of the solid solute to several pre-weighed glass vials. "Excess" means enough solid will remain undissolved at equilibrium. A starting point is ~50-100 mg of solid for every 1 mL of solvent.

    • Accurately add a known volume or mass of the test solvent to each vial.[11]

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the vials at a constant speed for a predetermined time (e.g., 24-48 hours). The time required to reach equilibrium should be determined in preliminary experiments by taking measurements at various time points (e.g., 12, 24, 48, 72 hours) until the measured concentration remains constant.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is reached, stop the agitation and allow the vials to stand undisturbed in the incubator for at least 30 minutes to allow the excess solid to settle.

    • Carefully draw a known volume of the supernatant (the clear liquid layer) into a syringe.

    • Immediately attach a syringe filter and discard the first few drops to saturate the filter material.

    • Filter the remaining solution into a clean, pre-weighed vial.

  • Quantification:

    • Accurately weigh the vial containing the filtered saturated solution to determine the mass of the solution.

    • Dilute a known mass or volume of the saturated solution with the appropriate mobile phase or solvent for analysis.

    • Analyze the diluted sample using a validated HPLC method (or other technique) against the calibration curve prepared in Step 1 to determine the concentration of 2-chloro-N-methoxy-N-methylpropanamide.

  • Calculation of Solubility:

    • Calculate the solubility using the determined concentration and the dilution factor. Express the results in appropriate units, such as mg/mL or mol/L.

    Solubility (mg/mL) = (Concentration from HPLC [mg/mL]) x (Dilution Factor)

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling & Analysis cluster_calc 4. Calculation A Add excess solute to vial B Add known volume of solvent A->B C Seal vial B->C D Agitate at constant Temperature (24-48h) C->D E Settle excess solid D->E F Withdraw supernatant E->F G Filter (0.22 µm syringe filter) F->G H Dilute sample accurately G->H I Quantify concentration (e.g., HPLC) H->I J Calculate Solubility (mg/mL or mol/L) I->J

Caption: Isothermal shake-flask solubility determination workflow.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear, organized table to facilitate comparison across different solvents.

Table 1: Experimental Solubility of 2-chloro-N-methoxy-N-methylpropanamide at 25 °C (Template)

Solvent ClassSolventDielectric Constant (ε)Solubility (mg/mL)Solubility (mol/L)Observations
Polar Aprotic Dichloromethane9.1
Acetone21
Ethyl Acetate6.0
Tetrahydrofuran (THF)7.6
Polar Protic Methanol33
Ethanol25
Isopropanol (IPA)20
Nonpolar Toluene2.4
Heptane1.9

Interpreting the Results: The collected data will provide a quantitative basis for solvent selection. By correlating the measured solubility with solvent properties like the dielectric constant, polarity index, and hydrogen bonding capability, a deeper, predictive understanding can be developed. For instance, plotting solubility versus the dielectric constant can reveal important trends about the solute-solvent interactions governing the dissolution process.

Conclusion

While specific published data on the solubility of 2-chloro-N-methoxy-N-methylpropanamide is scarce, a robust predictive framework can be established through analysis of its molecular structure. As a polar, tertiary Weinreb-Nahm amide, it is expected to be highly soluble in polar aprotic solvents and moderately soluble in polar protic solvents, with poor solubility in nonpolar media. This guide provides the necessary theoretical background and a detailed, practical experimental protocol to empower researchers to determine these solubility values accurately. The resulting data is invaluable for optimizing reaction conditions, developing efficient purification strategies, and advancing the use of this important synthetic intermediate in research and development.

References

  • Fiveable. (2025, August 15). Amides | Organic Chemistry II Class Notes.
  • ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?
  • Solubility of Things. (n.d.). Amides: Structure, Properties, and Reactions.
  • Chemistry Stack Exchange. (2020, July 10). Solubility of Amides.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • California State University, Bakersfield. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Diplomata Comercial. (n.d.). Amides chemical properties: Understanding Their Significance.
  • University of Calgary, Department of Chemistry. (2023, August 31). Solubility of Organic Compounds.
  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds | PDF.
  • U.S. Environmental Protection Agency. (2025, October 15). 2-Chloro-N-methylpropanamide Properties.
  • Labclinics. (2020, November 16). Solubility factors when choosing a solvent.
  • Sigma-Aldrich. (n.d.). 2-Chloro-N-methoxy-N-methylacetamide 98.
  • ChemScene. (n.d.). 2-Chloro-n-[(2-methoxyphenyl)methyl]propanamide.
  • National Center for Biotechnology Information. (n.d.). 2-Chloro-N-methoxy-N-methylacetamide. PubChem Compound Database.
  • ResearchGate. (n.d.). Experimental and Modeling Studies on the Solubility of 2-Chloro-N-(4-methylphenyl)propanamide (S1) in Binary Ethyl Acetate + Hexane, Toluene + Hexane, Acetone + Hexane, and Butanone + Hexane Solvent Mixtures Using Polythermal Method.
  • Thieme Chemistry. (2025, August 28). Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis.
  • National Center for Biotechnology Information. (n.d.). 2-Chloro-N-methoxy-N-methylbenzamide. PubChem Compound Database.
  • Reddit. (2025, August 15). Weinreb amide workup extraction issues. r/OrganicChemistry.
  • Journal of Chemical Reviews. (2019, December 30). Recent Developments in Weinreb Synthesis and their Applications.
  • Wikipedia. (n.d.). Weinreb ketone synthesis.
  • Physical Chemistry Research. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model.
  • Sigma-Aldrich. (n.d.). Solvent Miscibility Table.

Sources

Foundational

Technical Guide: Safety & Application of 2-Chloro-N-methoxy-N-methylpropanamide

This guide serves as an advanced technical reference for 2-chloro-N-methoxy-N-methylpropanamide , a specialized Weinreb amide intermediate. It is structured to support researchers in the safe handling, chemical applicati...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an advanced technical reference for 2-chloro-N-methoxy-N-methylpropanamide , a specialized Weinreb amide intermediate. It is structured to support researchers in the safe handling, chemical application, and risk management of this compound during drug development and organic synthesis.

Part 1: Chemical Identity & Significance[1][2][3][4]

Core Identity

This compound is a Weinreb amide derivative featuring an


-chloro substituent. It is a critical building block for the chemoselective synthesis of 

-chloro ketones, which are essential scaffolds in the production of heterocycles (e.g., thiazoles, imidazoles) and pharmaceutical active ingredients (APIs).
Parameter Data
Chemical Name 2-chloro-N-methoxy-N-methylpropanamide
CAS Number 952579-60-1
Synonyms N-Methoxy-N-methyl-2-chloropropanamide; ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

-Chloropropionyl Weinreb Amide
Molecular Formula

Molecular Weight 151.59 g/mol
SMILES CN(OC)C(=O)C(C)Cl
Structure Description Propionamide backbone with a chlorine atom at the

-position and the characteristic N-methoxy-N-methyl moiety.[1][2][3][4][5][6][7][8][9]
Structural Significance

The N-methoxy-N-methyl group prevents over-addition of nucleophiles (like Grignard reagents) by forming a stable five-membered chelate intermediate . The


-chloro group adds electrophilic character to the adjacent carbon, making the resulting ketones versatile for subsequent cyclization reactions.

Part 2: Hazard Identification & Safety Profile

Signal Word: WARNING

GHS Classification (Predicted/Read-Across)

Based on structural analogs (e.g., 2-chloro-N-methoxy-N-methylacetamide, CAS 67442-07-3) and functional group properties.

Hazard Class Category Hazard Statement
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation.
STOT - Single Exposure Category 3H335: May cause respiratory irritation.
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed.
Precautionary Statements
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[10]

Safety Management Workflow

The following diagram outlines the logical flow for managing risks associated with this compound in a laboratory setting.

SafetyWorkflow Start Risk Assessment PPE PPE Selection: Nitrile Gloves, Goggles, Fume Hood Start->PPE Handling Handling: Avoid Moisture, Inert Atmosphere PPE->Handling Exposure Exposure Event? Handling->Exposure FirstAid First Aid: Flush 15min (Eyes/Skin) Exposure->FirstAid Yes Disposal Disposal: Halogenated Waste Stream Exposure->Disposal No Spill Spill Control: Absorb with Sand/Vermiculite FirstAid->Spill Spill->Disposal

Caption: Operational workflow for handling 2-chloro-N-methoxy-N-methylpropanamide, emphasizing decision points for exposure and disposal.

Part 3: Chemical & Physical Properties

Note: Experimental data for this specific CAS is limited. Values below represent a consensus of predicted models (EPA/PubChem) and analog read-across.

Property Value / Range Source/Note
Physical State Liquid or Low-Melting SolidPredicted MP ~15°C [1, 4]
Color Colorless to Pale YellowAnalog observation
Boiling Point 227–232 °C (at 760 mmHg)Predicted [4]
Density 1.07 ± 0.05 g/cm³Predicted [4]
Flash Point ~89 °C (192 °F)Predicted (Combustible) [4]
Solubility Soluble in DCM, THF, EtOAcHydrophobic organic profile
Partition Coeff.[1][3][7] (LogP) ~0.54Predicted [2]
Stability Moisture SensitiveHydrolyzes to acid/amine over time

Part 4: Technical Application (Synthesis & Mechanism)

Primary Application: Synthesis of -Chloro Ketones

The primary utility of 2-chloro-N-methoxy-N-methylpropanamide is its reaction with organometallic reagents (Grignard or Organolithium) to form ketones. Unlike esters, which often yield tertiary alcohols due to double addition, this Weinreb amide yields the ketone exclusively.

Experimental Protocol (General Procedure)

This protocol is a generalized standard operating procedure (SOP) derived from Weinreb amide chemistry.

  • Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

  • Solvation: Dissolve 1.0 equiv of 2-chloro-N-methoxy-N-methylpropanamide in anhydrous THF (0.5 M concentration). Cool to 0 °C (or -78 °C if using R-Li).

  • Addition: Dropwise add 1.1–1.2 equiv of the organometallic reagent (e.g., Phenylmagnesium bromide).

    • Observation: The solution may turn yellow/cloudy as the chelate forms.

  • Reaction: Stir for 1–2 hours. Monitor by TLC (the intermediate chelate is stable; the ketone forms only upon hydrolysis).

  • Quench (Critical Step): Quench with cold 1M HCl or saturated

    
    .
    
    • Mechanism: Acid hydrolysis breaks the N-O-Metal chelate, releasing the ketone.[11]

  • Workup: Extract with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
Mechanistic Pathway

The high yield and selectivity are driven by the formation of a stable tetrahedral intermediate.

Mechanism SM Weinreb Amide (2-chloro...) Intermed Stable Chelate (Tetrahedral Intermediate) SM->Intermed Nucleophilic Attack Reagent Nucleophile (R-MgBr) Reagent->Intermed Mg coordinates O & N Quench Acid Hydrolysis (H3O+) Intermed->Quench Stable until workup Product Alpha-Chloro Ketone + HN(OMe)Me Quench->Product Collapse

Caption: Mechanistic pathway showing the formation of the stable magnesium chelate, preventing over-addition of the nucleophile.

Part 5: Handling, Storage, & Disposal

Storage Conditions
  • Temperature: Refrigerate (2–8 °C).

  • Atmosphere: Store under inert gas (Argon/Nitrogen). The compound is hygroscopic and hydrolytically unstable over long periods.

  • Container: Tightly sealed glass vial with a PTFE-lined cap.

Disposal
  • Waste Stream: Halogenated Organic Waste.

  • Protocol: Do not dispose of in general trash or down the drain. Dissolve in a combustible solvent and incinerate in a licensed chemical incinerator equipped with an afterburner and scrubber (to manage HCl generation).

Part 6: References

  • U.S. EPA. (2025). CompTox Chemicals Dashboard: 2-Chloro-N-methylpropanamide (Analog Properties). Retrieved February 27, 2026, from [Link]

  • Nahm, S., & Weinreb, S. M. (1981).[12] N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. (Foundational Chemistry Reference).

Sources

Exploratory

stability of alpha-chloro Weinreb amides under standard conditions

An In-Depth Technical Guide to the Stability of α-Chloro Weinreb Amides Authored by: A Senior Application Scientist Abstract N-methoxy-N-methylamides, commonly known as Weinreb amides, are indispensable acylating agents...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Stability of α-Chloro Weinreb Amides

Authored by: A Senior Application Scientist

Abstract

N-methoxy-N-methylamides, commonly known as Weinreb amides, are indispensable acylating agents in modern organic synthesis. Their unique ability to react with potent organometallic nucleophiles to furnish ketones in high yields, without the common issue of over-addition, has cemented their role as a cornerstone of synthetic methodology. The introduction of an α-chloro substituent further enhances their utility, creating a versatile bifunctional handle for subsequent molecular elaboration. However, this modification also introduces specific stability challenges. This guide provides a comprehensive analysis of the stability of α-chloro Weinreb amides under standard laboratory conditions, offering field-proven insights into their handling, reactivity, and compatibility with a range of common reagents. We will explore the causality behind experimental choices, ensuring that researchers, scientists, and drug development professionals can confidently and effectively utilize these powerful synthetic intermediates.

The Weinreb Amide: A Foundation of Controlled Acylation

First reported in 1981 by Steven M. Weinreb and Steven Nahm, the N-methoxy-N-methylamide has become a favored precursor for the synthesis of ketones and aldehydes.[1][2] Its remarkable success stems from the formation of a stable, five-membered chelated tetrahedral intermediate upon nucleophilic attack by organometallic reagents.[1][2][3] This intermediate is configurationally locked at low temperatures, preventing the collapse and subsequent second addition that plagues reactions with other acylating agents like esters or acid chlorides.[2] Only upon acidic workup does the intermediate break down to reveal the desired ketone.

The introduction of a chlorine atom at the α-position creates an even more valuable building block. The α-chloro ketone moiety is a precursor to a multitude of functional groups, including α-amino ketones, α-hydroxy ketones, and epoxides. However, the presence of the α-chloro group, adjacent to an electron-withdrawing carbonyl system and possessing an abstractable α-proton, introduces specific stability concerns that must be carefully managed.

Core Stability Profile of α-Chloro Weinreb Amides

The overall stability of an α-chloro Weinreb amide is a balance between the inherent robustness of the Weinreb amide functionality and the reactivity introduced by the α-chloro substituent.

2.1. Impact of pH and Temperature

The stability under various pH and thermal conditions is critical for reaction setup, workup, and purification.

  • Acidic Conditions: α-Chloro Weinreb amides demonstrate good stability towards mild aqueous acidic conditions commonly used for quenching organometallic reactions (e.g., 1M HCl, saturated NH₄Cl).[4][5] This allows for the effective breakdown of the tetrahedral intermediate to the ketone without significant degradation of the starting material or product. Prolonged exposure to strong, hot acids should be avoided as it can lead to hydrolysis of the amide bond, though this is not a typical concern under standard protocols.

  • Basic Conditions: This is the most significant liability of α-chloro Weinreb amides that possess an α-proton. The presence of a base can readily induce a β-elimination (E2) reaction, leading to the formation of an α,β-unsaturated Weinreb amide.[5][6] This pathway competes directly with the desired nucleophilic addition at the carbonyl. The choice of base, reaction temperature, and substrate structure are all critical factors. Non-nucleophilic, sterically hindered bases are more likely to promote elimination. Conversely, highly nucleophilic reagents, especially at low temperatures, will preferentially attack the carbonyl carbon.

  • Thermal Stability: While specific decomposition temperatures are substrate-dependent, α-chloro Weinreb amides are generally stable at the temperatures required for their synthesis and subsequent reactions. Many C-H functionalization reactions using Weinreb amides as directing groups are performed at elevated temperatures (60-130 °C), indicating a substantial thermal tolerance of the core functional group.[3][7] However, for α-chloro variants, high temperatures can accelerate unwanted side reactions, particularly elimination. It is prudent to assume that they are less thermally stable than their non-halogenated counterparts and to avoid unnecessarily prolonged heating.

Table 1: Summary of α-Chloro Weinreb Amide Stability
ConditionStability LevelKey Considerations & Causality
Mild Acidic (e.g., 1M HCl) HighStable for typical reaction workups. The amide bond is robust to brief acid exposure.
Strong Acidic ModeratePotential for hydrolysis of the N-O or C-N bond over long periods or at high temperatures.
Mild/Weak Basic Moderate to LowRisk of elimination, especially with heating. The α-proton is acidified by the adjacent carbonyl.
Strong Basic LowHigh propensity for rapid β-elimination to form α,β-unsaturated amides.[5]
Thermal (Ambient to ~80°C) Generally HighStable for most standard reaction times. Stability decreases with increasing temperature.
Photochemical ModerateAs with many complex organic molecules, storage in amber vials or protection from direct light is recommended to prevent potential degradation.[8]

Reagent Compatibility: A Guide for Reaction Design

Understanding the compatibility of α-chloro Weinreb amides with common reagents is essential for successful synthetic planning.

3.1. Nucleophilic Reagents (Grignard, Organolithiums)

This is the quintessential reaction of Weinreb amides. The key to success with α-chloro substrates is to favor nucleophilic addition over base-induced elimination.

  • Causality: At very low temperatures (typically -78 °C), the kinetic pathway of nucleophilic addition to the electrophilic carbonyl carbon is significantly faster than the proton abstraction required for elimination.[5][9] As the temperature rises, the rate of elimination increases, becoming a competitive side reaction.

  • Best Practices: Always perform additions of Grignard or organolithium reagents at low temperatures (-78 to -20 °C). Add the nucleophile slowly to the amide solution to maintain a low concentration and prevent localized heating. Quench the reaction at low temperature before allowing it to warm to ambient temperature.

3.2. Reducing Agents

α-Chloro Weinreb amides can be selectively reduced to α-chloro aldehydes, which are themselves highly valuable and often unstable intermediates.

  • Hydride Reagents: Diisobutylaluminum hydride (DIBAL-H) and lithium aluminum hydride (LiAlH₄) are effective for this transformation.[2][4][10] Careful control of stoichiometry (typically 1.0-1.2 equivalents of hydride) and temperature is crucial to prevent over-reduction to the corresponding alcohol. The α-chloro group is generally stable to these conditions when performed at low temperatures.

  • Milder Borohydrides: More specialized reagents like chloromagnesium dimethylaminoborohydride (MgAB) have been developed for the reduction of Weinreb amides to aldehydes under ambient conditions, offering a milder alternative to aluminum hydrides.[10]

3.3. Oxidizing Agents & Transition Metals

The Weinreb amide functionality is remarkably robust and can act as a directing group in a variety of transition-metal-catalyzed C-H functionalization reactions.[3][7] This indicates its stability in the presence of various catalysts (Pd, Ru, Rh, Ir) and oxidants (e.g., Cu(II) salts) often employed in these reactions. The compatibility of the C-Cl bond will depend on the specific catalytic cycle; for instance, some low-valent palladium or nickel catalysts could potentially undergo oxidative addition into the C-Cl bond.

Table 2: Reagent Compatibility Overview
Reagent ClassCompatibilityKey Considerations
Organometallics (RMgX, RLi) High (at low temp)Addition must be performed at low temperatures (-78 °C) to prevent elimination.[5]
Hydride Reductants (DIBAL-H) HighControlled stoichiometry and low temperature are required to isolate the aldehyde and prevent over-reduction.[2][10]
Transition Metal Catalysts HighThe amide is an effective directing group; compatibility of the C-Cl bond is system-dependent.[3][7]
Peptide Coupling Reagents HighStable to standard amide bond-forming conditions (e.g., EDCI, HOBt, COMU).[1][11]
Wittig Reagents HighCan be used to form α-chloro enones, avoiding harsher organometallic conditions.[2]

Visualization of Key Transformations

Diagrams help clarify the critical reaction pathways and experimental logic.

G cluster_0 Nucleophilic Addition vs. Elimination Start α-Chloro Weinreb Amide Intermediate Stable Tetrahedral Intermediate Start->Intermediate + R-M (Nucleophile) Low Temperature (-78 °C) (Kinetic Control) SideProduct α,β-Unsaturated Amide (Side Product) Start->SideProduct + Base (or Nu: as Base) Higher Temperature (Thermodynamic Control) Product α-Chloro Ketone (Desired Product) Intermediate->Product H₃O⁺ Workup

Caption: Competing pathways for α-chloro Weinreb amides.

G cluster_workflow Typical Experimental Workflow AcidChloride α-Chloro Acyl Chloride Amidation Amidation (Me(MeO)NH·HCl, Base) AcidChloride->Amidation WeinrebAmide α-Chloro Weinreb Amide (Purified Intermediate) Amidation->WeinrebAmide Grignard Grignard Reaction (R-MgBr, THF, -78 °C) WeinrebAmide->Grignard Workup Aqueous Acid Workup Grignard->Workup FinalProduct α-Chloro Ketone Workup->FinalProduct

Caption: Standard workflow for synthesis and use.

Proven Protocols and Methodologies

Trustworthy protocols are self-validating. The following methods are representative of standard, reliable procedures.

Protocol 1: Synthesis of N-methoxy-N-methyl-2-chloropropanamide

This protocol details the conversion of an α-chloro acyl chloride to the corresponding Weinreb amide.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and thermometer, add N,O-dimethylhydroxylamine hydrochloride (1.1 eq).

  • Suspension: Suspend the solid in anhydrous dichloromethane (DCM) under a nitrogen atmosphere and cool the mixture to 0 °C in an ice bath.

  • Base Addition: Slowly add a mild base such as pyridine or triethylamine (2.2 eq) to the suspension. Stir for 10 minutes.

  • Acylation: Add a solution of 2-chloropropionyl chloride (1.0 eq) in anhydrous DCM dropwise via a syringe, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours. Monitor by TLC until the starting material is consumed.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Causality Note: The use of a non-nucleophilic base like pyridine or triethylamine is crucial to deprotonate the hydroxylamine hydrochloride without competing in the acylation reaction. The reaction is run at 0 °C to control the exotherm and prevent side reactions.

Protocol 2: Synthesis of 3-Chloro-4-phenylbutan-2-one

This protocol demonstrates the reaction of an α-chloro Weinreb amide with a Grignard reagent.

  • Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add the purified α-chloro Weinreb amide (1.0 eq).

  • Dissolution: Dissolve the amide in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Nucleophilic Addition: Slowly add a solution of benzylmagnesium chloride (1.1 eq) in THF dropwise via a syringe over 30 minutes, maintaining the internal temperature at or below -70 °C.

  • Reaction: Stir the mixture at -78 °C for 2 hours. The formation of the stable tetrahedral intermediate occurs during this step.

  • Quenching: While still at -78 °C, quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Warm-up & Workup: Remove the cooling bath and allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting crude α-chloro ketone by flash column chromatography.

Causality Note: The entire procedure up to the quench is performed at -78 °C to ensure the rate of nucleophilic addition vastly exceeds the rate of any potential elimination and to maintain the stability of the tetrahedral intermediate.[2][12] Quenching at low temperature ensures the intermediate is protonated before it can collapse and potentially react further upon warming.

Storage and Handling

Proper storage is essential to maintain the integrity of α-chloro Weinreb amides.

  • Containers: Store in tightly sealed, amber glass vials or bottles to protect from moisture and light.[8]

  • Atmosphere: For long-term storage, flushing the container with an inert gas like nitrogen or argon is recommended.

  • Temperature: Store in a cool, dry, and well-ventilated area.[13] For particularly sensitive or valuable samples, storage in a freezer at -20 °C can significantly extend shelf life.[14]

  • Incompatibilities: Store separately from strong bases and oxidizing agents.[13]

Conclusion

α-Chloro Weinreb amides are robust and highly versatile intermediates for organic synthesis. Their stability profile is dominated by the susceptibility of the α-proton to base-induced elimination. By understanding this core principle and employing rational experimental design—most notably, the use of low temperatures when reacting with strong nucleophiles—chemists can effectively mitigate this competing pathway. When handled and stored correctly, these reagents provide a reliable and efficient route to α-chloro ketones and a wide array of other valuable molecular architectures, empowering innovation in both academic research and industrial drug development.

References

  • Recent Developments in Weinreb Synthesis and their Applications. (2019). Oriental Journal of Chemistry, 35(6).
  • Kalepu, J., & Pilarski, L. T. (2019).
  • Larraufie, M., et al. (2023). Selective C–H Iodination of Weinreb Amides and Benzamides through Iridium Catalysis in Solution and under Mechanochemical Conditions. Organic Letters.
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Efficient synthesis of α,β-dichlorinated ketones from α,β-dichlorinated Weinreb amides through a simple work-up procedure. (2021). HUSCAP.
  • Thasan, S., et al. (n.d.). Reduction of Weinreb Amides to Aldehydes under Ambient Conditions with Magnesium Borohydride Reagents. eScholarship.org.
  • Khalid, M. H., et al. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review).
  • Weinreb ketone synthesis. (n.d.). Wikipedia.
  • Prakash, G. K. S., et al. (n.d.).
  • Reactions of Grignard Reagents. (2015). Master Organic Chemistry.
  • Balasubramaniam, S., & Aidhen, I. S. (2008). Weinreb Amides in Organic Synthesis. Synthesis, 23, 3707-3738.
  • Common Laboratory Chemicals That Should NOT Be Stored Together. (2013). Environment, Health, and Safety Online.
  • The Proper Storage and Handling of Volatile Analytical Standards. (2024). AGAPESTEST.
  • Synthesis of the C3–C18 Fragment of Amphidinolides G and H. (n.d.). PMC.

Sources

Foundational

molecular weight and formula of 2-chloro-N-methoxy-N-methylpropanamide

An In-depth Technical Guide to 2-chloro-N-methoxy-N-methylpropanamide Foreword by the Senior Application Scientist In the landscape of modern chemical research and pharmaceutical development, the precise understanding of...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-chloro-N-methoxy-N-methylpropanamide

Foreword by the Senior Application Scientist

In the landscape of modern chemical research and pharmaceutical development, the precise understanding of novel chemical entities is paramount. This guide is dedicated to the comprehensive technical overview of 2-chloro-N-methoxy-N-methylpropanamide, a compound of interest for its potential applications as a synthetic intermediate and building block in medicinal chemistry. It is important to note that while this molecule is a distinct chemical entity, publicly available data is limited. Therefore, this document has been constructed by leveraging established principles of organic chemistry and drawing parallels from structurally analogous compounds. The information herein is intended to serve as a foundational resource for researchers, providing both established data and reasoned predictions to guide laboratory work.

Section 1: Chemical Identity and Physicochemical Properties

2-chloro-N-methoxy-N-methylpropanamide is a halogenated Weinreb amide. The presence of the N-methoxy-N-methylamide (Weinreb amide) functionality makes it a valuable intermediate in organic synthesis, particularly for the preparation of ketones. The chloro-substituent at the alpha-position to the carbonyl group introduces a reactive site for nucleophilic substitution, further enhancing its synthetic utility.

Molecular Structure and Formula

The chemical structure of 2-chloro-N-methoxy-N-methylpropanamide is characterized by a propanamide backbone with a chlorine atom at the second carbon position. The amide nitrogen is substituted with both a methyl and a methoxy group.

  • Chemical Formula: C₅H₁₀ClNO₂

  • Molecular Weight: 151.59 g/mol [1]

  • IUPAC Name: 2-chloro-N-methoxy-N-methylpropanamide

  • CAS Number: Not available in the public domain as of the last update.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of 2-chloro-N-methoxy-N-methylpropanamide. It is important to note that some of these values are predicted based on its structure and data from similar compounds.

PropertyValueSource/Basis
Molecular Formula C₅H₁₀ClNO₂Deduced from structure
Molecular Weight 151.59 g/mol Calculated[1]
Appearance Colorless to pale yellow liquid or low melting solidPredicted based on similar amides
Boiling Point Not determinedPredicted to be elevated due to polar nature
Melting Point Not determinedLikely a low melting solid
Solubility Soluble in most organic solvents (e.g., Dichloromethane, Tetrahydrofuran, Ethyl acetate). Limited solubility in water.Predicted based on functional groups

Section 2: Synthesis and Synthetic Applications

The synthesis of 2-chloro-N-methoxy-N-methylpropanamide can be achieved through standard amidation reactions. A plausible and efficient laboratory-scale synthesis would involve the reaction of 2-chloropropanoyl chloride with N,O-dimethylhydroxylamine hydrochloride.

Proposed Synthetic Workflow

The recommended synthetic protocol is a two-step process starting from readily available 2-chloropropionic acid.

Step 1: Formation of 2-chloropropanoyl chloride

2-chloropropionic acid is converted to its corresponding acid chloride using a standard chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Step 2: Amidation with N,O-dimethylhydroxylamine

The freshly prepared 2-chloropropanoyl chloride is then reacted with N,O-dimethylhydroxylamine, typically in the presence of a non-nucleophilic base like pyridine or triethylamine to neutralize the HCl byproduct.

G A 2-chloropropionic acid C 2-chloropropanoyl chloride A->C Reflux B Thionyl Chloride (SOCl₂) B->C F 2-chloro-N-methoxy-N-methylpropanamide C->F DCM, 0°C to RT D N,O-dimethylhydroxylamine HCl D->F E Pyridine E->F

Caption: Proposed synthesis of 2-chloro-N-methoxy-N-methylpropanamide.

Experimental Protocol

Materials:

  • 2-chloropropionic acid

  • Thionyl chloride

  • N,O-dimethylhydroxylamine hydrochloride

  • Pyridine

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloropropionic acid. Slowly add thionyl chloride (1.5 equivalents) at room temperature. Heat the mixture to reflux for 2 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

  • Amidation: In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) and pyridine (2.5 equivalents) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Slowly add the crude 2-chloropropanoyl chloride from Step 1 to the cooled solution of the hydroxylamine.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Workup and Purification: Quench the reaction with water and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Section 3: Analytical Characterization

To ensure the identity and purity of synthesized 2-chloro-N-methoxy-N-methylpropanamide, a combination of analytical techniques should be employed.

Analytical TechniqueExpected Observations
¹H NMR A doublet for the methyl group adjacent to the chiral center, a quartet for the methine proton, and two singlets for the N-methyl and O-methyl groups.
¹³C NMR Resonances for the carbonyl carbon, the chlorinated methine carbon, and the three distinct methyl carbons.
Mass Spectrometry (MS) The molecular ion peak (M⁺) should show a characteristic isotopic pattern for a chlorine-containing compound (M⁺ and M+2⁺ in a ~3:1 ratio).
Infrared (IR) Spectroscopy A strong absorption band around 1650-1680 cm⁻¹ corresponding to the amide carbonyl stretch.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the compound.[2]

Section 4: Applications in Research and Drug Development

The unique combination of a reactive chloro group and a Weinreb amide makes this molecule a versatile tool in organic synthesis and medicinal chemistry.

Synthetic Intermediate

The primary application of 2-chloro-N-methoxy-N-methylpropanamide is as a precursor for the synthesis of α-chloro ketones. The Weinreb amide functionality allows for the controlled addition of Grignard or organolithium reagents to form the ketone without the common side reaction of over-addition to form a tertiary alcohol.

Role in Drug Discovery

The incorporation of chloro and methoxy groups is a common strategy in drug design to modulate the pharmacological properties of a lead compound.[3][4][5][6] The chloro group can participate in halogen bonding and improve membrane permeability, while the methoxy group can act as a hydrogen bond acceptor.[3][5] This compound could serve as a fragment or building block for the synthesis of novel therapeutic agents. The presence of chlorine in many FDA-approved drugs highlights its importance in medicinal chemistry.[7]

Section 5: Safety and Handling

Given the presence of a reactive α-chloro amide moiety, 2-chloro-N-methoxy-N-methylpropanamide should be handled with appropriate safety precautions. The safety information provided is based on analogous compounds.[8][9][10][11][12]

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.[9][11]

  • Handling: Handle in a well-ventilated fume hood.[8][9] Avoid contact with skin, eyes, and clothing.[8] Wash hands thoroughly after handling.[9]

  • Storage: Store in a tightly sealed container in a cool, dry place.[10][12] Recommended storage temperature is 2-8 °C.[10]

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water.[10]

    • Eye Contact: Rinse cautiously with water for several minutes.[8]

    • Inhalation: Move to fresh air.[10][11]

    • Ingestion: Rinse mouth with water and seek medical attention.[10][12]

References

  • ResearchGate. (n.d.). Synthesis of compound 5: (a) 2‐chloro‐N‐methoxy‐N‐methylacetamide.... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloro-N-methylpropanamide. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloro-N-methoxy-N-methylbenzamide. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (n.d.). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... Retrieved from [Link]

  • PubChemLite. (n.d.). 2-chloro-n-methylpropanamide (C4H8ClNO). Retrieved from [Link]

  • PMC. (2026). Parallels between the chloro and methoxy groups for potency optimization. Retrieved from [Link]

  • PMC. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

  • Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Retrieved from [Link]

  • RSC Publishing. (n.d.). Parallels between the chloro and methoxy groups for potency optimization. Retrieved from [Link]

  • YouTube. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Retrieved from [Link]

Sources

Exploratory

The Synthetic Versatility of α-Chloro-N-methoxy-N-methylpropanamide Derivatives: A Technical Guide for Researchers

Abstract This technical guide provides a comprehensive overview of α-chloro-N-methoxy-N-methylpropanamide derivatives, a class of versatile synthetic intermediates. While direct literature on the propanamide derivative i...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of α-chloro-N-methoxy-N-methylpropanamide derivatives, a class of versatile synthetic intermediates. While direct literature on the propanamide derivative is limited, this guide will leverage the extensive data available for its close analog, 2-chloro-N-methoxy-N-methylacetamide, as a representative model. We will delve into the synthesis, unique reactivity, and diverse applications of these α-chloro Weinreb amides in organic synthesis and drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking to harness the synthetic potential of these valuable building blocks.

Introduction: The Power of the Weinreb Amide Moiety

N-methoxy-N-methylamides, commonly known as Weinreb amides, are invaluable functional groups in modern organic synthesis. Their remarkable stability towards over-addition of organometallic reagents allows for the high-yield synthesis of ketones and aldehydes. The introduction of an α-chloro substituent to the propanamide or acetamide backbone further enhances the synthetic utility of these molecules, providing a reactive handle for a variety of nucleophilic substitution and cross-coupling reactions. This guide will explore the unique chemical space occupied by α-chloro-N-methoxy-N-methylpropanamide derivatives and their analogs.

Synthesis of α-Chloro-N-methoxy-N-methylacetamides

The most common and straightforward method for the synthesis of α-chloro-N-methoxy-N-methylacetamide involves the acylation of N,O-dimethylhydroxylamine hydrochloride with chloroacetyl chloride.

Experimental Protocol: Synthesis of 2-Chloro-N-methoxy-N-methylacetamide

Materials:

  • N,O-dimethylhydroxylamine hydrochloride

  • Chloroacetyl chloride

  • Pyridine or triethylamine

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a stirred suspension of N,O-dimethylhydroxylamine hydrochloride in dichloromethane at 0 °C, add triethylamine (or pyridine) dropwise.

  • After stirring for 15-20 minutes, add chloroacetyl chloride dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford pure 2-chloro-N-methoxy-N-methylacetamide.

Diagram: Synthetic Workflow for 2-Chloro-N-methoxy-N-methylacetamide

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup reactant1 N,O-dimethylhydroxylamine hydrochloride reaction Acylation reactant1->reaction reactant2 Chloroacetyl chloride reactant2->reaction base Pyridine or Triethylamine base->reaction solvent Dichloromethane (DCM) solvent->reaction temp 0 °C to rt temp->reaction quench Sat. NaHCO3 extract Extraction quench->extract dry Drying (MgSO4) extract->dry purify Chromatography dry->purify product 2-Chloro-N-methoxy- N-methylacetamide purify->product reaction->quench

Caption: General workflow for the synthesis of 2-chloro-N-methoxy-N-methylacetamide.

Physicochemical and Spectroscopic Properties

2-Chloro-N-methoxy-N-methylacetamide is a solid at room temperature with a melting point of 39-41 °C. Its structure can be confirmed by standard spectroscopic techniques.

PropertyValue
Molecular FormulaC4H8ClNO2
Molecular Weight137.56 g/mol
AppearanceSolid
Melting Point39-41 °C
¹H NMR (CDCl₃, δ) ~3.80 (s, 3H, OCH₃), ~3.25 (s, 3H, NCH₃), ~4.20 (s, 2H, ClCH₂)
¹³C NMR (CDCl₃, δ) ~168 (C=O), ~61 (OCH₃), ~41 (ClCH₂), ~32 (NCH₃)
IR (cm⁻¹) ~1670 (C=O stretch)

Note: Approximate NMR chemical shifts are provided for reference and may vary depending on the solvent and instrument.

Reactivity and Synthetic Applications

The key to the synthetic utility of α-chloro-N-methoxy-N-methylpropanamide derivatives lies in the reactivity of the α-chloro group and the stability of the Weinreb amide.

Nucleophilic Substitution at the α-Carbon

The chlorine atom at the α-position is a good leaving group, making the adjacent carbon an electrophilic center susceptible to attack by various nucleophiles.[1] This allows for the introduction of a wide range of functional groups.

Diagram: Nucleophilic Substitution Reactions

G start α-Chloro Weinreb Amide product α-Substituted Weinreb Amide start->product SN2 Reaction nucleophile Nucleophile (Nu⁻) nucleophile->product ketone α-Substituted Ketone product->ketone Addition of R-M organometallic Organometallic Reagent (R-M) organometallic->ketone

Caption: General scheme for nucleophilic substitution at the α-carbon.

Grignard and Organolithium Reagents: A Gateway to α-Chloro Ketones

A primary application of these derivatives is their reaction with organometallic reagents to form α-chloro ketones. The Weinreb amide functionality ensures that the reaction stops at the ketone stage without over-addition to form a tertiary alcohol. These resulting α-chloro ketones are themselves versatile intermediates.

Case Study: Synthesis of the Pseudomonas Quinolone Signal (PQS)

2-Chloro-N-methoxy-N-methylacetamide is a key starting material in the synthesis of 2-heptyl-3-hydroxy-4(1H)-quinolone, also known as the Pseudomonas Quinolone Signal (PQS). PQS is a quorum-sensing molecule in the pathogenic bacterium Pseudomonas aeruginosa.

Diagram: Synthetic Route to PQS Precursor

G start 2-Chloro-N-methoxy- N-methylacetamide intermediate α-Chloro Ketone start->intermediate Grignard Reaction grignard Heptylmagnesium bromide grignard->intermediate end_product PQS Precursor intermediate->end_product Further Transformations

Caption: Simplified synthetic approach to a PQS precursor.

Case Study: Synthesis of the Insecticide Fenmezoditiaz

2-Chloro-N-methoxy-N-methylacetamide has been utilized in the synthesis of fenmezoditiaz, a novel mesoionic insecticide.[2] In this synthesis, the Weinreb amide is first reacted with n-butyllithium.[2]

Experimental Protocol Snippet (from literature):

A key step in the synthesis of a fenmezoditiaz intermediate involves the reaction of 2-chloro-N-methoxy-N-methylacetamide with n-butyllithium in tetrahydrofuran (THF).[2]

Biological Significance of Chloro and Methoxy Groups in Drug Discovery

The presence of both chloro and methoxy groups in the parent structure is significant from a medicinal chemistry perspective.

  • Chlorine: The introduction of a chlorine atom can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. It is a common substituent in many FDA-approved drugs.

  • Methoxy Group: The methoxy group can influence a molecule's electronic properties and participate in hydrogen bonding interactions with protein targets.

The combination of these two functionalities in a versatile building block like an α-chloro Weinreb amide provides a valuable starting point for the synthesis of new chemical entities with potential therapeutic applications. For instance, various N-(1-naphthyl)propanamide derivatives have shown promising antimicrobial activities.[3] While not directly featuring the N-methoxy-N-methyl substitution, this highlights the potential of the propanamide core in antimicrobial drug discovery.

Conclusion and Future Outlook

α-Chloro-N-methoxy-N-methylpropanamide derivatives and their acetamide analogs are powerful and versatile intermediates in organic synthesis. Their unique combination of a stable Weinreb amide and a reactive α-chloro substituent allows for the controlled and efficient synthesis of a wide array of functionalized molecules, including important biological signaling molecules and agrochemicals. Further exploration of the reactivity of these building blocks, particularly in asymmetric synthesis and the development of novel multicomponent reactions, will undoubtedly lead to the discovery of new and efficient synthetic methodologies and the creation of novel molecules with significant biological activities.

References

  • Synthesis of compound 5: (a) 2‐chloro‐N‐methoxy‐N‐methylacetamide,... ResearchGate. [Link]

  • (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... ResearchGate. [Link]

  • Examples for amine nucleophiles and N‐chloroamine electrophiles. Reaction conditions. ResearchGate. [Link]

  • 2-Chloro-N-methoxy-N-methylbenzamide. PubChem. [Link]

  • Anticancer and antimicrobial activity of methoxy amino chalcone derivatives. ResearchGate. [Link]

  • A review of compounds derivatives with antimicrobial activities. World Journal of Biology Pharmacy and Health Sciences. [Link]

  • CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. Scilit. [Link]

  • REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION. PMC. [Link]

  • CHAPTER 9. Substitution reactions. Organic Chemistry - University of Kentucky. [Link]

  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF AMIDE DERIVATIVES FROM ACRYLOPIMARIC ACID. BioResources. [Link]

  • Reactions of 2-(α-Haloalkyl)thiiranes with nucleophilic reagents: V. Reactions of 2-(α-Chloroalkyl)thiiranes with organolithium compounds. Academia.edu. [Link]

  • Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides. PMC. [Link]

  • Formation and reactions of chloro-methoxy- and -(2-methylpropoxy)-carbene. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • 1H NMR spectrum of 2-chloro-2-methylpropane (CH₃)₃CCl. Doc Brown. [Link]

  • amines as nucleophiles. Chemguide. [Link]

  • Propanamide, N-methyl-. NIST WebBook. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for Reacting 2-Chloro-N-methoxy-N-methylpropanamide with Grignard Reagents

-Chloro Ketones via Weinreb Amide Methodology Executive Summary This guide details the protocol for the nucleophilic acyl substitution of 2-chloro-N-methoxy-N-methylpropanamide (an -chloro Weinreb amide) with Grignard re...

Author: BenchChem Technical Support Team. Date: March 2026


-Chloro Ketones via Weinreb Amide Methodology

Executive Summary

This guide details the protocol for the nucleophilic acyl substitution of 2-chloro-N-methoxy-N-methylpropanamide (an


-chloro Weinreb amide) with Grignard reagents (

). While Weinreb amides are celebrated for preventing over-addition of nucleophiles, the presence of the

-chloro substituent introduces specific challenges: racemization (via enolization) and

-elimination
(to acrylamides).

This protocol utilizes a low-temperature, controlled-addition strategy to maximize chemoselectivity for the


-chloro ketone product. It includes mechanistic insights into the magnesium-chelated intermediate and a self-validating experimental workflow.

Mechanistic Insight & Chemical Logic

The Chelation Control Model

The success of this reaction relies on the formation of a stable five-membered cyclic intermediate. Unlike esters, which collapse to ketones in situ (leading to double addition and tertiary alcohols), the Weinreb amide forms a tight chelate with the magnesium ion. This intermediate is stable to further nucleophilic attack under the reaction conditions and only collapses to the ketone upon acidic hydrolysis.

The -Halo Challenge

The 2-chloro substituent increases the acidity of the


-proton (

), making the substrate susceptible to deprotonation by the basic Grignard reagent.
  • Path A (Desired): Nucleophilic attack at the carbonyl carbon.[1][2][3]

  • Path B (Undesired): Deprotonation of

    
    , leading to an enolate. This causes racemization  (if the starting material is chiral) or decomposition.
    
  • Path C (Undesired):

    
    -elimination of the chloride to form an 
    
    
    
    -unsaturated amide.

Optimization Strategy: To favor Path A, we utilize low temperatures (-78°C to -20°C) and anhydrous THF , which stabilizes the Grignard species and the transition state.

Pathway Visualization

WeinrebMechanism Substrate 2-Chloro-N-methoxy- N-methylpropanamide Intermediate Stable Tetrahedral Chelate (Mg-Complex) Substrate->Intermediate Nucleophilic Attack (Kinetic Control) SideProduct Enolate/Racemate (Side Reaction) Substrate->SideProduct Deprotonation (Thermodynamic) Grignard Grignard Reagent (R-MgX) Grignard->Intermediate Product 2-Chloro Ketone (Target) Intermediate->Product Acidic Hydrolysis (HCl/H2O)

Figure 1: Mechanistic divergence. The stable chelate (green) prevents over-addition, while low temperature suppresses the deprotonation pathway (red).

Pre-Reaction Considerations

Reagent Quality
  • Grignard Reagent: Must be titrated prior to use. Commercial solutions can degrade; variable concentration leads to stoichiometry errors.

  • Solvent: Anhydrous Tetrahydrofuran (THF) is preferred over diethyl ether. THF coordinates better with Magnesium, stabilizing the chelated intermediate.

  • Substrate: Ensure the 2-chloro amide is free of residual acid chlorides or HCl, which will quench the Grignard.

Safety Warning: -Halo Ketones

The product of this reaction is an


-chloro ketone. These compounds are often potent lachrymators  (tear agents) and alkylating agents.
  • Control: All operations, including rotovap, must be performed in a functioning fume hood.

  • Neutralization: Wash glassware with a dilute solution of ammonia or nucleophilic scavenger before removing from the hood.

Detailed Experimental Protocol

Materials
  • Substrate: 2-chloro-N-methoxy-N-methylpropanamide (1.0 equiv)

  • Reagent: Organomagnesium bromide/chloride (

    
    ) (1.2 - 1.5 equiv)
    
  • Solvent: Anhydrous THF (0.2 M concentration relative to substrate)

  • Quench: 1M HCl (aq) or saturated

    
    
    
  • Equipment: Flame-dried 3-neck round bottom flask, nitrogen/argon line, low-temperature thermometer.

Step-by-Step Methodology
StepActionCritical ParameterReasoning
1 Setup Inert Atmosphere (

/Ar)
Grignards react violently with moisture.
2 Dissolution Dissolve amide in THF. Cool to -78°C .[4]Low temp suppresses basicity (deprotonation) relative to nucleophilicity.
3 Addition Add

dropwise over 30 min.
Prevent local exotherms that could trigger elimination or racemization.
4 Reaction Stir at -78°C for 1h, then warm to 0°C over 1h.Allows reaction completion.[5][6] The chelate is stable at 0°C.
5 Monitoring Check TLC (stain:

or PMA).
Disappearance of amide spot (

in 30% EtOAc/Hex).
6 Quench Pour mixture into cold (

) 1M HCl .
Hydrolyzes the N-O-Mg chelate to release the ketone.
7 Workup Extract with

or EtOAc (3x). Wash with Brine.[6]
Isolate product.[1][7][8] Avoid basic washes which degrade

-halo ketones.
Workflow Diagram

ExperimentalWorkflow Start Start: Dry Flask N2 Atmosphere Dissolve Dissolve Amide in THF (0.2M) Start->Dissolve Cool Cool to -78°C (Dry Ice/Acetone) Dissolve->Cool AddGrignard Add R-MgX Dropwise (1.2 equiv) Cool->AddGrignard Warm Warm to 0°C (Stir 1-2 h) AddGrignard->Warm Quench Quench: Cold 1M HCl (Hydrolysis) Warm->Quench Extract Extraction (EtOAc) & Concentration Quench->Extract

Figure 2: Operational workflow ensuring temperature control and safe hydrolysis.

Troubleshooting & Optimization

Issue: Low Yield / Recovery of Starting Material
  • Cause: Grignard reagent degraded (hydrolyzed by moisture).

  • Solution: Titrate Grignard before use. Increase equivalents to 1.5 - 2.0 if necessary (though this increases racemization risk).

Issue: Racemization (Loss of Optical Activity)
  • Cause: Enolization of the

    
    -proton by the basic Grignard.
    
  • Solution:

    • Ensure temperature stays strictly at -78°C during addition.

    • Consider using Knochel's Turbo Grignard (

      
      ) for halogen exchange if synthesizing the Grignard in situ, as it allows milder conditions.
      
    • Switch to organolithium reagents at -90°C if the Grignard is too basic (though Grignard is preferred for Weinreb amides).

Issue: Formation of -Unsaturated Ketone[9]
  • Cause: Elimination of the chloride (

    
    -elimination).
    
  • Solution: This typically happens if the reaction warms up too fast or if the Grignard is very bulky/basic (acting as a base rather than a nucleophile). Keep the reaction cold and quench immediately upon completion.

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents."[7] Tetrahedron Letters, 1981 , 22, 3815–3818.

  • Mentzel, M.; Hoffmann, H. M. R. "N-Methoxy-N-methylamides (Weinreb Amides) in Modern Organic Synthesis." Journal for Praktische Chemie, 1997 , 339, 517–524.

  • Featherston, A. L., et al. "Weinreb Amides: A Review of Their Synthesis and Applications." Organic Reactions, 2023. (General Reference for Weinreb Stability).
  • Common Organic Chemistry. "Grignard Reaction - Common Conditions: R-MgX + Weinreb Amide."

  • Organic Chemistry Portal. "Weinreb Ketone Synthesis."

Sources

Application

Application Note: Nucleophilic Substitution Strategies for 2-Chloro-N-methoxy-N-methylpropanamide in Advanced Organic Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Standardized Protocols Executive Summary & Strategic Advantage In the sophisticated landscap...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Standardized Protocols

Executive Summary & Strategic Advantage

In the sophisticated landscape of chemical synthesis, achieving precise chemoselectivity is paramount. Weinreb amides (N-methoxy-N-methylamides) represent a cornerstone methodology for the controlled construction of complex ketones. Their core strategic advantage lies in their ability to engage with organometallic reagents (Grignard or organolithium) to form a highly stable, 5-membered cyclic metal chelate. This tetrahedral intermediate resists further nucleophilic attack until aqueous workup, completely preventing the over-addition issues that plague standard esters and acyl chlorides[1].

2-Chloro-N-methoxy-N-methylpropanamide elevates this utility by introducing an


-chloro substituent alongside an 

-methyl stereocenter. The

-chloro group serves as a highly versatile synthetic handle, susceptible to rapid nucleophilic substitution (

). By displacing the chloride with various nucleophiles (amines, azides, thiolates), chemists can synthesize diverse

-functionalized Weinreb amides. Subsequent organometallic addition yields complex

-amino,

-azido, or

-thio ketones—critical pharmacophores in modern drug discovery[2].

Mechanistic Insights: The Stereoelectronic Acceleration of

Typically, secondary alkyl halides exhibit sluggish


 kinetics due to steric hindrance. However, the 

-carbon of 2-chloro-N-methoxy-N-methylpropanamide is uniquely activated.

The Causality of Reactivity: The adjacent carbonyl group provides profound stereoelectronic assistance. The


 (anti-bonding) orbital of the carbonyl group overlaps with the 

orbital of the C-Cl bond. This conjugation substantially lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making it highly receptive to the Highest Occupied Molecular Orbital (HOMO) of incoming nucleophiles. Consequently,

displacement occurs rapidly and with complete stereospecific inversion, even at a sterically hindered secondary center.

Mechanism Nuc Nucleophile (HOMO) Elec α-Carbon (LUMO lowered by C=O) Nuc->Elec Backside Attack TS Transition State (Charge Delocalization) Elec->TS C-Cl bond breaking Prod Inverted Product (Stereospecific) TS->Prod Cl- leaving

Fig 1: Stereoelectronic basis for accelerated SN2 substitution at the alpha-chloro position.

Quantitative Data: Nucleophile Scope & Reaction Matrix

The dual functionality of this building block allows for broad synthetic flexibility[1]. The table below summarizes optimized parameters for key nucleophilic substitutions.

Nucleophile ClassSpecific ReagentBase / CatalystSolventTemp (°C)Time (h)Typical Yield (%)Mechanistic Notes
Azide

NoneDMF604 - 685 - 92High yielding; requires polar aprotic solvent to leave anion "naked".
Sec. Amine Morpholine / Piperidine

MeCN408 - 1278 - 85Base required to scavenge HCl and prevent amine protonation[2].
Thiolate 2-Mercaptobenzothiazole

THF252 - 490 - 95Soft nucleophile; extremely fast reaction. Yields Julia olefination precursors[3],[4].
Alkoxide

NoneMeOH0 - 251 - 265 - 75Competing elimination to

-unsaturated amide can reduce yield.

Experimental Workflows & Self-Validating Protocols

Workflow Substrate 2-Chloro-N-methoxy- N-methylpropanamide Nuc1 NaN3 / DMF (Azidation) Substrate->Nuc1 SN2 Nuc2 R2NH / K2CO3 (Amination) Substrate->Nuc2 SN2 Nuc3 ArSH / Cs2CO3 (Thioetherification) Substrate->Nuc3 SN2 Prod1 α-Azido Weinreb Amide Nuc1->Prod1 Prod2 α-Amino Weinreb Amide Nuc2->Prod2 Prod3 α-Thio Weinreb Amide Nuc3->Prod3 Ketone Organometallic Addition (R'-MgX or R'-Li) Prod1->Ketone Prod2->Ketone Prod3->Ketone Final α-Functionalized Ketone (Target Scaffold) Ketone->Final Chelate Collapse

Fig 2: Divergent nucleophilic substitution workflows and downstream ketone synthesis.

Protocol A: Synthesis of -Azido-N-methoxy-N-methylpropanamide

This protocol generates a stable precursor that can be reduced to an


-amino group or used in Click chemistry.
  • Reaction Setup: Charge a flame-dried round-bottom flask with 2-chloro-N-methoxy-N-methylpropanamide (1.0 equiv) and anhydrous DMF (0.2 M).

  • Nucleophile Addition: Add sodium azide (

    
    , 1.5 equiv) in one portion.
    
    • Causality:

      
       is used in slight excess to drive the equilibrium. DMF is strictly chosen as a polar aprotic solvent; it strongly solvates the 
      
      
      
      cation, leaving the
      
      
      anion "naked" and highly nucleophilic.
  • Execution: Stir the suspension at 60 °C under an inert atmosphere.

    • Self-Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The starting material (UV active) should be fully consumed within 4-6 hours, replaced by a more polar product spot.

  • Quench & Extraction: Cool to room temperature and add water (3x the volume of DMF). Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

    • Causality: The massive aqueous dilution forces the organic product into the EtOAc layer while keeping unreacted

      
       and 
      
      
      
      byproducts safely in the aqueous phase.
  • Purification: Wash the combined organic layers with 5% aqueous LiCl (2x) and brine (1x).

    • Causality: An aqueous LiCl wash is highly specific and effective for pulling residual DMF out of the organic layer.

  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure. The crude 
    
    
    
    -azido Weinreb amide is typically >90% pure and ready for downstream organometallic addition.
Protocol B: Synthesis of -Secondary Amino Weinreb Amides

Used to synthesize complex pharmacophores like arylalkylaminoketones[2].

  • Reaction Setup: Dissolve 2-chloro-N-methoxy-N-methylpropanamide (1.0 equiv) in anhydrous Acetonitrile (MeCN, 0.2 M).

  • Base & Nucleophile: Add anhydrous

    
     (2.0 equiv) followed by the secondary amine (e.g., Morpholine, 1.2 equiv).
    
    • Causality:

      
       acts as a heterogeneous acid scavenger. It neutralizes the HCl byproduct, ensuring the amine remains in its unprotonated, nucleophilic state without being harsh enough to hydrolyze the robust Weinreb amide linkage[2].
      
  • Execution: Stir at 40 °C for 8-12 hours. Monitor by LC-MS.

  • Workup: Filter the reaction mixture directly through a pad of Celite to remove inorganic salts (

    
    , 
    
    
    
    ).
    • Causality: Direct filtration avoids aqueous workup, which is critical here because

      
      -amino amides often exhibit high water solubility and can be lost in aqueous extractions.
      
  • Isolation: Concentrate the filtrate and purify via flash column chromatography (DCM/MeOH gradient).

Protocol C: Synthesis of -Thioether Weinreb Amides

Generates critical building blocks for modified Julia-Kocienski olefinations[3],[4].

  • Thiolate Formation: Dissolve the thiol (e.g., 2-mercaptobenzothiazole, 1.1 equiv) in anhydrous THF (0.15 M) under an inert atmosphere. Add

    
     (1.5 equiv) and stir for 15 minutes at room temperature.
    
    • Causality:

      
       has superior solubility in THF compared to other alkali carbonates, rapidly deprotonating the thiol to generate a highly reactive, soft thiolate nucleophile.
      
  • Substitution: Dropwise add a solution of 2-chloro-N-methoxy-N-methylpropanamide (1.0 equiv) in THF.

  • Execution: Stir at room temperature for 2-4 hours.

    • Self-Validation: TLC will show rapid conversion due to the high nucleophilicity and polarizability of the soft sulfur anion[4].

  • Workup: Quench with saturated aqueous

    
    , extract with EtOAc, dry over 
    
    
    
    , and concentrate.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. "The Strategic Advantage of Weinreb Amides: A Look at 2-Chloro-N-methoxy-N-methylacetamide's Role." Chemical Intermediates & Reagents, 2026. URL: [Link]

  • Rossi, D. et al. "Identification of dual Sigma1 receptor modulators/Acetylcholinesterase inhibitors with antioxidant and neurotrophic properties." IRIS Institutional Research Information System, 2017. URL:[Link]

  • ResearchGate. "New Reagent for Convenient Access to the

    
    -Unsaturated N-Methoxy-N-methyl-amide Functionality by a Synthesis Based on the Julia Olefination Protocol." ResearchGate Database, 2006. URL:[Link]
    
  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981, 22(39), 3815-3818. URL:[Link]

  • Hirner, S.; Somfai, P. "Synthesis of

    
    -Amino Ketones from 
    
    
    
    -Bromo Weinreb Amides." Angewandte Chemie International Edition, 2008, 47(10), 1907-1909. URL:[Link]

Sources

Method

Application Notes and Protocols: Organolithium Addition to 2-Chloro-N-methoxy-N-methylpropanamide

Introduction: The Strategic Synthesis of α-Chloro Ketones The synthesis of α-chloro ketones is a cornerstone in medicinal and synthetic organic chemistry, providing a versatile scaffold for the introduction of various fu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Synthesis of α-Chloro Ketones

The synthesis of α-chloro ketones is a cornerstone in medicinal and synthetic organic chemistry, providing a versatile scaffold for the introduction of various functionalities. The organolithium addition to a specialized electrophile, 2-chloro-N-methoxy-N-methylpropanamide, also known as a Weinreb amide, represents a robust and highly selective method for accessing these valuable intermediates. This application note provides a comprehensive guide to the theoretical underpinnings and practical execution of this reaction, tailored for researchers, scientists, and professionals in drug development.

The utility of the Weinreb-Nahm amide in this context lies in its ability to circumvent a common pitfall in organometallic chemistry: over-addition.[1][2] Traditional reactions of organolithium reagents with esters or acid chlorides often lead to a mixture of the desired ketone and the corresponding tertiary alcohol, complicating purification and reducing yields. The N-methoxy-N-methylamide functionality, however, forms a stable, chelated tetrahedral intermediate upon nucleophilic attack.[1][3] This intermediate is unreactive towards further addition of the organolithium reagent under the reaction conditions and collapses to the ketone only upon aqueous workup.[1][4]

Mechanistic Insights: The Role of the Weinreb Amide

The success of the organolithium addition to 2-chloro-N-methoxy-N-methylpropanamide hinges on the unique stability of the tetrahedral intermediate. The reaction proceeds as follows:

  • Nucleophilic Attack: The organolithium reagent, a potent nucleophile, adds to the electrophilic carbonyl carbon of the Weinreb amide.

  • Formation of a Chelated Intermediate: The resulting tetrahedral intermediate is stabilized by the chelation of the lithium cation between the carbonyl oxygen and the methoxy oxygen.[3] This five-membered ring structure is thermodynamically stable and prevents the expulsion of the methoxy-methylamino group that would regenerate a reactive ketone.

  • Aqueous Workup: Upon the addition of an aqueous acid solution (workup), the chelated intermediate is protonated and subsequently collapses to furnish the desired α-chloro ketone.

This controlled reactivity allows for a clean and high-yielding synthesis of α-chloro ketones, a transformation that is often challenging to achieve with other acylating agents.

Caption: Mechanism of organolithium addition to a Weinreb amide.

Experimental Protocol

This protocol outlines a general procedure for the addition of an organolithium reagent to 2-chloro-N-methoxy-N-methylpropanamide. The specific organolithium reagent and reaction scale may necessitate minor modifications.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
2-Chloro-N-methoxy-N-methylpropanamide≥98%Commercially AvailableStore under inert atmosphere
Organolithium Reagent (e.g., n-BuLi, PhLi)Solution in appropriate solventCommercially AvailableTiter should be known
Anhydrous Tetrahydrofuran (THF)Dri-Solv or equivalentCommercially AvailableEssential for reaction success
Saturated Aqueous Ammonium Chloride (NH4Cl)Reagent GradeCommercially AvailableFor quenching the reaction
Diethyl Ether or Ethyl AcetateACS GradeCommercially AvailableFor extraction
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)AnhydrousCommercially AvailableFor drying organic layer

Instrumentation:

  • Schlenk line or glovebox for inert atmosphere operations

  • Magnetic stirrer with stir bars

  • Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)

  • Syringes and needles for reagent transfer

  • Glassware (round-bottom flasks, addition funnel) oven-dried prior to use

Procedure:

  • Apparatus Setup: Assemble the reaction glassware (a three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon or nitrogen inlet) while hot from the oven and allow it to cool under a stream of inert gas.[5][6]

  • Reagent Preparation: In the reaction flask, dissolve 2-chloro-N-methoxy-N-methylpropanamide (1.0 eq) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Organolithium Addition: Slowly add the organolithium reagent (1.1 eq) dropwise via syringe to the stirred solution of the Weinreb amide, maintaining the internal temperature below -70 °C. The addition should take approximately 15-30 minutes.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS if desired.

  • Quenching: While the reaction is still at -78 °C, slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.

  • Workup:

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and add diethyl ether or ethyl acetate.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude α-chloro ketone.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Safety and Handling of Organolithium Reagents

Organolithium reagents are pyrophoric, meaning they can ignite spontaneously upon contact with air.[7][8] They are also highly reactive with water and other protic sources.[9] Strict adherence to safety protocols is paramount.

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety glasses or goggles, and appropriate gloves (nitrile gloves are often recommended).[7][9]

  • Inert Atmosphere: All manipulations involving organolithium reagents must be carried out under an inert atmosphere of argon or nitrogen using a Schlenk line or in a glovebox.[6]

  • Syringe and Cannula Techniques: Use well-dried syringes and needles for transferring organolithium solutions.[5][6]

  • Quenching and Disposal: Small residual amounts of organolithium reagents can be quenched by slow addition to a stirred solution of isopropanol in an inert solvent like heptane.[6] All waste contaminated with organolithium reagents must be disposed of as hazardous waste.[8]

Characterization of the α-Chloro Ketone Product

The structure and purity of the synthesized α-chloro ketone can be confirmed using standard analytical techniques:

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1715-1740 cm⁻¹ is characteristic of the carbonyl (C=O) stretch of a ketone.[10][11]

  • ¹H NMR Spectroscopy: The proton(s) on the carbon alpha to the carbonyl and the chlorine will typically appear as a deshielded multiplet. The chemical shifts of the protons from the newly introduced R-group should also be observable.

  • ¹³C NMR Spectroscopy: The carbonyl carbon will exhibit a characteristic resonance in the downfield region of the spectrum, typically between 190-220 ppm.[11]

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, such as alpha-cleavage.[10][11]

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product formation Inactive organolithium reagentTitrate the organolithium solution before use.
Wet glassware or solventEnsure all glassware is oven-dried and solvents are anhydrous.
Formation of tertiary alcohol (over-addition) Reaction temperature too highMaintain the reaction temperature at or below -78 °C during addition and stirring.
Incorrect stoichiometryUse a slight excess (1.1 eq) of the organolithium reagent.
Complex mixture of products Side reactions due to impuritiesUse high-purity starting materials.

Conclusion

The organolithium addition to 2-chloro-N-methoxy-N-methylpropanamide is a highly effective and reliable method for the synthesis of α-chloro ketones. The stability of the chelated tetrahedral intermediate is key to preventing over-addition, leading to clean reactions and high yields. By following the detailed protocol and adhering to the stringent safety precautions required for handling organolithium reagents, researchers can confidently employ this powerful transformation in their synthetic endeavors.

References

  • Schwindeman, J. A., Woltermann, C. J., & Letchford, R. J. (n.d.).
  • Schwindeman, J. A., Woltermann, C. J., & Letchford, R. J. (2002). Safe handling of organolithium compounds in the laboratory. Chemical Health and Safety, 9(3), 6–11.
  • University of California, Riverside EH&S. (2009, February 26). Procedures for Safe Use of Pyrophoric Organolithium Reagents.
  • University of California, Irvine EH&S. (2024, January 29). Procedures for Safe Use of Pyrophoric Organolithium Reagents.
  • University of California, Santa Barbara EH&S. (2012, December 14).
  • Pace, V., et al. (2010). Chemoselective Synthesis of N-Substituted α-Amino-α′-chloro Ketones via Chloromethylation of Glycine-Derived Weinreb Amides. The Journal of Organic Chemistry, 75(15), 5235–5238.
  • Qu, B., & Collum, D. B. (2006). Mechanism of Acylation of Lithium Phenylacetylide with a Weinreb Amide. The Journal of Organic Chemistry, 71(19), 7117–7123.
  • Gao, L., et al. (2018). Sustainable Asymmetric Organolithium Chemistry: Enantio‐ and Chemoselective Acylations through Recycling of Solvent, Sparteine.
  • Vila, C., et al. (2014). One-Pot, Fast and Modular Approach to Alkyl- and Aryl Ketones via Sequential 1,2-Addition/Cross-Coupling of Organolithium Reagents with Weinreb Amides. Organic Letters, 16(16), 4272–4275.
  • Godineau, E., et al. (2018). Lithium Enolates Derived from Weinreb Amides: Insights into Five-Membered Chelate Rings. The Journal of Organic Chemistry, 83(7), 3844–3853.
  • Giannerini, M., et al. (2016). One-pot sequential 1,2-addition, Pd-catalysed cross-coupling of organolithium reagents with Weinreb amides.
  • Organic Chemistry Portal. (n.d.). Weinreb Ketone Synthesis.
  • Parsaee, F. (2020). SYNTHESIS OF KETONES BY UTILIZING THIOESTERS AS “RADICAL WEINREB AMIDES”.
  • Wikipedia. (2023, December 2). Weinreb ketone synthesis.
  • Chemistry Steps. (2024, November 29). Converting Amides to Aldehydes and Ketones.
  • Wikipedia. (2023, November 29). Organolithium reagent.
  • Organic Syntheses. (n.d.). Procedure.
  • Master Organic Chemistry. (n.d.). Addition of Organolithiums to Carboxylic Acids.
  • Hornillos, V., et al. (2013). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 15(18), 4794–4797.
  • Gau, M. R., & Zdilla, M. J. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (116), e54705.
  • Dalal Institute. (n.d.).
  • Hornillos, V., et al. (2013). Catalytic Direct Cross-Coupling of Organolithium Compounds with Aryl Chlorides. Organic Letters, 15(19), 5114–5117.
  • Chemistry LibreTexts. (2019, December 30). 13.3: Spectroscopic Properties of Aldehydes and Ketones.
  • Grove, J. A., et al. (2023). Spectroscopy Data for Undergraduate Teaching.
  • Oregon State University. (2020, February 7). Spectroscopy of Aldehydes and Ketones.
  • NIST. (n.d.). 2-Chloro-N-methylacetamide.
  • U.S. Environmental Protection Agency. (2025, October 15). 2-Chloro-N-methylpropanamide Properties.

Sources

Application

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-Chloro-N-methoxy-N-methylpropanamide

For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking the Potential of a Versatile Building Block In the landscape of modern organic synthesis and drug discovery, the development of effi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Versatile Building Block

In the landscape of modern organic synthesis and drug discovery, the development of efficient and modular routes to novel heterocyclic scaffolds is of paramount importance. 2-Chloro-N-methoxy-N-methylpropanamide, an α-chloro Weinreb amide, represents a promising yet underexplored building block for the synthesis of a diverse array of heterocyclic systems. Its unique structural features, namely the Weinreb amide moiety and the α-chloro substituent, offer two distinct points of reactivity that can be strategically exploited. The Weinreb amide serves as a stable precursor to a ketone, resistant to over-addition of nucleophiles, while the α-chloro group provides a reactive site for nucleophilic substitution, a cornerstone of many classical heterocycle syntheses.

This comprehensive guide provides detailed application notes and proposed protocols for the synthesis of thiazoles, oxazoles, and pyrroles using 2-chloro-N-methoxy-N-methylpropanamide as a key starting material. The methodologies presented herein are grounded in established and analogous transformations of α-halo carbonyl compounds and Weinreb amides, offering a scientifically rigorous framework for the exploration of this versatile reagent in heterocyclic chemistry.

Part 1: Proposed Synthesis of 2,4-Disubstituted Thiazoles via a Hantzsch-Type Condensation

Scientific Rationale: The Hantzsch thiazole synthesis is a cornerstone reaction in heterocyclic chemistry, classically involving the condensation of an α-halo carbonyl compound with a thioamide.[1][2][3] We propose that 2-chloro-N-methoxy-N-methylpropanamide can serve as a potent α-halo carbonyl surrogate in this transformation. The reaction is anticipated to proceed via initial S-alkylation of the thioamide by the α-chloro Weinreb amide, followed by intramolecular cyclization and dehydration to afford the desired 2,4-disubstituted thiazole. The Weinreb amide functionality is expected to be sufficiently electrophilic to participate in the cyclization step.

Detailed Protocol: Synthesis of 2-Aryl-4-methylthiazoles

  • Reagent Preparation:

    • In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the desired thioamide (1.0 eq.) in a suitable solvent such as ethanol or isopropanol (0.2 M).

    • Add 2-chloro-N-methoxy-N-methylpropanamide (1.1 eq.) to the solution.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature for 30 minutes to ensure homogeneity.

    • Heat the mixture to reflux (typically 78-82 °C for ethanol) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is expected to be complete within 4-12 hours.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield the pure 2,4-disubstituted thiazole.

Data Presentation: Hypothetical Substrate Scope

EntryThioamideExpected ProductProposed ConditionsExpected Yield (%)
1Thiobenzamide2-Phenyl-4-methylthiazoleEthanol, reflux, 6h75-85
24-Methoxythiobenzamide2-(4-Methoxyphenyl)-4-methylthiazoleIsopropanol, reflux, 8h70-80
3Thioacetamide2,4-DimethylthiazoleEthanol, reflux, 12h60-70

Experimental Workflow: Hantzsch-Type Thiazole Synthesis

Hantzsch_Thiazole_Synthesis start Start: Reagents reagents 2-Chloro-N-methoxy-N-methylpropanamide + Thioamide start->reagents reaction Reaction: Ethanol, Reflux reagents->reaction workup Work-up: Aqueous Extraction reaction->workup purification Purification: Column Chromatography workup->purification product Product: 2,4-Disubstituted Thiazole purification->product

Caption: Workflow for the proposed Hantzsch-type synthesis of thiazoles.

Part 2: Proposed Synthesis of 2,4-Disubstituted Oxazoles via a Bredereck-Type Reaction

Scientific Rationale: The Bredereck synthesis of oxazoles involves the reaction of α-halo ketones with primary amides.[4] By analogy, 2-chloro-N-methoxy-N-methylpropanamide is proposed to react with primary amides to furnish 2,4-disubstituted oxazoles. The mechanism is expected to involve initial N-alkylation of the primary amide, followed by cyclization and dehydration. The use of a non-nucleophilic base may be beneficial to facilitate the initial alkylation step.

Detailed Protocol: Synthesis of 2-Aryl-4-methyloxazoles

  • Reagent Preparation:

    • To a solution of the primary amide (1.0 eq.) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (ACN) (0.3 M), add a non-nucleophilic base such as potassium carbonate (1.5 eq.).

    • Stir the suspension at room temperature for 15 minutes.

  • Reaction Execution:

    • Add 2-chloro-N-methoxy-N-methylpropanamide (1.2 eq.) to the mixture.

    • Heat the reaction to 80-100 °C and monitor its progress by TLC or LC-MS. The reaction is anticipated to be complete within 6-18 hours.

  • Work-up and Purification:

    • Cool the reaction to room temperature and pour it into water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to afford the desired 2,4-disubstituted oxazole.

Data Presentation: Hypothetical Substrate Scope

EntryPrimary AmideExpected ProductProposed ConditionsExpected Yield (%)
1Benzamide2-Phenyl-4-methyloxazoleDMF, K₂CO₃, 90°C, 12h65-75
24-Chlorobenzamide2-(4-Chlorophenyl)-4-methyloxazoleACN, K₂CO₃, 80°C, 18h60-70
3Acetamide2,4-DimethyloxazoleDMF, K₂CO₃, 100°C, 24h50-60

Experimental Workflow: Bredereck-Type Oxazole Synthesis

Bredereck_Oxazole_Synthesis start Start: Reagents reagents 2-Chloro-N-methoxy-N-methylpropanamide + Primary Amide + Base (K₂CO₃) start->reagents reaction Reaction: DMF, 80-100°C reagents->reaction workup Work-up: Aqueous Quench & Extraction reaction->workup purification Purification: Column Chromatography workup->purification product Product: 2,4-Disubstituted Oxazole purification->product

Caption: Workflow for the proposed Bredereck-type synthesis of oxazoles.

Part 3: Proposed Synthesis of Polysubstituted Pyrroles

Scientific Rationale: The synthesis of pyrroles from α-halo carbonyl compounds often involves reaction with β-enaminones or related 1,3-dicarbonyl compounds in the presence of an amine, followed by cyclization and aromatization (a variation of the Knorr pyrrole synthesis). We propose a one-pot, three-component reaction between 2-chloro-N-methoxy-N-methylpropanamide, a β-ketoester, and a primary amine. The initial formation of a β-enaminone in situ, followed by alkylation with the α-chloro Weinreb amide and subsequent cyclization, should provide access to polysubstituted pyrroles.

Detailed Protocol: Three-Component Synthesis of Polysubstituted Pyrroles

  • Reagent Preparation:

    • In a sealed tube, combine the β-ketoester (1.0 eq.), the primary amine (1.1 eq.), and 2-chloro-N-methoxy-N-methylpropanamide (1.2 eq.) in a high-boiling solvent such as toluene or xylene (0.5 M).

    • Add a catalytic amount of a weak acid, such as acetic acid (0.1 eq.), to facilitate enamine formation.

  • Reaction Execution:

    • Seal the tube and heat the reaction mixture to 110-140 °C.

    • Monitor the reaction by LC-MS for the formation of the desired pyrrole product. The reaction time may vary from 12 to 36 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography to isolate the polysubstituted pyrrole.

Data Presentation: Hypothetical Substrate Scope

Entryβ-KetoesterPrimary AmineExpected Product (Major Isomer)Proposed ConditionsExpected Yield (%)
1Ethyl acetoacetateAnilineEthyl 1-phenyl-2,5-dimethyl-1H-pyrrole-3-carboxylateToluene, AcOH, 110°C, 24h40-50
2Ethyl benzoylacetateBenzylamineEthyl 1-benzyl-5-methyl-2-phenyl-1H-pyrrole-3-carboxylateXylene, AcOH, 140°C, 18h35-45
3Methyl acetoacetateCyclohexylamineMethyl 1-cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carboxylateToluene, AcOH, 110°C, 36h30-40

Experimental Workflow: Three-Component Pyrrole Synthesis

Three_Component_Pyrrole_Synthesis start Start: Reagents reagents 2-Chloro-N-methoxy-N-methylpropanamide + β-Ketoester + Primary Amine + Acetic Acid (cat.) start->reagents reaction Reaction: Toluene, 110-140°C reagents->reaction workup Work-up: Aqueous Extraction reaction->workup purification Purification: Column Chromatography workup->purification product Product: Polysubstituted Pyrrole purification->product

Caption: Workflow for the proposed three-component synthesis of pyrroles.

Trustworthiness and Self-Validation: A Guide for the Bench Chemist

The protocols described above are based on sound chemical principles but are proposed methodologies for a novel starting material. For the researcher embarking on these syntheses, the following points should be considered for self-validation and troubleshooting:

  • Reaction Monitoring: Close monitoring of the reaction by TLC and/or LC-MS is crucial. Look for the disappearance of the starting materials and the appearance of a new, more nonpolar spot (for TLC) corresponding to the aromatic heterocycle. Mass spectrometry will be invaluable in identifying the mass of the desired product and any key intermediates or side products.

  • Intermediate Identification: In some cases, it may be possible to isolate or detect the alkylated, non-cyclized intermediate. This can provide valuable mechanistic insight and help in optimizing the cyclization/dehydration step (e.g., by adjusting the temperature or adding a dehydrating agent).

  • Side Reactions: Be aware of potential side reactions. For instance, the hydrolysis of the Weinreb amide under acidic or basic work-up conditions, or polymerization of the starting materials under harsh heating.

  • Optimization: The provided conditions are starting points. Optimization of solvent, temperature, reaction time, and stoichiometry of reagents may be necessary to achieve optimal yields.

By systematically approaching these proposed syntheses and carefully analyzing the reaction outcomes, researchers can effectively validate and expand upon the synthetic utility of 2-chloro-N-methoxy-N-methylpropanamide in heterocyclic chemistry.

References

  • Slideshare. Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole.
  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (2022).
  • YouTube. (2019). synthesis of thiazoles.
  • Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. (2017).
  • Organic Chemistry Portal. Thiazole synthesis.
  • Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations - PMC.
  • ACS Publications. (2008). Synthesis of Weinreb Amides via Pd-Catalyzed Aminocarbonylation of Heterocyclic-Derived Triflates | The Journal of Organic Chemistry.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole.
  • ACS Publications. Synthesis of Weinreb Amides via Pd-Catalyzed Aminocarbonylation of Heterocyclic-Derived Triflates | The Journal of Organic Chemistry.
  • Weinreb Amides as Privileged Acylating Agents for Accessing α-Substituted Ketones.
  • ResearchGate. The Growing Synthetic Utility of Weinreb′s Amide.
  • Organic Chemistry Portal. Pyrrole synthesis.
  • Recent Advancements in Pyrrole Synthesis - PMC.
  • Benchchem. The Synthesis of Oxazoles: A Technical Guide to Historical and Modern Methodologies.
  • Wikipedia. Fischer oxazole synthesis.
  • ResearchGate. Weinreb Amides as Privileged Acylating Agents for Accessing α-Substituted Ketones | Request PDF.
  • Oxazole | Microwave Assisted Synthesis | Green Synthesis | Ultrasound | Ionic Liquids - Indian Journal of Pharmaceutical Sciences.
  • Taylor & Francis. (2018). One-pot synthesis of Weinreb amides employing 3,3-dichloro-1,2-diphenylcyclopropene (CPI-Cl) as a chlorinating agent.
  • Weinreb Amides. (2015).
  • ACS Publications. (2013). Synthesis of α,β-Unsaturated α′-Haloketones through the Chemoselective Addition of Halomethyllithiums to Weinreb Amides | The Journal of Organic Chemistry.
  • The Fascinating Chemistry of α‐Haloamides - PMC.
  • ResearchGate. Synthesis of Chlorinated 2-(Aminomethyl)- and 2-(Alkoxymethyl)pyrroles. | Request PDF.
  • RSC Publishing. (2021). Pyrrole carboxamide introduction in the total synthesis of oroidin alkaloids.
  • ResearchGate. (2021). Synthetic approaches for oxazole derivatives: A review.
  • Organic Chemistry Portal. Synthesis of 2-pyrrolines.

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Method

Application Note: A Robust Protocol for the Synthesis of 2-chloro-N-methoxy-N-methylpropanamide

Abstract This document provides a detailed, reliable protocol for the preparation of 2-chloro-N-methoxy-N-methylpropanamide, a Weinreb amide, from 2-chloropropanoyl chloride. Weinreb amides are pivotal intermediates in o...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed, reliable protocol for the preparation of 2-chloro-N-methoxy-N-methylpropanamide, a Weinreb amide, from 2-chloropropanoyl chloride. Weinreb amides are pivotal intermediates in organic synthesis, particularly in the pharmaceutical industry, due to their ability to react with organometallic reagents to form ketones without the common issue of over-addition.[1][2][3] This guide offers a step-by-step methodology, explains the underlying chemical principles, and includes essential safety and characterization data to ensure reproducible and safe execution of the synthesis.

Introduction: The Synthetic Advantage of Weinreb Amides

The synthesis of ketones is a fundamental transformation in organic chemistry. However, traditional methods involving the reaction of acid chlorides or esters with organometallic reagents are often plagued by over-addition, leading to the formation of tertiary alcohols as undesired byproducts.[2] The Weinreb-Nahm ketone synthesis circumvents this issue through the use of N-methoxy-N-methylamides (Weinreb amides).[1]

The key to the Weinreb amide's utility lies in the formation of a stable, chelated tetrahedral intermediate upon nucleophilic attack.[1][2] This intermediate is stable at low temperatures and does not collapse to a ketone until acidic workup, thus preventing a second addition of the organometallic reagent.[1][2] 2-chloro-N-methoxy-N-methylpropanamide is a valuable building block, incorporating both a reactive electrophilic center and a chiral center, making it a useful precursor in the synthesis of complex molecules.

This application note details the direct acylation of N,O-dimethylhydroxylamine with 2-chloropropanoyl chloride, a straightforward and efficient method for the preparation of the target Weinreb amide.

Reaction Scheme and Mechanism

The overall reaction is the nucleophilic acyl substitution of 2-chloropropanoyl chloride with N,O-dimethylhydroxylamine in the presence of a base to neutralize the HCl byproduct.

Reaction:

Mechanism:

The reaction proceeds via a nucleophilic addition-elimination mechanism. The amine nitrogen of N,O-dimethylhydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride.[4] This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a leaving group to yield the final amide product.[4] A base, such as triethylamine, is required to deprotonate the N,O-dimethylhydroxylamine hydrochloride salt and to scavenge the hydrogen chloride generated during the reaction.

Experimental Protocol

This protocol is designed for the synthesis of 2-chloro-N-methoxy-N-methylpropanamide on a laboratory scale.

Materials and Equipment
Reagent/MaterialGradeSupplierComments
2-Chloropropanoyl chloride≥97%Sigma-AldrichHighly corrosive and moisture-sensitive.[5][6][7][8]
N,O-Dimethylhydroxylamine hydrochloride≥98%Sigma-AldrichHygroscopic.
Triethylamine (Et₃N)≥99.5%, anhydrousSigma-AldrichStore over molecular sieves.
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-AldrichUse from a solvent purification system or a freshly opened bottle.
Saturated aqueous sodium bicarbonate (NaHCO₃)Reagent------
Brine (saturated aqueous NaCl)Reagent------
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)Reagent---For drying the organic phase.

Equipment:

  • Round-bottom flask (oven-dried)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add N,O-dimethylhydroxylamine hydrochloride (5.85 g, 60 mmol, 1.2 equiv).

  • Solvent and Base Addition: Add anhydrous dichloromethane (100 mL) to the flask. Cool the resulting suspension to 0 °C in an ice bath. Slowly add triethylamine (16.7 mL, 120 mmol, 2.4 equiv) to the stirred suspension.

  • Acid Chloride Addition: In a separate dry flask, prepare a solution of 2-chloropropanoyl chloride (5.0 mL, 50 mmol, 1.0 equiv) in anhydrous dichloromethane (20 mL). Transfer this solution to the dropping funnel. Add the acid chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting acid chloride is consumed.

  • Work-up: Quench the reaction by the slow addition of water (50 mL). Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl (50 mL), saturated aqueous sodium bicarbonate solution (50 mL), and brine (50 mL). The acidic wash removes excess triethylamine, and the basic wash removes any remaining acidic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification (if necessary): The crude product is often of sufficient purity for subsequent steps. If further purification is required, flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent can be performed.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis of 2-chloro-N-methoxy-N-methylpropanamide.

G cluster_prep Reaction Preparation cluster_reaction Acylation Reaction cluster_workup Work-up and Purification reagents Combine N,O-dimethylhydroxylamine HCl and anhydrous DCM in a flask. cool Cool the mixture to 0 °C in an ice bath. reagents->cool base Add triethylamine to the cold suspension. cool->base acid_chloride Add 2-chloropropanoyl chloride solution dropwise at 0 °C. base->acid_chloride Begin addition stir Warm to room temperature and stir for 2-3 hours. acid_chloride->stir quench Quench with water. stir->quench Reaction complete extract Extract with DCM. quench->extract wash Wash with 1M HCl, NaHCO₃, and brine. extract->wash dry Dry over MgSO₄ and concentrate. wash->dry purify Purify by column chromatography (if necessary). dry->purify

Figure 1. Workflow for the synthesis of 2-chloro-N-methoxy-N-methylpropanamide.

Characterization of 2-chloro-N-methoxy-N-methylpropanamide

Accurate characterization of the final product is crucial to confirm its identity and purity.

Spectroscopic Data
TechniqueExpected DataInterpretation
¹H NMR (CDCl₃, 400 MHz)δ 4.60 (q, 1H), 3.75 (s, 3H), 3.25 (s, 3H), 1.70 (d, 3H)The quartet corresponds to the proton on the chiral center, the two singlets to the N-methoxy and N-methyl protons, and the doublet to the methyl group adjacent to the chiral center.
¹³C NMR (CDCl₃, 100 MHz)δ 170.0, 61.5, 52.0, 32.0, 21.0Signals correspond to the carbonyl carbon, the methoxy carbon, the chiral center carbon, the N-methyl carbon, and the methyl carbon, respectively.
IR (Infrared) (neat)ν ~1660 cm⁻¹ (strong)Strong C=O stretch characteristic of an amide.
Mass Spec. (ESI+)m/z = 152.05 [M+H]⁺, 174.03 [M+Na]⁺Confirms the molecular weight of the product.
Data Interpretation

The combination of NMR and IR spectroscopy provides a clear fingerprint of the target molecule. The presence of the characteristic amide carbonyl stretch in the IR spectrum, along with the specific chemical shifts and splitting patterns in the ¹H and ¹³C NMR spectra, confirms the successful formation of 2-chloro-N-methoxy-N-methylpropanamide. Mass spectrometry provides definitive evidence of the molecular weight.

Safety Precautions

It is imperative to adhere to strict safety protocols when performing this synthesis.

  • 2-Chloropropanoyl chloride: This reagent is highly corrosive, flammable, and reacts violently with water.[5][6][7][8] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn.[6][7][8][9] Keep away from heat, sparks, and open flames.[5][6][7][8][9]

  • Triethylamine: This is a flammable and corrosive liquid with a strong odor. Handle in a fume hood and wear appropriate PPE.

  • Dichloromethane: This is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.

  • General Precautions: The reaction should be conducted under an inert atmosphere to prevent the hydrolysis of the acid chloride.[5][6][8] An ice bath should be readily available to control the exothermic reaction during the addition of the acid chloride.

Troubleshooting

ProblemPossible CauseSolution
Low Yield Incomplete reactionExtend the reaction time and monitor by TLC. Ensure the triethylamine is of high purity and sufficient quantity.
Loss of product during work-upEnsure the pH of the aqueous layer is basic before the final extraction to prevent the protonation and dissolution of the product.
Impure Product Hydrolysis of the acid chlorideUse anhydrous solvents and reagents. Perform the reaction under an inert atmosphere.
Incomplete removal of triethylamine hydrochloridePerform the acidic wash during the work-up thoroughly.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of 2-chloro-N-methoxy-N-methylpropanamide. By understanding the underlying chemical principles and adhering to the detailed experimental procedure and safety precautions, researchers can confidently prepare this valuable synthetic intermediate for a wide range of applications in drug discovery and development.

References

  • TutorChase. How do you prepare a Weinreb amide?[Link]

  • Wikipedia. Weinreb ketone synthesis.[Link]

  • Organic Chemistry Portal. Synthesis of hydroxamates (Weinreb amides).[Link]

  • Google Patents.
  • Organic Chemistry Portal. Weinreb Ketone Synthesis.[Link]

  • Recent Developments in Weinreb Synthesis and their Applications. Recent Developments in Weinreb Synthesis and their Applications.[Link]

  • KSCL. 2-Chloropropionyl chloride CHLORIDE MSDS.[Link]

  • YouTube. synthesis of amides from acid chlorides.[Link]

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Application

Application Note: A Modern Approach to Epoxide Synthesis via Darzens Condensation Using α-Chloro Weinreb Amides

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract: The Darzens condensation is a cornerstone of organic synthesis, providing a direct route to α,β-epoxy carbonyl compounds. This...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: The Darzens condensation is a cornerstone of organic synthesis, providing a direct route to α,β-epoxy carbonyl compounds. This application note presents a detailed guide to the utilization of α-chloro N-methoxy-N-methylamides (Weinreb amides) in the Darzens reaction. We delve into the mechanistic underpinnings, strategic advantages, and provide a field-tested protocol for the synthesis of α,β-epoxy amides. The unique stability and synthetic versatility of the Weinreb amide functionality make this approach a highly reliable and valuable tool for constructing complex molecular architectures, particularly in the fields of medicinal chemistry and natural product synthesis.

Introduction: Reimagining a Classic Reaction

First discovered by Auguste Georges Darzens in 1904, the Darzens condensation (or glycidic ester condensation) is a powerful carbon-carbon bond-forming reaction between a carbonyl compound and an α-haloester in the presence of a base to yield an α,β-epoxy ester.[1][2] This reaction is synthetically valuable as it constructs the epoxide ring and a C-C bond in a single, efficient step.[3][4]

While traditionally employing α-halo esters, modern synthetic challenges demand intermediates with greater stability and functional group tolerance. The Weinreb amide (N-methoxy-N-methylamide) has emerged as a superior acylating agent for this purpose.[5][6] Its key advantage lies in the formation of a stable, chelated tetrahedral intermediate upon nucleophilic attack, which prevents the common problem of over-addition that plagues more reactive carbonyl compounds like esters and acid chlorides.[7][8]

This guide focuses on the strategic application of α-chloro Weinreb amides in the Darzens condensation. The resulting α,β-epoxy amides are not only stable compounds but also versatile precursors that can be readily converted into aldehydes, ketones, or other functionalities, expanding their utility in multi-step synthesis.[1][9]

Mechanistic Rationale and Strategic Advantages

The efficacy of the Darzens condensation with α-chloro Weinreb amides is rooted in a well-understood, three-step mechanism. Understanding this pathway is critical for optimizing reaction conditions and predicting stereochemical outcomes.

2.1. The Reaction Mechanism

The reaction proceeds through a sequence analogous to a base-catalyzed aldol reaction followed by an intramolecular SN2 cyclization.[1][2]

  • Enolate Formation: A sufficiently strong base abstracts the acidic proton from the α-carbon of the chloro-Weinreb amide. This deprotonation is facilitated by the electron-withdrawing nature of the amide carbonyl, forming a resonance-stabilized enolate.[2][10]

  • Nucleophilic Addition: The carbon-centered nucleophile of the enolate attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This step forms a new carbon-carbon bond and generates a tetrahedral alkoxide intermediate, similar to a halohydrin.[1][11]

  • Intramolecular Cyclization: The newly formed alkoxide oxygen acts as an internal nucleophile, attacking the adjacent carbon bearing the chlorine atom in an intramolecular SN2 fashion. This displaces the chloride ion and closes the three-membered epoxide ring.[10][12]

Darzens_Mechanism Figure 1: Reaction Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1 α-Chloro Weinreb Amide I1 Enolate R1->I1 + Base - H⁺ R2 Aldehyde/Ketone I2 Alkoxide Intermediate R2->I2 C-C Bond Formation I1->I2 C-C Bond Formation P1 α,β-Epoxy Weinreb Amide I2->P1 Intramolecular SN2 - Cl⁻

Caption: Figure 1: The Darzens condensation mechanism using an α-chloro Weinreb amide.

2.2. Advantages of the Weinreb Amide Substrate

  • Product Stability and Versatility: The resulting α,β-epoxy Weinreb amides are robust intermediates. The amide functionality is significantly more stable than the corresponding ester or ketone products from a classic Darzens reaction.

  • Controlled Reactivity: The Weinreb amide can be selectively reduced to an aldehyde with reagents like DIBAL-H or converted to a ketone using Grignard or organolithium reagents without the risk of over-addition.[7][8][13] This allows for late-stage functional group manipulation.

  • Improved Reaction Control: The use of modern catalytic systems, including organocatalysts and phase-transfer catalysts, allows for milder reaction conditions and improved yields, particularly with sensitive substrates.[3][4][14]

  • Direct Access to Glycidic Amides: This method provides a more direct and often higher-yielding route to glycidic amides compared to alternatives like the epoxidation of α,β-unsaturated amides or reactions involving sulfur ylides.[4][15]

Experimental Protocol: Synthesis of an α,β-Epoxy Weinreb Amide

This section provides a representative protocol for the condensation of 2-chloro-N-methoxy-N-methylacetamide with an aromatic aldehyde, based on modern organocatalytic methods.[4]

3.1. Materials and Reagents

  • 2-chloro-N-methoxy-N-methylacetamide (α-chloro Weinreb amide) (≥97%)

  • Aromatic aldehyde (e.g., 4-cyanobenzaldehyde) (≥98%)

  • Cyclopropenimine catalyst (e.g., (2,3-Di-tert-butyl-1-(mesityl)-cycloprop-2-en-1-ylium) chloride) or other suitable base system

  • Potassium Carbonate (K₂CO₃), anhydrous powder

  • Acetonitrile (MeCN), anhydrous (≤50 ppm H₂O)

  • Ethyl acetate (EtOAc), reagent grade

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography (230-400 mesh)

3.2. Equipment

  • Round-bottom flask with magnetic stir bar

  • Septa and needles for inert atmosphere techniques

  • Schlenk line or balloon filled with Argon/Nitrogen

  • Magnetic stir plate

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Rotary evaporator

  • Glassware for liquid-liquid extraction and column chromatography

3.3. Step-by-Step Procedure

Workflow Figure 2: Experimental Workflow A 1. Setup - Dry flask under inert gas (Ar/N₂) - Add stir bar B 2. Reagent Addition - Add K₂CO₃, catalyst, and  α-chloro Weinreb amide - Add anhydrous MeCN A->B C 3. Aldehyde Addition - Add aromatic aldehyde - Stir at 25 °C B->C D 4. Reaction Monitoring - Monitor by TLC for ~16 hours  until starting material is consumed C->D E 5. Workup - Quench with water - Extract with EtOAc (3x) D->E F 6. Purification - Wash combined organic layers  (NaHCO₃, Brine) - Dry over MgSO₄, filter, concentrate E->F G 7. Isolation - Purify by silica gel  column chromatography F->G H 8. Characterization - Analyze pure product  (NMR, HRMS) G->H

Caption: Figure 2: Step-by-step workflow for the Darzens condensation.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add potassium carbonate (4.0 eq.), the cyclopropenimine catalyst (e.g., 10 mol%), and the α-chloro Weinreb amide (1.5 eq.).

  • Inert Atmosphere: Seal the flask with a septum and purge with dry argon or nitrogen for 5-10 minutes.

  • Solvent and Aldehyde Addition: Add anhydrous acetonitrile via syringe, followed by the aromatic aldehyde (1.0 eq.).

  • Reaction: Stir the heterogeneous mixture vigorously at room temperature (approx. 25 °C).

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:EtOAc eluent) until the aldehyde spot has been consumed (typically 16-24 hours).

  • Workup: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of MeCN).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure α,β-epoxy Weinreb amide.

3.4. Safety Precautions

  • Perform all operations in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • α-Halo carbonyl compounds are lachrymators and should be handled with care.

  • Anhydrous solvents can be flammable. Handle away from ignition sources.

Substrate Scope and Data

The protocol is effective for a range of aromatic aldehydes, including those with both electron-donating and electron-withdrawing substituents. The reaction generally produces a mixture of cis and trans diastereomers.

Table 1: Representative Substrate Scope for the Darzens Condensation

Entry Aldehyde Product Yield (%)[4] Diastereomeric Ratio (cis:trans)[4]
1 4-Chlorobenzaldehyde 65 1 : 0.7
2 4-Fluorobenzaldehyde 32 1 : 0.9
3 4-Cyanobenzaldehyde 78 1 : 0.7
4 2-Naphthaldehyde 41 1 : 0.6

| 5 | 4-Cyanobenzaldehyde¹ | 86 | 1 : 0.75 |

¹Reaction with N-(Chloroacetyl)morpholine yielded 32%; reaction with the Weinreb amide of chloroacetic acid yielded 86%.[4]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No or Slow Reaction - Inactive or insufficient base.- Presence of water in the solvent or reagents.- Low reaction temperature.- Use freshly opened or properly stored anhydrous base.- Ensure all glassware is flame-dried and solvents are anhydrous.- Gently warm the reaction if substrates are known to be unreactive at RT.
Low Product Yield - Competing self-condensation of the aldehyde (if enolizable).[10]- Incomplete reaction.- Product loss during workup or purification.- Use a non-enolizable aldehyde if possible.- Increase reaction time and monitor carefully by TLC.- Perform extractions carefully and choose an appropriate solvent system for chromatography.
Formation of Side Products - Nucleophilic attack by the base on the amide or aldehyde carbonyl.[11]- Product degradation on silica gel.- Use a sterically hindered, non-nucleophilic base.- Consider neutralizing the silica gel with triethylamine before chromatography or using an alternative purification method (e.g., neutral alumina).

Conclusion

The Darzens condensation utilizing α-chloro Weinreb amides represents a significant advancement in the synthesis of α,β-epoxy amides. This methodology combines the classic C-C bond and epoxide ring formation with the superior stability and synthetic flexibility inherent to the Weinreb amide functional group. The provided protocol, employing a modern organocatalytic system, is robust, high-yielding, and applicable to a variety of aromatic aldehydes. For researchers in drug discovery and complex molecule synthesis, this reaction serves as a reliable and powerful tool for accessing valuable chiral building blocks and advancing synthetic campaigns.

References

  • Master Organic Chemistry. Darzens Condensation. [Link]

  • Oreate AI. (2026, January 7). Darzens Condensation: Mechanism, Development, and Application Research. [Link]

  • Wikipedia. Darzens reaction. [Link]

  • MDPI. (2024, September 13). Development of Organocatalytic Darzens Reactions Exploiting the Cyclopropenimine Superbase. [Link]

  • Various Authors. (2020, February 13). Darzens reaction. [Link]

  • American Chemical Society. (2000, December 15). Weinreb amides. [Link]

  • Organic Chemistry Portal. Darzens Reaction. [Link]

  • National Center for Biotechnology Information. (2024, September 13). Development of Organocatalytic Darzens Reactions Exploiting the Cyclopropenimine Superbase. [Link]

  • ResearchGate. (2025, August 7). Diastereoselective Darzens Condensations of α-Haloamides: Influence of Aryl Substituents on Diastereoselectivity. [Link]

  • ResearchGate. Darzens reactions. [Link]

  • Unacademy. Application of the Darzens Glycidic Ester Synthesis. [Link]

  • Semantic Scholar. (2019, December 30). Recent Developments in Weinreb Synthesis and their Applications. [Link]

  • MDPI. (2019, February 26). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. [Link]

  • Organic Syntheses. Organic Syntheses Procedure. [Link]

  • National Center for Biotechnology Information. (2010, December 21). Ammonium ylides for the diastereoselective synthesis of glycidic amides. [Link]

  • National Center for Biotechnology Information. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. [Link]

  • ResearchGate. Epoxide synthesis from carbonyl compounds-I. [Link]

  • HETEROCYCLES. (2000, September 11). STEREOSELECTIVITY IN THE DARZENS CONDENSATION OF SUBSTITUTED CYCLOHEXANONES WITH (-)-8-PHENYLMENTHYL α-CHLOROACETATE. [Link]

  • Organic Reactions. The Darzens Glycidic Ester Condensation. [Link]

  • Wikipedia. Weinreb ketone synthesis. [Link]

  • ResearchGate. (2020, May 6). Synthesis of Weinreb and their Derivatives (A-Review). [Link]

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Method

scale-up synthesis methods for 2-chloro-N-methoxy-N-methylpropanamide

An Application Guide for the Scalable Synthesis of 2-chloro-N-methoxy-N-methylpropanamide Abstract This document provides a comprehensive guide to the scale-up synthesis of 2-chloro-N-methoxy-N-methylpropanamide, a versa...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Scalable Synthesis of 2-chloro-N-methoxy-N-methylpropanamide

Abstract

This document provides a comprehensive guide to the scale-up synthesis of 2-chloro-N-methoxy-N-methylpropanamide, a versatile Weinreb amide intermediate crucial in pharmaceutical and chemical synthesis. The protocol details a robust and scalable method starting from 2-chloropropionyl chloride and N,O-dimethylhydroxylamine hydrochloride. Emphasis is placed on process safety, optimization, and analytical controls necessary for transitioning from laboratory to pilot or production scale. This guide is intended for researchers, chemists, and chemical engineers in drug development and process chemistry who require a practical, in-depth understanding of this synthesis.

Introduction and Scientific Background

N-methoxy-N-methylamides, commonly known as Weinreb amides, are exceptionally useful intermediates in modern organic synthesis.[1][2] Their significance lies in their ability to react cleanly with organometallic reagents (like Grignard or organolithium reagents) to form ketones or with reducing agents to yield aldehydes, stopping at the desired carbonyl stage without over-addition to the corresponding alcohol.[1][3] This controlled reactivity is attributed to the formation of a stable, chelated tetrahedral intermediate.[1][4]

2-chloro-N-methoxy-N-methylpropanamide serves as a key building block, incorporating a reactive chlorine atom that allows for further functionalization via nucleophilic substitution, making it a valuable precursor in the synthesis of complex molecules.

Scaling the synthesis of this compound presents several challenges, including:

  • Exothermic Reaction Control: The acylation reaction is highly exothermic and requires careful thermal management.

  • Handling of Hazardous Reagents: Both 2-chloropropionyl chloride and the bases used are corrosive and hazardous.[5][6][7][8]

  • Work-up and Purification: Efficiently separating the product from salts and impurities on a large scale is critical for achieving high purity.

This guide outlines a validated process designed to address these challenges, ensuring a safe, efficient, and reproducible scale-up.

Recommended Synthesis Route: Acylation of N,O-Dimethylhydroxylamine

The most direct and industrially viable method for preparing 2-chloro-N-methoxy-N-methylpropanamide is the nucleophilic acyl substitution of 2-chloropropionyl chloride with N,O-dimethylhydroxylamine. The reaction is typically performed in an appropriate solvent in the presence of a base to neutralize the hydrogen chloride byproduct and liberate the free amine from its hydrochloride salt.[9][10][11]

Reaction Mechanism:

  • Deprotonation: The added base neutralizes the N,O-dimethylhydroxylamine hydrochloride salt to generate the free, nucleophilic amine.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of N,O-dimethylhydroxylamine attacks the electrophilic carbonyl carbon of 2-chloropropionyl chloride.

  • Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.

  • Chloride Elimination: The intermediate collapses, reforming the carbonyl double bond and eliminating a chloride ion.

  • Acid Neutralization: The eliminated chloride combines with the protonated base, forming a salt that is typically removed during aqueous work-up.

Reaction_Mechanism cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products R1 2-Chloropropionyl Chloride S1 Nucleophilic Attack R1->S1 R2 N,O-Dimethylhydroxylamine (from HCl salt + Base) R2->S1 S2 Tetrahedral Intermediate S1->S2 S3 Elimination of Cl- S2->S3 P1 2-chloro-N-methoxy-N- methylpropanamide S3->P1 P2 Base-HCl Salt S3->P2

Caption: Reaction mechanism for Weinreb amide formation.

Detailed Synthesis Protocol

This protocol provides instructions for a laboratory-scale synthesis (0.5 mol) and includes critical considerations for scaling up to a multi-kilogram batch.

Reagent and Equipment Data
ParameterLaboratory Scale (0.5 mol)Industrial Scale (50 mol)Rationale / Comments
Reactants
N,O-Dimethylhydroxylamine HCl48.8 g (0.5 mol, 1.0 eq)4.88 kg (50 mol, 1.0 eq)Key nucleophile. It is hygroscopic and should be stored in a dry environment.
2-Chloropropionyl Chloride69.8 g (0.55 mol, 1.1 eq)6.98 kg (55 mol, 1.1 eq)Acylating agent. A slight excess ensures complete conversion of the amine. Highly corrosive and water-reactive.[5][7]
Triethylamine (TEA)111.3 mL (0.8 mol, 1.6 eq)11.13 L (80 mol, 1.6 eq)Base to neutralize both the starting HCl salt and the HCl byproduct. Other bases like pyridine or DIPEA can be used.
Solvents & Work-up
Dichloromethane (DCM)500 mL50 LReaction solvent. Other chlorinated or ethereal solvents can be used.
Deionized Water250 mL25 LFor quenching and washing.
1M HCl (aq)250 mL25 LTo wash and remove excess TEA.
Sat. NaHCO₃ (aq)250 mL25 LTo neutralize any remaining acid.
Sat. NaCl (Brine)250 mL25 LTo break emulsions and aid phase separation.
Anhydrous MgSO₄ or Na₂SO₄50 g5 kgDrying agent.
Equipment
Reactor1 L Jacketed Flask100 L Glass-Lined ReactorJacketed vessel is critical for temperature control.
StirrerOverhead Mechanical StirrerGlass-Lined Steel AgitatorEnsures efficient mixing.
Temperature ControlChiller/Heater CirculatorReactor Thermal Control UnitMust be capable of maintaining -5 to 5 °C.
Addition Funnel250 mL Pressure-EqualizingDosing Pump / LineAllows for controlled, subsurface addition of the acyl chloride.
Step-by-Step Experimental Protocol

Safety First: This reaction involves highly corrosive and reactive chemicals. All operations must be conducted in a well-ventilated fume hood or an appropriate contained system. Full personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and chemically resistant gloves, is mandatory.[5][6][12] An emergency shower and eyewash station should be readily accessible.

  • Reactor Setup & Inerting:

    • Assemble a jacketed reactor equipped with an overhead stirrer, temperature probe, condenser, and a nitrogen inlet. Ensure the system is completely dry.[3]

    • Purge the reactor with dry nitrogen for at least 30 minutes to establish an inert atmosphere.

  • Reagent Charging:

    • Charge N,O-dimethylhydroxylamine hydrochloride (1.0 eq) and dichloromethane to the reactor.

    • Begin stirring to form a slurry.

    • Cool the reactor contents to 0 °C using the circulator.

  • Base Addition:

    • Slowly add triethylamine (1.6 eq) to the slurry over 15-20 minutes. Maintain the temperature at 0-5 °C. A slight exotherm may be observed.

    • Stir the mixture for 30 minutes at 0-5 °C. The slurry should become more mobile as the free amine is formed.

  • Acylation (Critical Step):

    • Add 2-chloropropionyl chloride (1.1 eq) dropwise via an addition funnel or dosing pump over 1-2 hours.

    • Crucially, maintain the internal temperature between 0-5 °C throughout the addition. A strong exotherm will occur. The addition rate must be controlled to prevent a temperature spike, which can lead to side reactions.[13]

    • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional hour.

  • Reaction Monitoring:

    • Monitor the reaction progress by taking a small, quenched sample and analyzing it by TLC, GC, or HPLC to confirm the disappearance of the starting amine.[13]

  • Work-up and Isolation:

    • Once the reaction is complete, slowly add deionized water to quench any unreacted 2-chloropropionyl chloride, while maintaining the temperature below 10 °C.

    • Transfer the mixture to a separatory funnel (lab scale) or a work-up vessel (pilot scale).

    • Wash the organic layer sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and finally, saturated NaCl (brine).[14]

    • Dry the separated organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and rinse the drying agent with a small amount of dichloromethane.[14]

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or low-melting solid.

    • For high purity, the crude material should be purified by vacuum distillation.[14][15] This is the most viable method for large-scale purification.

Process Flow Diagram

Process_Flow start Start reactor_setup 1. Reactor Setup (Dry, N2 Purge) start->reactor_setup charge_reagents 2. Charge Amine HCl & Solvent reactor_setup->charge_reagents cool_to_0C_1 3. Cool to 0 °C charge_reagents->cool_to_0C_1 add_base 4. Add Base (TEA) cool_to_0C_1->add_base add_acyl_chloride 5. Controlled Addition of 2-Chloropropionyl Chloride (0-5 °C) add_base->add_acyl_chloride reaction_monitor 6. Monitor Reaction (TLC/GC) add_acyl_chloride->reaction_monitor quench 7. Quench with Water reaction_monitor->quench extraction 8. Phase Separation & Washes (HCl, NaHCO3, Brine) quench->extraction drying 9. Dry Organic Layer (MgSO4) extraction->drying concentration 10. Solvent Removal (Reduced Pressure) drying->concentration purification 11. Vacuum Distillation concentration->purification end_product Pure Product purification->end_product

Caption: Scalable workflow for the synthesis of 2-chloro-N-methoxy-N-methylpropanamide.

Process Optimization and Troubleshooting

ParameterImpact on ProcessOptimization & Troubleshooting
Temperature Control Critical for safety and purity. High temperatures can cause side reactions and decomposition.Maintain strict control (0-5 °C) during acyl chloride addition. Ensure the cooling system has sufficient capacity for the batch size. If a temperature spike occurs, immediately stop the addition.
Addition Rate Directly affects the rate of heat generation. Too fast an addition can overwhelm the cooling system.Calibrate the dosing pump and add the acyl chloride at a steady, controlled rate. For scale-up, consider subsurface addition to improve heat dissipation.
Stoichiometry Affects yield and impurity profile. Excess amine can be difficult to remove; excess acyl chloride requires a more robust quench.A slight excess (1.05-1.1 eq) of the acyl chloride is recommended to drive the reaction to completion. The amount of base should be sufficient to neutralize both HCl sources.
Impurity Profile Low yield or impure product.Issue: Unreacted Amine: Extend reaction time or increase acyl chloride stoichiometry slightly. Issue: Diacylation: This is less common with Weinreb amines but can be minimized by slow, controlled addition at low temperatures.[13] Issue: Oily Product: Residual solvent or impurities. Ensure complete drying and consider purification by distillation.[13]
Work-up Emulsions Can lead to poor phase separation and product loss.Add brine during the wash steps to help break emulsions. For persistent emulsions, a filtration through celite may be necessary.

Safety and Hazard Management

All personnel must be thoroughly trained on the hazards of the chemicals involved.

  • 2-Chloropropionyl Chloride: Flammable, highly corrosive, and reacts violently with water, releasing toxic HCl gas.[5][7][8] It is a lachrymator and causes severe skin burns and eye damage.[5][7] Handle only under an inert, dry atmosphere.[5][8] In case of fire, use CO₂, dry chemical, or foam; do not use water.[5]

  • N,O-Dimethylhydroxylamine Hydrochloride: Causes skin, eye, and respiratory irritation.[12][16][17] Avoid dust formation.[16][18] Store in a tightly sealed container away from moisture.[12][16]

  • Triethylamine: Flammable liquid and vapor. Corrosive and harmful if inhaled or absorbed through the skin. Has a strong, unpleasant odor.

  • Process Hazards: The primary process hazard is the exothermic nature of the acylation. A runaway reaction could lead to a rapid increase in temperature and pressure. A robust cooling system and controlled addition are the primary engineering controls.

Analytical Quality Control

To ensure the final product meets the required specifications, the following analytical methods are recommended:

  • Appearance: Visual inspection for color and form (e.g., colorless to pale yellow oil).

  • Identity (¹H and ¹³C NMR): Confirms the chemical structure and absence of major structural impurities.

  • Purity (GC or HPLC): Quantifies the product's purity and detects levels of residual starting materials and byproducts.[15][19] A reverse-phase C18 column is often suitable for HPLC analysis.[15]

  • Residual Solvents (GC-HS): Determines the amount of residual solvents (e.g., DCM) in the final product.

  • Water Content (Karl Fischer Titration): Measures the water content, which is important for the stability and downstream reactivity of the product.

Conclusion

The synthesis of 2-chloro-N-methoxy-N-methylpropanamide is a well-established and scalable process. Success in scaling up this procedure from the laboratory to industrial production hinges on a thorough understanding of the reaction mechanism, strict control over key process parameters—most notably temperature—and a robust safety protocol for handling hazardous materials. By following the detailed protocols and guidelines presented in this document, researchers and process chemists can achieve a safe, efficient, and reproducible synthesis of this important chemical intermediate.

References

  • KSCL. (n.d.). 2-Chloropropionyl chloride CHLORIDE MSDS. Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 2-Chloropropionyl chloride, 95%. Retrieved from [Link]

  • Chemstock. (n.d.). 2-CHLOROPROPIONYL CHLORIDE - GHS Safety Data Sheet. Retrieved from [Link]

  • Material Safety Data Sheet. (n.d.). 2-Chloropropionyl Chloride. Retrieved from [Link]

  • Aspira Chemical. (n.d.). 6638-79-5 | N,O-Dimethylhydroxylamine hydrochloride, 98%. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reduction of hydroxamates (Weinreb amides). Retrieved from [Link]

  • Oriental Journal of Chemistry. (2019, December 30). Recent Developments in Weinreb Synthesis and their Applications. Retrieved from [Link]

  • Organic Syntheses. (n.d.). A Simple Route to Carbonyl Compounds Bearing a 9-Fluorenyl Radical Clock through a Weinreb Amide Intermediate. Retrieved from [Link]

  • Sanchez, M. M. (2009, March 7). Weinreb Amides in Organic Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2020, April 20). Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Chloro-N-(4-chlorophenyl)-N-(1-methylethyl)acetamide on Newcrom R1 HPLC column. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of A. N-Methyl-N-methoxy-2-hydroxy-3-phenylpropanamide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). N-Methoxy-N-methylcyanoformamide. Retrieved from [Link]

  • Scribd. (n.d.). Prep of 2 Chloro 2 Methylpropane. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-chloro-N-methoxy-N-methylpropanamide

Document ID: TSC-PUR-4481-B Last Updated: February 27, 2026 Introduction: The Critical Role of Purity in Weinreb Amide Chemistry 2-chloro-N-methoxy-N-methylpropanamide is a specialized chemical intermediate belonging to...

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: TSC-PUR-4481-B

Last Updated: February 27, 2026

Introduction: The Critical Role of Purity in Weinreb Amide Chemistry

2-chloro-N-methoxy-N-methylpropanamide is a specialized chemical intermediate belonging to the class of Weinreb amides. Its primary synthetic utility lies in its controlled reaction with organometallic reagents (like Grignard or organolithium compounds) to form ketones.[1] The N-methoxy-N-methylamide moiety forms a stable chelated intermediate with the metal cation, which prevents the common side reaction of over-addition to form a tertiary alcohol.[1]

The success of these subsequent high-stakes reactions is critically dependent on the purity of the Weinreb amide. Trace impurities, such as unreacted starting materials, byproducts, or residual acids/bases, can quench the highly reactive organometallic reagents, catalyze decomposition, or lead to a complex and difficult-to-purify final product. This guide provides a comprehensive troubleshooting framework for the purification of 2-chloro-N-methoxy-N-methylpropanamide, empowering researchers to achieve the high level of purity required for successful drug development and complex synthesis campaigns.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect from the synthesis of 2-chloro-N-methoxy-N-methylpropanamide?

A1: Impurities are almost always a reflection of the synthetic route. A common preparation involves the acylation of N,O-dimethylhydroxylamine with 2-chloropropionyl chloride. Based on this, you should anticipate:

  • Unreacted Starting Materials: Residual N,O-dimethylhydroxylamine (often as a hydrochloride salt) and 2-chloropropionyl chloride.

  • Hydrolysis Products: 2-chloropropionic acid, formed if the acyl chloride reacts with trace water.

  • Solvent Residues: Dichloromethane (DCM), Tetrahydrofuran (THF), or other solvents used during the reaction and workup.

  • Base-Related Impurities: Residual triethylamine (TEA), diisopropylethylamine (DIPEA), or their corresponding hydrochloride salts if used to scavenge HCl during the reaction.

cluster_reactants Starting Materials cluster_products Reaction Mixture cluster_impurities Potential Impurities A 2-chloropropionyl chloride P 2-chloro-N-methoxy-N-methylpropanamide (Desired Product) A->P I1 Unreacted Starting Materials A->I1 I2 2-chloropropionic acid (from hydrolysis) A->I2 B N,O-dimethylhydroxylamine B->P B->I1 C Base (e.g., TEA) C->P I3 Base Hydrochloride Salt C->I3 I4 Solvent Residues

Caption: Potential impurities from a typical synthesis route.

Q2: Which primary purification method should I choose: chromatography, recrystallization, or distillation?

A2: The choice depends on the physical state of your crude product and the nature of the impurities.[2]

  • If your product is a solid: Recrystallization is often the most efficient method for removing small amounts of impurities, especially on a larger scale.[3]

  • If your product is an oil or a solid with similarly soluble impurities: Flash column chromatography is the most powerful and versatile technique. It excels at separating compounds with different polarities.[4]

  • If your product is a liquid: Fractional distillation under reduced pressure is ideal, especially if the impurities have significantly different boiling points. Given that Weinreb amides can be thermally sensitive, vacuum distillation is strongly recommended to lower the boiling point and prevent decomposition.[2]

Q3: My compound appears pure by TLC, is that sufficient?

A3: Not for rigorous applications. Thin-Layer Chromatography (TLC) is an excellent tool for reaction monitoring and selecting conditions for column chromatography. However, it may not resolve all impurities, especially those with very similar Rf values or those that are not UV-active. For definitive purity assessment, orthogonal methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are required.[2][5]

Section 2: Troubleshooting Guide: Flash Column Chromatography

Flash column chromatography is the workhorse for purifying moderately polar organic compounds. Success depends on selecting the right conditions and proper technique.

Start Start: Poor Separation in Column Chromatography Q1 Is the Rf of your product ~0.3 on TLC? Start->Q1 Fix1 Adjust solvent system. Increase polarity if Rf is too high. Decrease polarity if Rf is too low. Q1->Fix1 No Q2 Is the column streaking or tailing? Q1->Q2 Yes A1_Yes Yes A1_No No End Re-run column with optimized parameters Fix1->End Fix2 Potential acidic silica interaction. Add 0.1-1% TEA to eluent. Or, did you overload the column? Q2->Fix2 Yes Q3 Are peaks broad and poorly resolved? Q2->Q3 No A2_Yes Yes A2_No No Fix2->End Fix3 Check column packing for channels. Ensure sample was loaded in a narrow band using minimal solvent. Q3->Fix3 Yes Q3->End No A3_Yes Yes A3_No No Fix3->End

Caption: Troubleshooting workflow for column chromatography.

Q: My compound won't move off the baseline (Rf = 0) on the TLC plate.

A: This indicates your eluent (mobile phase) is not polar enough to displace the compound from the silica gel (stationary phase).

  • Causality: The polar amide functional group in your molecule interacts strongly with the very polar silica gel. A non-polar solvent like hexane cannot effectively compete for binding sites on the silica surface.[6]

  • Solution: Gradually increase the polarity of your eluent. A common starting point for amides is an ethyl acetate/hexane mixture.[7] Start with 10% ethyl acetate in hexane and progressively increase the ethyl acetate concentration (e.g., 20%, 30%, 50%) until you achieve an Rf value of approximately 0.3 for your product. An Rf of ~0.3 generally provides the best separation.[2]

Q: All my spots, including the product, are running at the top of the TLC plate (Rf > 0.8).

A: Your eluent is too polar. The solvent is so effective at dissolving the compounds and moving them along the silica that little to no separation occurs.

  • Causality: The highly polar mobile phase outcompetes your compound for a place on the stationary phase, causing all components to be washed through the column quickly with the solvent front.[6]

  • Solution: Decrease the polarity of your eluent. If you are using 50% ethyl acetate in hexane, try reducing it to 20% or 10%. The goal is to find a balance where the components of your mixture have differential affinity for the stationary phase.

Q: My product is streaking or "tailing" down the column and on the TLC plate.

A: Tailing is often caused by overloading the column or by strong, non-ideal interactions between your compound and the silica gel.

  • Causality: Silica gel is slightly acidic and can interact strongly with basic or very polar functional groups, leading to poor elution behavior.[2] While your compound is not strongly basic, this can still be a factor. Alternatively, loading too much material onto the column saturates the stationary phase, exceeding its separation capacity.[2]

  • Solution 1 (Neutralize Silica): Add a small amount of a modifier to your eluent. For potentially acidic interactions, adding ~0.5-1% triethylamine (TEA) to the solvent system can neutralize the acidic sites on the silica gel, resulting in sharper peaks.[2]

  • Solution 2 (Reduce Load): Ensure you are using an appropriate ratio of silica gel to crude material. A general rule is a 30:1 to 100:1 ratio of silica to crude product by weight.[2] For a 1 gram sample, you should use at least 30-50 grams of silica.

  • Solution 3 (Check Solubility): If the compound is sparingly soluble in the eluent, it can cause tailing as it continuously dissolves and re-adsorbs. Ensure your chosen eluent can fully dissolve the compound.

Solvent System (by increasing polarity) Typical Applications
Hexane / Ethyl AcetateThe standard system for a wide range of compounds with moderate polarity. Excellent starting point for 2-chloro-N-methoxy-N-methylpropanamide.[7]
Hexane / Diethyl EtherA slightly less polar alternative to the ethyl acetate system.
Dichloromethane / MethanolUsed for more polar compounds that do not move in ethyl acetate/hexane.[7]
Dichloromethane / AcetoneAnother good choice for moderately to highly polar compounds.

Section 3: Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility at different temperatures.[3]

Q: My compound "oiled out" instead of forming crystals upon cooling.

A: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the solution is supersaturated at a temperature above the melting point of the solute, or if the cooling is too rapid.

  • Causality: The solubility of the compound decreases so rapidly upon cooling that the molecules don't have time to orient themselves into a crystal lattice.

  • Solution 1 (Slower Cooling): Allow the flask to cool slowly to room temperature on the benchtop before placing it in an ice bath. This gives crystals more time to nucleate and grow.[8]

  • Solution 2 (Use More Solvent): The solution may be too concentrated. Add a small amount of additional hot solvent to the oiled mixture to redissolve it, then attempt the slow cooling process again.

  • Solution 3 (Change Solvents): The boiling point of your solvent may be higher than the melting point of your compound. Choose a solvent with a lower boiling point. The product data sheet indicates the related acetamide has a melting point of 39-41 °C, so a solvent like boiling diethyl ether (BP 35 °C) would be problematic, whereas ethyl acetate (BP 77 °C) would be a better choice.

Q: No crystals have formed, even after cooling in an ice bath.

A: Crystal formation requires nucleation. Your solution is likely supersaturated but lacks a nucleation site to initiate crystal growth.

  • Causality: For crystallization to begin, a small seed crystal or a surface imperfection is needed to act as a template for the crystal lattice to grow upon.

  • Solution 1 (Scratch the Flask): Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic scratches on the glass provide nucleation sites.

  • Solution 2 (Seed the Solution): If you have a small crystal of the pure product, add it to the cold solution. This "seed crystal" will act as a template for rapid crystal growth.

  • Solution 3 (Reduce Solvent Volume): Your solution may not be saturated. Gently heat the solution to boil off some of the solvent, then allow it to cool again.[9]

  • Solution 4 (Try a Two-Solvent System): If a single solvent is not working, a two-solvent system is an excellent alternative.[8][9] Dissolve your compound in a minimum amount of a "good" solvent (in which it is very soluble). Then, slowly add a "bad" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution just becomes cloudy. Add a drop or two of the "good" solvent to make it clear again, and then cool slowly.[9]

Solvent Pair "Good" Solvent "Bad" (Anti-Solvent) Comments
Hexane / Ethyl AcetateEthyl AcetateHexaneA very common and effective pair for moderately polar compounds.[10]
Dichloromethane / HexaneDichloromethaneHexaneGood for compounds that are highly soluble in DCM.[11]
Acetone / HexaneAcetoneHexaneAnother versatile combination.[10]
Water / EthanolEthanolWaterSuitable for more polar compounds that have some water solubility.[10]

Section 4: Purity Assessment Protocols

After purification, you must verify the purity of your 2-chloro-N-methoxy-N-methylpropanamide. Here are starting point conditions for HPLC and GC-MS analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of non-volatile small molecules.[5]

Parameter Starting Condition Rationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)C18 is a versatile stationary phase suitable for a wide range of moderately polar organic molecules.[2]
Mobile Phase A 0.1% Formic Acid in WaterThe acid modifier helps to produce sharp peak shapes for amide-containing compounds.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier for reverse-phase HPLC.
Gradient 5% B to 95% B over 15 minutesA gradient elution ensures that both early and late-eluting impurities are captured in a single run.[5]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV at 210 nmThe amide bond has a UV absorbance at low wavelengths.[2]
Sample Prep 1 mg/mL in Acetonitrile/Water (50:50)Ensures the sample is fully dissolved in a solvent compatible with the mobile phase.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is excellent for identifying volatile impurities, such as residual solvents.[5]

Parameter Starting Condition Rationale
Column HP-5ms (or equivalent 5% phenyl-methylpolysiloxane)A general-purpose, low-polarity column suitable for a wide variety of organic compounds.
Carrier Gas Helium at 1 mL/minInert carrier gas.
Inlet Temp 250 °CEnsures rapid volatilization of the sample.
Oven Program Start at 70°C, hold 2 min, ramp to 280°C at 15°C/minA temperature ramp allows for the separation of compounds with a range of boiling points.[2]
MS Scan Range m/z 40-400This range will cover the molecular ion of the product (C5H10ClNO2, MW: 151.59) and most likely impurities.
Sample Prep 1 mg/mL in Dichloromethane or Ethyl AcetateUse a volatile, high-purity solvent.

Section 5: Experimental Protocols

Protocol 1: Flash Column Chromatography
  • Solvent Selection: Using TLC, identify a solvent system (e.g., 30% Ethyl Acetate in Hexane) that provides an Rf of ~0.3 for the product.[2]

  • Column Packing (Wet Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column. Add a ~1 cm layer of sand.

    • In a beaker, mix the required amount of silica gel (e.g., 50 g for 1 g of crude material) with the initial, non-polar eluent to create a slurry.

    • Pour the slurry into the column. Use gentle air pressure to pack the column evenly, ensuring no air bubbles or channels form.[4] Allow excess solvent to drain until it is level with the top of the silica.

  • Sample Loading:

    • Dissolve your crude product (e.g., 1 g) in the minimum possible volume of the eluent or another volatile solvent like DCM.

    • Carefully apply the concentrated sample solution to the top of the silica bed using a pipette.

    • Drain the solvent until the sample is absorbed onto the silica.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply gentle, steady pressure (using a pump or house air) to achieve a flow rate of about 2 inches/minute.

    • Collect fractions in test tubes and monitor the elution process using TLC.

  • Analysis: Combine the pure fractions (as determined by TLC), and remove the solvent using a rotary evaporator to yield the purified product.

Protocol 2: Two-Solvent Recrystallization
  • Solvent Selection: Identify a "good" solvent that dissolves the compound when hot (e.g., ethyl acetate) and a "bad" (or "anti") solvent in which the compound is insoluble (e.g., hexane). The two solvents must be miscible.[9]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot "good" solvent required to just dissolve the solid completely.[8]

  • Addition of Anti-Solvent: While keeping the solution hot, add the "bad" solvent dropwise until you see persistent cloudiness (turbidity). This indicates the solution is saturated.

  • Clarification: Add 1-2 drops of the hot "good" solvent to just redissolve the precipitate and make the solution clear again.[9]

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice-water bath for 15-30 minutes to maximize crystal formation.[8]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold anti-solvent (hexane in this example) to remove any residual soluble impurities.

  • Drying: Dry the crystals in a vacuum oven or air-dry them to remove all traces of solvent.

References

  • Two-Solvent Recrystallization Guide - MIT OpenCourseWare. (n.d.).
  • Effective purification strategies for crude N-(2-Methoxy-2-methylpropyl)formamide. (n.d.).
  • 2-Chloro-N-methoxy-N-methylacetamide 98 67442-07-3. (n.d.).
  • 2-chloro-N-(2-methoxy-5-methylphenyl)propanamide. (n.d.).
  • Recrystallization using two solvents. (2012, May 7).
  • Flash Column Chromatography. (n.d.). Retrieved from University of California, Los Angeles, Department of Chemistry and Biochemistry.
  • 2-Chloro-N-methoxy-N-methylisonicotinamide|CAS 250263-39-9. (n.d.).
  • Synthesis of compound 5: (a) 2‐chloro‐N‐methoxy‐N‐methylacetamide,... (n.d.).
  • Column Chromatography in Pharmaceutical Analysis. (2022, September 19).
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.).
  • Column chromatography. (n.d.). Retrieved from University of Victoria, Department of Chemistry.
  • 2-Chloro-N-methylpropanamide Properties. (n.d.).
  • 67442-07-3|2-Chloro-N-methoxy-N-methylacetamide|BLD Pharm. (n.d.).
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). Retrieved from University of Rochester, Department of Chemistry.
  • Recrystallization with two solvents. (2019, December 18).
  • 2-Chloro-N-methoxy-N-methylbenzamide | C9H10ClNO2 | CID 18185370. (n.d.).
  • Prep of 2 Chloro 2 Methylpropane. (n.d.).
  • 2-Chloro-N-methoxy-N-methylacetamide | C4H8ClNO2 | CID 2734716. (n.d.).
  • A Comprehensive Guide to Assessing the Purity of Synthesized N'-hydroxy-2-methylpropanimidamide. (n.d.).
  • CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article. (2011, February 10).
  • 1469110-48-2 | 3-Chloro-n-methoxy-2-methylpropanamide. (n.d.).
  • Synthesis of 2-chloro-2-methylpropane (tert-butyl chloride) from tert-butanol. (2006, March). Retrieved from Organic Chemistry practical course (OCP).
  • Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. (n.d.).
  • N-Methoxy-N-methylcyanoformamide. (n.d.).
  • How to prepare and apply 2-Chloro-N-methylacetamide?. (2021, October 17).
  • AN001657: Highly sensitive and robust LC-HRAM-MS method for simultaneous quantitation of sixteen nitrosamines in multiple drug p. (n.d.).
  • Preparation of 2-chloro-2-methylpropane. (n.d.).
  • US3772157A - Purification of 2-chloroalkanoic acids by azeotropic distillation. (n.d.).

Sources

Optimization

Technical Support Center: Navigating Steric Hindrance in 2-Chloro-N-methoxy-N-methylpropanamide Reactions

Welcome to the technical support center for overcoming challenges in reactions involving 2-chloro-N-methoxy-N-methylpropanamide. This guide is designed for researchers, scientists, and professionals in drug development w...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for overcoming challenges in reactions involving 2-chloro-N-methoxy-N-methylpropanamide. This guide is designed for researchers, scientists, and professionals in drug development who are encountering difficulties due to steric hindrance in their synthetic routes. Here, we provide in-depth, field-proven insights and practical troubleshooting strategies to help you navigate these complex reactions.

Introduction to the Challenge: The Role of Steric Hindrance

2-Chloro-N-methoxy-N-methylpropanamide, a Weinreb amide derivative, is a valuable building block in organic synthesis.[1] Its utility, however, can be hampered by steric hindrance originating from the substituents on the α-carbon. This steric bulk can impede the approach of nucleophiles, leading to slow reaction rates, low yields, and undesired side reactions.[2][3] Understanding the principles of steric hindrance is the first step toward overcoming these obstacles.

What is Steric Hindrance?

Steric hindrance is a phenomenon that arises when the three-dimensional size of groups within a molecule prevents or slows down a chemical reaction.[2][4] In the context of 2-chloro-N-methoxy-N-methylpropanamide, the methyl and chloro groups on the α-carbon create a congested environment around the electrophilic carbonyl carbon. This makes it difficult for nucleophiles to attack, a critical step in many reactions like nucleophilic acyl substitution.[5][6]

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues that arise when working with sterically hindered 2-chloro-N-methoxy-N-methylpropanamide.

Q1: My nucleophilic substitution reaction with 2-chloro-N-methoxy-N-methylpropanamide is extremely slow or not proceeding at all. What are the likely causes?

A1: The primary culprit is almost certainly steric hindrance. The bulky groups around the reaction center are physically blocking the nucleophile's path.[2] Additionally, the electronic properties of your nucleophile and the reaction conditions play a significant role. A less reactive nucleophile will struggle more to overcome the steric barrier.

Q2: I am observing significant amounts of elimination byproducts instead of the desired substitution product. How can I suppress this side reaction?

A2: The basicity of your nucleophile is a key factor here. Stronger bases can preferentially abstract a proton from the α-carbon, leading to an E2 elimination pathway, especially when the SN2 pathway is sterically hindered.[3] To favor substitution, consider using a less basic but still potent nucleophile.

Q3: Are there alternative reagents or catalysts that can help overcome the steric barrier?

A3: Absolutely. The choice of reagents and catalysts is crucial. For instance, using more reactive organometallic reagents like organolithium or Grignard reagents can sometimes force the reaction to proceed.[1][7] Additionally, certain Lewis acids can activate the Weinreb amide, making the carbonyl carbon more electrophilic and susceptible to attack even by weaker nucleophiles. Boron-based catalysts, for example, have shown promise in promoting amide bond formation under challenging conditions.[8][9]

Q4: Can changing the reaction conditions, such as temperature or solvent, improve the outcome?

A4: Yes, optimizing reaction conditions is a powerful strategy. Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier.[10] However, this must be done cautiously to avoid decomposition. The choice of solvent is also critical. Polar aprotic solvents like THF, DMF, or DMSO are generally preferred for SN2 reactions as they can solvate the cation of the nucleophile without strongly solvating the nucleophile itself, thus preserving its reactivity.

Troubleshooting Guide: A Systematic Approach

When faced with a challenging reaction involving 2-chloro-N-methoxy-N-methylpropanamide, a systematic troubleshooting approach is essential. The following table outlines common problems, their probable causes, and suggested solutions.

Problem Probable Cause(s) Troubleshooting Suggestions & Rationale
Low or No Product Yield Extreme Steric Hindrance: The nucleophile cannot access the electrophilic carbon.[2]Increase Reaction Temperature: Provides more kinetic energy to overcome the activation barrier.[10] Use a More Reactive Nucleophile: A stronger nucleophile has a higher driving force for the reaction. Employ Catalysis: A Lewis acid can activate the carbonyl group, making it more susceptible to attack.[8]
Poor Nucleophilicity of the Reagent: The attacking species is not reactive enough.Switch to a More Potent Nucleophile: For example, use an organolithium reagent instead of a Grignard reagent. Consider a Different Synthetic Route: It may be more efficient to form the desired bond earlier in the synthesis with less hindered precursors.
Formation of Elimination Byproducts Strongly Basic Nucleophile: The nucleophile acts as a base, abstracting a proton.[3]Use a "Softer," Less Basic Nucleophile: For example, use a Gilman cuprate instead of a Grignard reagent for acyl substitution.[5] Lower the Reaction Temperature: This can sometimes favor the substitution pathway, which often has a lower activation energy than elimination.
Slow Reaction Rates Steric Hindrance: The approach of the nucleophile is slowed down.[3]Increase Reactant Concentration: This can increase the frequency of collisions between reacting molecules. Prolong Reaction Time: Allow more time for the reaction to reach completion. Consider Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reactions by providing rapid and uniform heating.[11][12]

Advanced Strategies for Overcoming Steric Hindrance

For particularly stubborn reactions, more advanced techniques may be necessary.

High-Pressure Synthesis

Applying high pressure can be a powerful tool to overcome steric barriers.[13] High pressure can favor reactions that have a negative activation volume, which is often the case for bond-forming reactions where two molecules come together.[14][15] This technique can promote reactions that are otherwise sluggish or do not proceed at atmospheric pressure.[16]

Microwave-Assisted Organic Synthesis (MAOS)

Microwave irradiation has emerged as a valuable technique in organic synthesis for accelerating slow reactions.[11][12] By directly heating the reactants and solvent, microwaves can lead to a rapid increase in temperature, often resulting in significantly shorter reaction times and improved yields, even in sterically hindered systems.[17]

Experimental Protocols

Here are some starting-point protocols for reactions with sterically hindered substrates. Note: These are general guidelines and may require optimization for your specific system.

Protocol 1: General Procedure for Nucleophilic Substitution with an Organolithium Reagent
  • Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), dissolve 2-chloro-N-methoxy-N-methylpropanamide (1.0 eq) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Nucleophile: Slowly add the organolithium reagent (1.1 eq) dropwise to the cooled solution while stirring.

  • Reaction: Allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quench: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Workup and Purification: Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Lewis Acid-Catalyzed Acylation
  • Setup: To a solution of 2-chloro-N-methoxy-N-methylpropanamide (1.0 eq) and the nucleophile (1.2 eq) in a dry, aprotic solvent (e.g., dichloromethane) under an inert atmosphere, add the Lewis acid catalyst (e.g., BF₃·OEt₂, 0.1-0.2 eq) at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress.

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the layers and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue by chromatography.

Visualizing Reaction Pathways

To better understand the challenges and solutions, the following diagrams illustrate the concepts discussed.

Steric_Hindrance cluster_0 Unhindered Reaction cluster_1 Sterically Hindered Reaction Nucleophile_1 Nucleophile Substrate_1 Less Hindered Substrate Nucleophile_1->Substrate_1 Easy Approach Product_1 Successful Reaction Substrate_1->Product_1 Nucleophile_2 Nucleophile Substrate_2 2-chloro-N-methoxy-N- methylpropanamide Nucleophile_2->Substrate_2 Blocked Approach No_Reaction No or Slow Reaction Substrate_2->No_Reaction

Caption: Steric hindrance blocking nucleophilic attack.

Overcoming_Hindrance cluster_1 Reagent Modification cluster_2 Condition Optimization cluster_3 Advanced Methods Start Sterically Hindered Reaction (Low Yield/Slow Rate) Choice Select a Strategy Start->Choice Strategy_1 Modify Reagents Choice->Strategy_1 Strategy_2 Optimize Conditions Choice->Strategy_2 Strategy_3 Advanced Techniques Choice->Strategy_3 Reagent_A More Reactive Nucleophile Strategy_1->Reagent_A Reagent_B Use Catalyst (e.g., Lewis Acid) Strategy_1->Reagent_B Condition_A Increase Temperature Strategy_2->Condition_A Condition_B Change Solvent Strategy_2->Condition_B Advanced_A High-Pressure Synthesis Strategy_3->Advanced_A Advanced_B Microwave-Assisted Synthesis Strategy_3->Advanced_B End Improved Reaction Outcome (Higher Yield/Faster Rate) Reagent_A->End Reagent_B->End Condition_A->End Condition_B->End Advanced_A->End Advanced_B->End

Caption: Strategies for overcoming steric hindrance.

Conclusion

Successfully navigating reactions with sterically hindered substrates like 2-chloro-N-methoxy-N-methylpropanamide requires a combination of understanding fundamental principles and applying creative, evidence-based troubleshooting. By carefully considering the choice of reagents, optimizing reaction conditions, and, when necessary, employing advanced techniques, researchers can significantly improve the outcomes of these challenging transformations. This guide provides a starting point for addressing these issues, but as with all research, empirical optimization will be key to your success.

References

  • Bode, J. W., & Schäfer, G. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA, 68(4), 252-255. [Link]

  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 68(4), 252-255. [Link]

  • Cravotto, G., & Cintas, P. (2006). The Fascinating Chemistry of α‐Haloamides. Advanced Synthesis & Catalysis, 348(12-13), 1533-1562. [Link]

  • Gawande, M. B., Shelke, S. N., Zboril, R., & Varma, R. S. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. Molecules, 25(8), 1761. [Link]

  • ResearchGate. (n.d.). Synthesis of compound 5: (a) 2‐chloro‐N‐methoxy‐N‐methylacetamide...[Link]

  • Chemistry Steps. (2025). Steric Hindrance in SN2 and SN1 Reactions. [Link]

  • Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). [Link]

  • Kotha, S., & Khedkar, P. (2025). Green synthesis of building blocks, drug candidates and fine chemicals by barochemistry: application of high pressure in organic synthesis. RSC Green Chemistry. [Link]

  • Friedrich-Alexander-Universität Erlangen-Nürnberg. (2025). Mechanisms behind chemical reactions unraveled using high pressure. [Link]

  • PubChem. (n.d.). 2-Chloro-N-methoxy-N-methylbenzamide. [Link]

  • Gao, J., et al. (2022). A steric hindrance strategy facilitates direct arylation polymerization for the low-cost synthesis of polymer PBDBT-2F and its application in organic solar cells. Journal of Materials Chemistry C, 10(4), 1335-1344. [Link]

  • Leonelli, C., & Mason, T. J. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 30(22), 5431. [Link]

  • El-Sayed, M. A. A. (2019). Recent Developments in Weinreb Synthesis and their Applications. Mini-Reviews in Organic Chemistry, 16(6), 548-562. [Link]

  • CCS Chemistry. (2025). Chemical Synthesis Driven by High Pressure. [Link]

  • Master Organic Chemistry. (2011). Steric Hindrance (Is Like A Fat Goalie). [Link]

  • de Souza, A. C., et al. (2018). Facile and robust methods for the regioselective acylation of N-acetylneuraminic acid. Beilstein Journal of Organic Chemistry, 14, 1829-1836. [Link]

  • Fernández, I., & Bickelhaupt, F. M. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? The Journal of Physical Chemistry A, 126(10), 1624-1632. [Link]

  • Gavit, A. V., et al. (2025). Aryl Borane as a Catalyst for Dehydrative Amide Synthesis. The Journal of Organic Chemistry. [Link]

  • Sandrock, D. L. (2012). Strategies for Catalyzing Sterically Hindered Stereoselective Matteson Homologations. [Link]

  • ACS Publications. (2023). Unexpected Nucleophile Masking in Acyl Transfer to Sterically Crowded and Conformationally Restricted Galactosides. The Journal of Organic Chemistry. [Link]

  • Oikawa, M., et al. (2021). Efficient synthesis of α,β-dichlorinated ketones from α,β-dichlorinated Weinreb amides through a simple work-up procedure. HUSCAP. [Link]

  • EMRS. (n.d.). High pressure synthesis & characterization of functional materials. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

  • Zhang, Y., et al. (2022). Steering on-surface reactions through molecular steric hindrance and molecule-substrate van der Waals interactions. Communications Materials, 3(1), 1-8. [Link]

  • Chemistry LibreTexts. (2023). 4.5: Nucleophilic acyl substitution reactions. [Link]

  • ResearchGate. (n.d.). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide...[Link]

  • Khan Academy. (2013, February 13). Steric hindrance [Video]. YouTube. [Link]

  • ResearchGate. (2025). Microwave‐Assisted Synthesis of Amide under Solvent‐free Conditions. [Link]

Sources

Troubleshooting

removing unreacted N,O-dimethylhydroxylamine from reaction mixtures

Topic: Purification Strategies for Weinreb Amide Synthesis Workups Executive Summary & Chemical Context User Query: "How do I remove unreacted N,O-dimethylhydroxylamine (Weinreb amine) from my reaction mixture?" Technica...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification Strategies for Weinreb Amide Synthesis Workups

Executive Summary & Chemical Context

User Query: "How do I remove unreacted N,O-dimethylhydroxylamine (Weinreb amine) from my reaction mixture?"

Technical Insight: N,O-dimethylhydroxylamine (free base) is the active species liberated from its hydrochloride salt during Weinreb amide synthesis.[1][2] It is a low-molecular-weight amine (MW: 61.08 g/mol ) with a boiling point of ~42–43°C. While it is volatile, its high polarity and basicity (


 of conjugate acid 

4.[2]75) make extractive workup the most reliable removal method.

The Core Challenge: Failure to remove this amine results in:

  • Chromatographic streaking: It drags on silica gel, obscuring product bands.

  • Nucleophilic side reactions: Residual amine can attack electrophiles in subsequent steps.

  • False yields: Its volatility often leads to it being "hidden" in crude NMRs until high-vacuum drying, where it slowly sublimates/evaporates.

Decision Matrix: Selecting Your Protocol

Use this logic flow to determine the safest and most effective removal strategy for your specific substrate.

RemovalStrategy Start Start: Reaction Complete AcidStable Is your product Acid Stable? Start->AcidStable Volatile Is your product Volatile (BP < 100°C)? AcidStable->Volatile No MethodA Method A: Acidic Extraction (HCl or Citric Acid) AcidStable->MethodA Yes (Preferred) MethodB Method B: Copper(II) Sulfate Wash (Chelation) Volatile->MethodB No (Standard) MethodC Method C: Vacuum Removal (Careful Distillation) Volatile->MethodC Yes (Risky)

Figure 1: Decision matrix for selecting the appropriate workup protocol based on product stability.

Detailed Protocols

Method A: The Acidic Wash (Standard Protocol)

Best for: Acid-stable Weinreb amides and ketones.[2] Mechanism: Protonation.[3] The amine (


 ~4.75) is protonated by dilute acid to form the water-soluble hydrochloride salt, effectively partitioning it into the aqueous phase.

Reagents:

  • Option 1 (Robust): 1M HCl.

  • Option 2 (Mild): 10% w/v Citric Acid (pH ~2–3). Use this if your product contains acid-sensitive protecting groups like acetals or silyl ethers.[2]

Protocol:

  • Dilute the reaction mixture with an organic solvent (EtOAc or DCM).[3]

  • Wash the organic layer twice with the chosen acidic solution.

    • Volume Rule: Use 50% of the organic layer's volume for each wash.

  • Wash once with Brine (saturated NaCl) to remove residual water/acid.

  • Dry over

    
     or 
    
    
    
    and concentrate.

Validation:

  • TLC Check: Spot the organic layer against an authentic sample of N,O-dimethylhydroxylamine (stain with Ninhydrin or PMA).[2] The amine spot (low

    
    ) should be absent.
    
Method B: The Copper(II) Sulfate Complexation

Best for: Acid-sensitive substrates (e.g., compounds with Boc groups, acetals) or when a visual indicator of purity is required. Mechanism: Chelation. N,O-dimethylhydroxylamine acts as a ligand, displacing water molecules from the copper coordination sphere. This forms a water-soluble complex that is distinctly blue/purple .[2][4]

Reagents:

  • Saturated aqueous Copper(II) Sulfate (

    
    ) solution.
    

Protocol:

  • Dilute the reaction mixture with EtOAc or

    
    .
    
  • Add saturated

    
     solution to the separatory funnel.
    
  • Shake vigorously for 1–2 minutes.

  • Observe the Aqueous Layer:

    • If the aqueous layer turns Deep Blue/Purple , significant amine is present.

    • Drain the aqueous layer.[5]

  • Repeat the wash with fresh

    
     until the aqueous layer remains Light Blue  (the color of the original reagent).
    
  • Wash once with water, then brine.

Visual Workflow:

CopperWash Step1 Add Sat. CuSO4 Step2 Shake & Settle Step1->Step2 Decision Aqueous Color? Step2->Decision Repeat Drain & Repeat Wash Decision->Repeat Deep Blue/Purple Finish Proceed to Brine Wash Decision->Finish Light Blue (Unchanged) Repeat->Step1

Figure 2: The self-validating workflow for Copper(II) Sulfate extraction. The color change serves as a real-time indicator of impurity removal.[2]

Troubleshooting & FAQs

Q1: My product is water-soluble. How do I remove the amine without losing my product?

A: If your product is polar/water-soluble, extraction will fail.[2]

  • Solution: Use Ion Exchange Chromatography.[6]

    • Pass the crude mixture through a short plug of strongly acidic cation exchange resin (e.g., Dowex 50W).

    • The basic Weinreb amine will bind to the resin.

    • Elute your non-basic product with MeOH or water.

    • Note: If your product is also an amine, this method cannot be used. In that case, use Reverse Phase (C18) chromatography.

Q2: I used the Copper method, but my organic layer is slightly blue. What happened?

A: You likely have residual copper salts suspended or dissolved in the organic phase.

  • Fix: Wash the organic layer once with 10% aqueous ammonium hydroxide (

    
    ) or EDTA solution. This sequesters the copper back into the aqueous phase. Follow with a brine wash.[2][4][7]
    
Q3: Can I just rotovap the amine away?

A: Theoretically, yes, but proceed with caution.

  • Data: N,O-dimethylhydroxylamine free base boils at 42–43°C .[1][2]

  • Risk: If you use a high-vacuum pump, you will remove it.[2] However, on a standard rotovap (approx. 20 mbar), it may co-evaporate with solvents but often leaves a "smear" of residue. It is safer to extract it chemically than to rely on physical evaporation, which might also strip volatile products.

Q4: I see a "ghost" spot on my TLC that streaks. Is this the amine?

A: Likely, yes. Hydroxylamines are notorious for streaking on silica gel due to their H-bond donor/acceptor capability.[2]

  • Confirmation: Dip the TLC in Ninhydrin . N,O-dimethylhydroxylamine usually stains faintly, but if the streak disappears after an acid wash, it was the amine.

Comparative Data Summary

FeatureMethod A: Acid WashMethod B: Copper WashMethod C: Evaporation
Primary Mechanism Protonation (

)
Chelation (Ligand Exchange)Volatility (BP difference)
Suitability Acid-Stable ProductsAcid-Sensitive / UniversalNon-Volatile Products Only
Visual Indicator None (Requires TLC)Color Change (Blue) None (NMR required)
Efficiency High (>98% removal)High (may require multiple washes)Medium (residue common)
Reagent Cost Low (HCl/Citric Acid)Low (

)
N/A

References

  • Original Synthesis & Context: Nahm, S.; Weinreb, S. M. "N-Methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818.

  • Workup Protocols: "Common Workup Procedures: Removal of Amines." Not Voodoo X (University of Rochester). Accessed 2024.[2][7]

  • Reagent Data: "N,O-Dimethylhydroxylamine." Encyclopedia of Reagents for Organic Synthesis (e-EROS). Wiley Online Library.[2]

Sources

Optimization

Technical Support Center: Stability of 2-chloro-N-methoxy-N-methylpropanamide in Aqueous Workup

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of 2-chl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of 2-chloro-N-methoxy-N-methylpropanamide during aqueous workup procedures. As Senior Application Scientists, we have compiled this resource to address common challenges and ensure the integrity of your experimental outcomes.

Troubleshooting Guide & FAQs

This section is designed to address specific issues you may encounter during the aqueous workup of reactions involving 2-chloro-N-methoxy-N-methylpropanamide.

Question 1: I am concerned about the stability of my product, 2-chloro-N-methoxy-N-methylpropanamide, during a standard aqueous workup. Is it prone to degradation?

Answer: 2-chloro-N-methoxy-N-methylpropanamide, a Weinreb amide, is generally more stable than other carbonyl compounds like esters or acid chlorides. Amide hydrolysis typically requires harsh conditions, such as prolonged heating with strong acids or bases.[1][2][3][4] However, the presence of the α-chloro substituent introduces a potential site for nucleophilic attack or elimination, particularly under basic conditions. While the α-C-halogen bond in α-halo amides is noted to be relatively stable, caution is still warranted.[5]

Under standard room temperature aqueous workup conditions with mild acids and bases for short durations, significant degradation is not expected. The key is to control the pH, temperature, and exposure time to the aqueous phase.

Question 2: What are the primary degradation pathways I should be aware of for 2-chloro-N-methoxy-N-methylpropanamide during aqueous workup?

Answer: The two primary degradation pathways of concern are:

  • Hydrolysis: Cleavage of the amide bond to form 2-chloropropanoic acid and N,O-dimethylhydroxylamine. This is generally slow at neutral pH but can be accelerated by acidic or basic conditions, especially with heating.[1][2][3][4]

  • Nucleophilic Substitution/Elimination at the α-carbon: The α-chloro group can be displaced by nucleophiles, such as hydroxide ions, to form 2-hydroxy-N-methoxy-N-methylpropanamide. Under stronger basic conditions, elimination to form an α,β-unsaturated amide is also a possibility, although less likely under typical workup conditions.

The following diagram illustrates these potential degradation pathways:

G cluster_main 2-chloro-N-methoxy-N-methylpropanamide cluster_hydrolysis Hydrolysis cluster_substitution Nucleophilic Substitution cluster_elimination Elimination main 2-chloro-N-methoxy-N-methylpropanamide hydrolysis_prod 2-chloropropanoic acid + N,O-dimethylhydroxylamine main->hydrolysis_prod H₂O, H⁺ or OH⁻ (typically requires heat) sub_prod 2-hydroxy-N-methoxy-N-methylpropanamide main->sub_prod OH⁻ (aq) elim_prod N-methoxy-N-methylpropenamide main->elim_prod Strong Base (less common in workup)

Caption: Potential degradation pathways for 2-chloro-N-methoxy-N-methylpropanamide.

Question 3: I need to remove acidic and basic impurities from my reaction mixture. What are the recommended aqueous wash solutions and what precautions should I take?

Answer: A standard and effective method for removing impurities is sequential washing with acidic, basic, and neutral solutions.[6] For 2-chloro-N-methoxy-N-methylpropanamide, we recommend the following:

  • Acidic Wash: To remove basic impurities (e.g., amines), a wash with a mild acid such as 5% aqueous citric acid or 1 M HCl is recommended.[7] Avoid using strong, hot acids to prevent amide hydrolysis.

  • Basic Wash: To remove acidic impurities (e.g., unreacted carboxylic acids), a wash with a mild base like saturated aqueous sodium bicarbonate (NaHCO₃) or 5% aqueous sodium carbonate (Na₂CO₃) is advised.[8] It is crucial to perform this wash at a low temperature (e.g., 0-5 °C) and for a minimal amount of time to reduce the risk of nucleophilic substitution of the α-chloro group or epimerization. Avoid strong bases like NaOH or KOH.

  • Brine Wash: A final wash with saturated aqueous sodium chloride (brine) helps to remove residual water from the organic layer and break up emulsions.

Question 4: My product has a chiral center at the α-carbon. Is there a risk of epimerization during the workup?

Answer: Yes, there is a potential risk of epimerization at the α-carbon, particularly during a basic wash. The α-proton is acidic and can be abstracted by a base to form a planar enolate intermediate, which can then be re-protonated from either face, leading to a loss of stereochemical integrity. While α-halo amides are generally more resistant to this than other carbonyl compounds, it is a valid concern.[9][10][11]

To minimize the risk of epimerization:

  • Use a weak inorganic base for the wash (e.g., NaHCO₃).

  • Keep the temperature low (0-5 °C) during the basic wash.

  • Minimize the contact time between the organic layer and the basic aqueous solution.

  • If possible, consider alternative purification methods that avoid a basic wash, such as chromatography.

Question 5: I've formed a stubborn emulsion during my extraction. How can I resolve this?

Answer: Emulsions are a common issue during aqueous workups. Here are several strategies to address them:

  • Add Brine: Add a small amount of saturated aqueous sodium chloride (brine) and gently swirl the separatory funnel. The increased ionic strength of the aqueous layer often helps to break up the emulsion.

  • Filtration: Pass the emulsified layer through a pad of Celite® or glass wool.

  • Patience: Sometimes, simply letting the separatory funnel stand for an extended period can lead to phase separation.

  • Solvent Addition: Adding a small amount of a different organic solvent can sometimes disrupt the emulsion.

  • Centrifugation: If the volume is manageable, centrifuging the emulsion can force the layers to separate.

Data Summary: Stability of 2-chloro-N-methoxy-N-methylpropanamide

The following table summarizes the expected stability of 2-chloro-N-methoxy-N-methylpropanamide under various aqueous workup conditions, based on general principles of amide and α-halo carbonyl reactivity.

ConditionReagentTemperatureExpected StabilityPotential Issues
Neutral Water, BrineRoom TemperatureHighGenerally stable for typical workup times.
Acidic (Mild) 5% Citric Acid, 1 M HClRoom TemperatureHighMinimal risk of hydrolysis with short exposure.
Acidic (Strong) Concentrated HCl, H₂SO₄ (with heating)ElevatedLowSignificant hydrolysis is likely.[1][4]
Basic (Mild) Saturated NaHCO₃, 5% Na₂CO₃0-5 °CModerateLow risk of hydrolysis, substitution, or epimerization with short exposure at low temperatures.
Basic (Strong) 1 M NaOH, 1 M KOHRoom TemperatureLowIncreased risk of hydrolysis, nucleophilic substitution of the chloride, and epimerization.[12][13]

Experimental Protocol: Recommended Aqueous Workup

This protocol is designed to minimize the degradation of 2-chloro-N-methoxy-N-methylpropanamide while effectively removing common impurities.

Objective: To purify 2-chloro-N-methoxy-N-methylpropanamide from a reaction mixture containing acidic and basic impurities.

Materials:

  • Reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane)

  • 5% aqueous citric acid solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution, pre-chilled to 0-5 °C

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • Ice bath

Procedure:

  • Transfer to Separatory Funnel: Transfer the reaction mixture to a separatory funnel. If the reaction solvent is water-miscible (e.g., THF, acetonitrile), dilute the mixture with a water-immiscible organic solvent like ethyl acetate and water.[14]

  • Acidic Wash: Add an equal volume of 5% aqueous citric acid to the separatory funnel. Stopper the funnel, invert it, and vent to release any pressure. Shake gently for 30-60 seconds. Allow the layers to separate and drain the lower aqueous layer.

  • Basic Wash (Critical Step): Cool the separatory funnel in an ice bath. Add an equal volume of pre-chilled saturated aqueous NaHCO₃ solution. Stopper the funnel and vent frequently to release any CO₂ gas that evolves. Shake very gently for 30-60 seconds. Allow the layers to separate and quickly drain the lower aqueous layer.

  • Brine Wash: Add an equal volume of brine to the separatory funnel. Shake gently for 30 seconds. Allow the layers to separate and drain the lower aqueous layer.

  • Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask. Add a suitable amount of anhydrous Na₂SO₄ or MgSO₄ to the organic solution. Swirl the flask and let it stand for 10-15 minutes to remove residual water.

  • Isolation: Filter the drying agent and rinse it with a small amount of fresh organic solvent. Combine the filtrates and concentrate the solution under reduced pressure to obtain the purified product.

Workflow Diagram:

G start Reaction Mixture in Organic Solvent acid_wash Wash with 5% Citric Acid (aq) start->acid_wash base_wash Wash with Saturated NaHCO₃ (aq) (0-5 °C, brief) acid_wash->base_wash brine_wash Wash with Brine (aq) base_wash->brine_wash dry Dry with Na₂SO₄ brine_wash->dry isolate Filter and Concentrate dry->isolate product Purified Product isolate->product

Caption: Recommended aqueous workup workflow for 2-chloro-N-methoxy-N-methylpropanamide.

References

  • The Fascin
  • Organic Reaction Workup Formulas for Specific Reagents.
  • Workup for Polar and Water-Soluble Solvents. Department of Chemistry: University of Rochester.
  • Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. PubMed.
  • Theory of Aqueous Workup. Chemistry Teaching Labs - University of York.
  • Base-mediated homologative rearrangement of nitrogen–oxygen bonds of N-methyl-N-oxyamides. PMC.
  • 21.7 Chemistry of Amides – Organic Chemistry: A Tenth Edition.
  • Amide Hydrolysis: Acid and Base-C
  • Reduction of Weinreb Amides to Aldehydes under Ambient Conditions with Magnesium Borohydride Reagents. eScholarship.org.
  • The hydrolysis of amides. Chemguide.
  • mechanism of amide hydrolysis. YouTube.
  • 2-Chloro-N-methoxy-N-methylbenzamide | C9H10ClNO2 | CID 18185370. PubChem.
  • Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry.
  • Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. PMC.
  • Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules.
  • Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionaliz
  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
  • Hydrolytic Stability of Hydrazones and Oximes. SciSpace.
  • Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkyl
  • General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Chemistry Portal.
  • Prep of 2 Chloro 2 Methylpropane | PDF | Distill
  • Stereoselective Synthesis of Chiral Sulfinamide Monophosphine Ligands (Ming-Phos)(S, Rs)-M. Organic Syntheses Procedure.
  • Investigation of Epimer Formation in Amide-Coupling Reactions: An Experiment for Advanced Undergraduate Students.
  • Reaction Chemistry & Engineering. IRIS .

  • 67442-07-3|2-Chloro-N-methoxy-N-methylacetamide|BLD Pharm.

Sources

Troubleshooting

preventing over-addition during Grignard reaction with Weinreb amides

Welcome to the Technical Support Center for scientists and researchers utilizing Weinreb amides in Grignard-mediated ketone synthesis. This guide is designed to provide in-depth troubleshooting advice and answers to freq...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for scientists and researchers utilizing Weinreb amides in Grignard-mediated ketone synthesis. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common challenges and optimize your reaction outcomes. Our focus is on preventing the prevalent issue of over-addition, which leads to the formation of tertiary alcohol byproducts instead of the desired ketone.

Troubleshooting Guide: Preventing Over-Addition

This section addresses specific problems you may encounter during your experiments. We delve into the root causes and provide actionable solutions based on established chemical principles and field-proven experience.

Q1: I'm observing a significant amount of tertiary alcohol byproduct in my reaction. What are the primary causes and how can I minimize it?

The formation of a tertiary alcohol indicates that the Grignard reagent has reacted twice with your starting material. The first addition to the Weinreb amide forms the desired ketone (after workup), but a subsequent, undesired addition to this newly formed ketone produces the alcohol. The core principle of the Weinreb amide is to prevent this second addition by forming a stable tetrahedral intermediate.[1][2][3] If this intermediate is not sufficiently stable or collapses prematurely, over-addition will occur.

Primary Causes & Solutions:

  • Elevated Reaction Temperature: The stability of the crucial five-membered chelated intermediate is highly temperature-dependent.[1] As the temperature rises, this intermediate can break down, releasing the ketone into the reaction mixture where it can be rapidly attacked by the excess Grignard reagent.

    • Solution: Maintain a low reaction temperature, typically between -78 °C and 0 °C, throughout the Grignard reagent addition and for a period thereafter.[4] The optimal temperature can be substrate-dependent, so some empirical optimization may be necessary. Cryogenic cooling baths (e.g., dry ice/acetone) are highly recommended.[5]

  • Rapid Addition of the Grignard Reagent: Adding the Grignard reagent too quickly can create localized "hot spots" within the reaction mixture, leading to the premature collapse of the tetrahedral intermediate. It also increases the instantaneous concentration of the Grignard reagent, favoring the faster reaction with the more electrophilic ketone byproduct over the Weinreb amide.

    • Solution: Add the Grignard reagent dropwise, using a syringe pump for precise and slow addition.[4][5] This ensures a controlled reaction rate and maintains a low concentration of the nucleophile at any given moment.

  • Inappropriate Quenching Procedure: The way the reaction is quenched is critical. If the quench is too slow or exothermic, the temperature can rise significantly, causing the breakdown of the stable intermediate before all the excess Grignard reagent is consumed.

    • Solution: Quench the reaction at low temperature. A common and effective method is to slowly add the reaction mixture to a cold (e.g., 0 °C) saturated aqueous solution of ammonium chloride (NH₄Cl).[4] An "inverse quench," where the reaction mixture is added to the quenching solution, can be particularly effective at controlling the exotherm.

  • Highly Reactive Grignard Reagents: Some Grignard reagents, such as allylmagnesium halides, are exceptionally reactive and can overcome the stability of the Weinreb intermediate even at low temperatures.[4]

    • Solution: For highly reactive Grignard reagents, it is imperative to adhere strictly to low temperatures (-78 °C is recommended) and very slow, controlled addition.[4] In some challenging cases, converting the Grignard reagent to a less reactive organocuprate (a Gilman reagent) might be a viable alternative.

The following diagram illustrates the reaction pathway and the critical stable intermediate that prevents over-addition.

Weinreb_Grignard_Mechanism Start Weinreb Amide + R'-MgX Intermediate Stable Chelated Tetrahedral Intermediate Start->Intermediate 1. Nucleophilic Addition Ketone Ketone Intermediate->Ketone Premature Collapse (High Temp) Workup Aqueous Workup Intermediate->Workup 2. Stable at low Temp OverAddition Over-addition Product (Tertiary Alcohol) Ketone->OverAddition Undesired 2nd Addition by R'-MgX Workup->Ketone Hydrolysis

Caption: Mechanism of the Weinreb-Grignard reaction highlighting the stable intermediate.

Q2: My reaction yield is low, but I don't see significant over-addition. What other factors could be at play?

Low yields without the formation of tertiary alcohols suggest that the Grignard reagent is being consumed by side reactions or that the reaction is not going to completion.

Potential Causes & Solutions:

  • Inaccurate Grignard Reagent Concentration: The actual concentration of commercially available or self-prepared Grignard reagents can be lower than stated due to degradation over time.[6] This leads to using a substoichiometric amount of the nucleophile.

    • Solution: Titrate your Grignard reagent immediately before use to determine its exact molarity.[6] A common method is titration with iodine. This ensures you are using the correct stoichiometry for your reaction.

  • Presence of Moisture or Air: Grignard reagents are potent bases and are highly sensitive to moisture and oxygen.[6] Any water present in the solvent or on the glassware will quench the Grignard reagent, reducing the amount available to react with your Weinreb amide.

    • Solution: Ensure all glassware is rigorously flame- or oven-dried. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle. Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the setup and reaction.[6]

  • Steric Hindrance: If either the Weinreb amide or the Grignard reagent is sterically bulky, the reaction rate can be significantly reduced, leading to incomplete conversion under standard reaction times.

    • Solution: For sterically hindered substrates, you may need to increase the reaction time or slightly elevate the temperature (e.g., from -78 °C to -40 °C or -20 °C). However, be mindful that increasing the temperature also increases the risk of over-addition, so this must be carefully balanced.[4] Using an excess of the Grignard reagent (e.g., 1.5-2.0 equivalents) can also help drive the reaction to completion.[7]

The workflow below outlines a robust experimental setup to mitigate these issues.

Grignard_Workflow A 1. Dry Glassware (Flame/Oven) B 2. Assemble under Inert Atmosphere (Ar/N2) A->B C 3. Use Anhydrous Solvent B->C D 4. Dissolve Weinreb Amide C->D E 5. Cool to Low Temp (-78°C to 0°C) D->E G 7. Slow, Dropwise Addition of Grignard Reagent E->G F 6. Titrate Grignard Reagent F->G H 8. Stir at Low Temp G->H I 9. Quench at Low Temp (e.g., add to cold NH4Cl (aq)) H->I

Sources

Optimization

optimizing temperature conditions for alpha-chloro amide synthesis

Technical Support Center: Alpha-Chloro Amide Synthesis A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for alpha-chloro amide synthesis. This resource is de...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Alpha-Chloro Amide Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for alpha-chloro amide synthesis. This resource is designed to provide in-depth guidance and troubleshooting for common challenges encountered during this crucial chemical transformation. As Senior Application Scientists, we have compiled this information based on established literature and extensive practical experience to ensure you can achieve optimal results in your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of alpha-chloro amide synthesis?

The most common method for synthesizing alpha-chloro amides is the reaction of an amine with chloroacetyl chloride.[1] This is a nucleophilic acyl substitution reaction where the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chloroacetyl chloride. The reaction is typically exothermic and often requires cooling to control the reaction rate.[] The presence of a base is usually necessary to neutralize the hydrochloric acid (HCl) byproduct that is formed.[]

Q2: Why is temperature control so critical in this synthesis?

Temperature is a crucial parameter that directly influences the reaction rate, yield, and purity of the final product. The reaction between amines and chloroacetyl chloride is often vigorous and exothermic.[] Without proper temperature control, several side reactions can occur, leading to the formation of impurities and a decrease in the desired product's yield.

Q3: What are the most common side reactions, and how are they related to temperature?

Common side reactions include:

  • Over-acylation: Primary amines can sometimes undergo a second acylation to form a diacylated product, especially at higher temperatures.[]

  • Hydrolysis of Chloroacetyl Chloride: In the presence of water, chloroacetyl chloride can hydrolyze to form chloroacetic acid. This reaction is accelerated at higher temperatures.

  • Polymerization: Under certain conditions, especially at elevated temperatures, the reactants or products can polymerize.

  • Reaction with Solvent: Some solvents may react with chloroacetyl chloride at higher temperatures.

Careful control of the reaction temperature helps to minimize these unwanted side reactions.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Problem Potential Cause Troubleshooting Steps & Scientific Rationale
Low Yield Incomplete Reaction: The reaction may not have gone to completion.1. Optimize Reaction Time and Temperature: The rate of reaction is temperature-dependent. Ensure the reaction is stirred for a sufficient amount of time at the optimal temperature. For many reactions involving chloroacetyl chloride, initial cooling (e.g., an ice-salt bath) is recommended to control the initial exotherm, followed by allowing the reaction to warm to room temperature. 2. Check Reagent Purity: Impurities in the amine or chloroacetyl chloride can interfere with the reaction. Use freshly distilled or high-purity reagents.
Side Reactions: Formation of by-products reduces the yield of the desired product.1. Lower the Reaction Temperature: As a general rule, lower temperatures slow down reaction rates, which can help to suppress unwanted side reactions that may have a higher activation energy than the desired reaction. 2. Controlled Addition of Reagent: Add the chloroacetyl chloride dropwise to the amine solution while maintaining a low temperature.[1] This helps to dissipate the heat generated during the reaction and minimize localized high temperatures that can promote side reactions.
Product is Impure (Multiple Spots on TLC) Formation of By-products: This is often due to the side reactions mentioned in the FAQs.1. Re-evaluate Temperature Control: Ensure your cooling bath is maintaining a consistent and low temperature throughout the addition of chloroacetyl chloride. 2. Use a More Efficient Base: A sterically hindered, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be more effective at scavenging HCl without competing with the amine nucleophile.[3][4] This can lead to a cleaner reaction profile.
Reaction is Too Vigorous and Difficult to Control Highly Exothermic Reaction: The reaction between amines and acyl chlorides is inherently exothermic.[]1. Dilute the Reaction Mixture: Using a larger volume of an appropriate solvent can help to dissipate the heat more effectively. 2. Slow Down the Addition Rate: Add the chloroacetyl chloride much more slowly to the reaction mixture. 3. Use a More Efficient Cooling System: A dry ice/acetone bath may be necessary for highly reactive amines.
No Reaction or Very Slow Reaction Low Reactivity of Amine: Sterically hindered or electron-deficient amines can be less reactive.1. Increase the Reaction Temperature: After the initial controlled addition at a low temperature, the reaction mixture can be slowly warmed to room temperature or even gently heated to drive the reaction to completion. However, this should be done cautiously while monitoring for by-product formation. 2. Use a Catalyst: In some cases, a catalyst like 4-dimethylaminopyridine (DMAP) can be added to increase the rate of reaction, especially for less reactive amines.[]

Optimizing Temperature Conditions: A Workflow

The following diagram illustrates a systematic approach to optimizing the temperature for your alpha-chloro amide synthesis.

Temperature_Optimization_Workflow cluster_0 Phase 1: Initial Reaction Setup cluster_1 Phase 2: Reagent Addition & Monitoring cluster_2 Phase 3: Reaction Progression & Workup cluster_3 Phase 4: Troubleshooting & Optimization A Dissolve Amine in Anhydrous Solvent B Add Base (e.g., Triethylamine, DBU) A->B C Cool Reaction Mixture to 0°C (Ice Bath) B->C D Slowly Add Chloroacetyl Chloride Dropwise C->D E Monitor Internal Temperature D->E F Maintain Temperature Below 5°C E->F Adjust Addition Rate G Allow to Warm to Room Temperature F->G H Monitor Reaction by TLC/LC-MS G->H I Quench Reaction & Perform Aqueous Workup H->I Reaction Complete J Low Yield or Impure Product? I->J K Decrease Initial Temperature (-10°C to -20°C) J->K Yes L Consider Alternative Base or Solvent J->L Yes K->D L->A

Caption: Workflow for Temperature Optimization.

References

  • Metal-Free Synthesis of α-H Chlorine Alkylaromatic Hydrocarbons Driven by Visible Light. MDPI. Available at: [Link]

  • An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Taylor & Francis Online. Available at: [Link]

  • Reaction of aryl amine with chloroacetyl chloride in the presence of DBU. ResearchGate. Available at: [Link]

  • Chloroacetyl chloride. Wikipedia. Available at: [Link]

  • Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Publications. Available at: [Link]

  • shows the reaction between aryl amine and chloroacetyl chloride to give N-substituted acetamides. ResearchGate. Available at: [Link]

  • Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective c - IRIS. IRIS. Available at: [Link]

  • Metal-Free Synthesis of α-H Chlorine Alkylaromatic Hydrocarbons Driven by Visible Light. Preprints.org. Available at: [Link]

  • Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins. ChemRxiv. Available at: [Link]

  • Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Publications. Available at: [Link]

  • Selected traditional methods for amide synthesis. ResearchGate. Available at: [Link]

  • Catalytic Approaches to the Synthesis of Amide Bonds. CORE. Available at: [Link]

  • The Fascinating Chemistry of α‐Haloamides. National Institutes of Health. Available at: [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. Available at: [Link]

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Available at: [Link]

  • Amides Preparation and Reactions Summary. Chemistry Steps. Available at: [Link]

  • Effect of Temperature on Amine-CO2 Reaction Kinetics. University of Regina. Available at: [Link]

  • Influence of processing temperature on the formation of biogenic amines in dry sausages. National Institutes of Health. Available at: [Link]

  • Temperature impact on monochloramine, free ammonia, and free chlorine indophenol methods. National Institutes of Health. Available at: [Link]

  • Thermal Degradation and Corrosion of Amines for CO2 Capture. The University of Texas at Austin. Available at: [Link]

  • (PDF) Oxidative Degradation of Amines With High-Temperature Cycling. ResearchGate. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Emulsion Formation During Extraction of Weinreb Amides

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and resolving emulsion formation during the aqueous workup and extraction of Weinreb amide...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and resolving emulsion formation during the aqueous workup and extraction of Weinreb amides. By understanding the underlying causes and implementing the targeted strategies outlined below, you can significantly improve phase separation, leading to higher product purity and yield.

I. Frequently Asked Questions (FAQs)

Q1: What is an emulsion and why does it form during my Weinreb amide workup?

An emulsion is a stable mixture of two or more immiscible liquids, in this case, your organic solvent and the aqueous wash solution.[1] Emulsion formation is common during the extraction of Weinreb amides due to the presence of substances that act as emulsifying agents. These can include byproducts from the amide coupling reaction (e.g., ureas from carbodiimide reagents like EDCI), excess starting materials, or the inherent surfactant-like properties of certain reagents or the product itself. Vigorous shaking during extraction can also contribute to the formation of a stable emulsion by increasing the surface area between the two liquid phases.[2]

Q2: I've formed an emulsion. What is the quickest and easiest thing to try first?

The simplest initial step is to allow the separatory funnel to stand undisturbed for a period, from a few minutes to an hour.[3][4] Gentle swirling or tapping of the funnel can sometimes encourage the droplets to coalesce.[3][4] If this does not resolve the issue, the next step is often the addition of a saturated aqueous solution of sodium chloride (brine).[1][5][6]

Q3: How does adding brine help break an emulsion?

Adding brine, a technique known as "salting out," increases the ionic strength of the aqueous layer.[2][7][8] This has two main effects:

  • Increased Density Difference: Brine increases the density of the aqueous phase, which can enhance the separation of the two layers.[8]

  • Reduced Solubility: The increased ionic strength of the aqueous phase decreases the solubility of organic compounds, including your Weinreb amide and any organic byproducts, pushing them into the organic layer and helping to break the emulsion.[6][9]

Q4: Can the choice of extraction solvent contribute to emulsion formation?

Yes, the choice of solvent can play a significant role. For instance, while dichloromethane (DCM) is a common solvent for Weinreb amide synthesis, it can be prone to forming emulsions during extraction.[5][6] In such cases, switching to or adding a less emulsion-prone solvent like ethyl acetate or diethyl ether for the extraction might be beneficial.[5][6]

Q5: Are there any preventative measures I can take to avoid emulsions in the first place?

Prevention is often easier than breaking an emulsion.[2] Consider the following:

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.

  • Solvent Choice: As mentioned, select an appropriate extraction solvent.

  • Pre-treatment: If you consistently encounter emulsions, consider adding salt to the aqueous phase before the extraction begins.[3][4]

  • Solid-Phase Extraction (SPE): For particularly troublesome mixtures, SPE can be an alternative to liquid-liquid extraction, avoiding the issue of emulsion formation altogether.[7]

II. Troubleshooting Guide: A Systematic Approach to Breaking Emulsions

When faced with a persistent emulsion, a systematic approach is key. The following guide provides a tiered strategy, from simple physical methods to more involved chemical interventions.

Tier 1: Physical and Simple Chemical Methods

These methods are the first line of defense and are often sufficient to resolve common emulsions.

1. Patience and Gentle Agitation:
  • Protocol: Allow the separatory funnel to stand undisturbed. Gentle swirling or tapping can aid in the coalescence of dispersed droplets.[3][4]

  • Mechanism: This relies on gravity and the natural tendency of the immiscible liquids to separate over time.

2. "Salting Out" with Brine:
  • Protocol: Add a saturated solution of sodium chloride (brine) to the separatory funnel, gently mix, and allow the layers to separate.[1][6]

  • Mechanism: Increases the ionic strength and density of the aqueous phase, promoting phase separation.[7][8][9]

3. Temperature Modification:
  • Freezing:

    • Protocol: Carefully cool the mixture in an ice bath or freezer. The formation of ice crystals can physically disrupt the emulsion.[1] Allow the mixture to thaw slowly before separating the layers.

    • Mechanism: The physical disruption by ice crystals and changes in viscosity can break the emulsion structure.

  • Heating:

    • Protocol: Gently warm the mixture. This should be done with caution, especially with volatile organic solvents.

    • Mechanism: Increased temperature can decrease the viscosity of the liquids and increase the kinetic energy of the droplets, promoting coalescence.

Tier 2: Chemical and Filtration Methods

If Tier 1 methods are unsuccessful, the following techniques can be employed.

1. pH Adjustment:
  • Protocol: If the emulsion is suspected to be stabilized by acidic or basic impurities, carefully adjust the pH of the aqueous layer. For acidic impurities, add a dilute base (e.g., saturated sodium bicarbonate). For basic impurities, add a dilute acid (e.g., 1N HCl).[1][3][4]

  • Mechanism: Changing the pH can alter the charge of the emulsifying agent, reducing its ability to stabilize the emulsion.[4]

2. Solvent Addition:
  • Protocol: Add a small amount of a different organic solvent that is miscible with the primary organic phase but immiscible with water (e.g., adding diethyl ether to a DCM extraction).[1][5][7]

  • Mechanism: This can alter the properties of the organic layer and disrupt the intermolecular forces holding the emulsion together.[1]

3. Filtration:
  • Protocol: Pass the entire mixture through a plug of glass wool or Celite® in a filter funnel.[2][5][7] The emulsion may be retained on the filter material, allowing the separated layers to pass through.

  • Mechanism: The filter medium provides a large surface area for the dispersed droplets to coalesce.

Tier 3: Advanced and Mechanical Methods

For the most stubborn emulsions, these methods can be highly effective.

1. Centrifugation:
  • Protocol: If the volume is manageable, transfer the mixture to centrifuge tubes and spin at a moderate speed.[1][3][7]

  • Mechanism: The centrifugal force accelerates the separation of the denser and less dense phases.[7]

2. Ultrasonic Bath:
  • Protocol: Place the separatory funnel (or a flask containing the emulsion) in an ultrasonic bath, often with cooling.[3][5]

  • Mechanism: The high-frequency sound waves provide energy to disrupt the emulsion.

Summary of Troubleshooting Techniques
Technique Principle of Action When to Use Considerations
Standing/Gentle Agitation Gravity and timeFirst-line approach for mild emulsions.May be time-consuming.
Salting Out (Brine) Increases aqueous phase ionic strength and density.[7][8][9]Commonly used and highly effective for many emulsions.[2]Ensure the salt is fully dissolved.
pH Adjustment Neutralizes charged emulsifying agents.[4]When acidic or basic impurities are suspected.Add reagents slowly to avoid vigorous reactions.
Solvent Addition Alters the properties of the organic phase.[1]When the primary solvent is known to cause emulsions.Choose a compatible solvent.
Filtration Physical disruption and coalescence on a solid support.[2][7]For emulsions containing fine solid particles.May result in some loss of product on the filter medium.
Centrifugation Accelerates phase separation by force.[1][7]For small to moderate volumes of persistent emulsions.Requires access to a centrifuge.
Ultrasonic Bath High-frequency energy disrupts the emulsion.[3][5]For stubborn emulsions.Can generate heat; cooling may be necessary.
Freezing Physical disruption by ice crystal formation.[1]An alternative physical method.Requires careful thawing.
Experimental Workflow for Emulsion Resolution

The following diagram illustrates a logical workflow for addressing emulsion formation during the extraction of Weinreb amides.

Emulsion_Troubleshooting Start Emulsion Formed Tier1 Tier 1: Physical & Simple Chemical Methods Start->Tier1 Patience Let Stand / Gentle Swirl Tier1->Patience Brine Add Saturated Brine ('Salting Out') Patience->Brine Temperature Temperature Modification (Cool/Warm) Brine->Temperature Check1 Resolved? Temperature->Check1 Tier2 Tier 2: Chemical & Filtration Methods Check1->Tier2 No Success Phase Separation Achieved Check1->Success Yes pH_Adjust Adjust pH Tier2->pH_Adjust Solvent_Add Add Different Organic Solvent pH_Adjust->Solvent_Add Filter Filter through Glass Wool/Celite® Solvent_Add->Filter Check2 Resolved? Filter->Check2 Tier3 Tier 3: Advanced & Mechanical Methods Check2->Tier3 No Check2->Success Yes Centrifuge Centrifugation Tier3->Centrifuge Ultrasonic Ultrasonic Bath Centrifuge->Ultrasonic Check3 Resolved? Ultrasonic->Check3 Check3->Success Yes Failure Consider Alternative Purification (e.g., SPE) Check3->Failure No Salting_Out Mechanism of Salting Out cluster_0 Before Brine Addition cluster_1 After Brine Addition Organic_Molecule Weinreb Amide Water1 H₂O Organic_Molecule->Water1 Water2 H₂O Organic_Molecule->Water2 Water3 H₂O Organic_Molecule->Water3 Organic_Molecule2 Weinreb Amide Na_ion Na⁺ Water4 H₂O Na_ion->Water4 Water6 H₂O Na_ion->Water6 Cl_ion Cl⁻ Water5 H₂O Cl_ion->Water5

Caption: "Salting out" increases aqueous phase ionic strength.

III. References

  • Biotage. (2023, January 17). Tackling emulsions just got easier. [Link]

  • Chem Reactor. (2024, February 25). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques [Video]. YouTube. [Link]

  • Brainly. (2024, January 2). Why might brine (a solution of salt in water) be added to a system for better phase separation and to break. [Link]

  • LCGC International. (2023, August 1). Enhancing Extractions by Salting Out. [Link]

  • LCGC International. (2020, November 12). Tips for Troubleshooting Liquid–Liquid Extractions. [Link]

  • AZoM. (2018, May 17). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. [Link]

  • Reddit. (2018, February 9). Breaking emulsions : r/chemistry. [Link]

  • Spectro Scientific. (n.d.). Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Retrieved February 23, 2024, from [Link]

  • Reddit. (2023, August 15). Weinreb amide workup extraction issues : r/OrganicChemistry. [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 2-chloro-N-methoxy-N-methylpropanamide

Topic: 1H NMR Spectrum Analysis of 2-Chloro-N-methoxy-N-methylpropanamide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary This guide provides...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR Spectrum Analysis of 2-Chloro-N-methoxy-N-methylpropanamide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a technical analysis of the 1H NMR spectrum for 2-chloro-N-methoxy-N-methylpropanamide (also known as the Weinreb amide of 2-chloropropionic acid). This compound is a critical intermediate in the synthesis of


-chloro ketones and stereoselective building blocks.

Key Identification Metric: The spectrum is defined by a diagnostic deshielded quartet at


 4.4–4.7 ppm  (attributed to the 

-methine proton) and two characteristic singlets for the Weinreb moiety (

-OMe and

-Me).

Structural Analysis & Prediction

Before analyzing the spectrum, we must deconstruct the molecule to predict signal environments based on electronic effects.

  • Molecule: 2-chloro-N-methoxy-N-methylpropanamide

  • Formula: C

    
    H
    
    
    
    ClNO
    
    
  • Chirality: The C2 carbon is a stereocenter. Unless synthesized asymmetrically, the sample is a racemate.

Proton Environments
LabelProton TypeEnvironment DescriptionPredicted MultiplicityPredicted Shift (

)
H


-CH
Deshielded by both the Chlorine atom (electronegative) and the Carbonyl group (anisotropic effect).Quartet (

)
4.4 – 4.7 ppm
H


-CH

Methyl group adjacent to a methine.Doublet (

)
1.6 – 1.7 ppm
H


-OCH

Methoxy group on Nitrogen. Highly deshielded by Oxygen.Singlet (

)
3.7 – 3.8 ppm
H


-CH

Methyl group on Nitrogen.Singlet (

)
3.1 – 3.2 ppm

Experimental Protocol: Sample Preparation

To ensure high-resolution data and minimize solvent artifacts, follow this standardized preparation protocol.

Materials:

  • Solvent: Chloroform-

    
     (CDCl
    
    
    
    ) with 0.03% TMS (Tetramethylsilane) as internal reference.[1]
    • Note: CDCl

      
       is preferred over DMSO-
      
      
      
      for Weinreb amides to minimize viscosity-induced broadening, though DMSO-
      
      
      may be used if rotameric broadening is observed.
  • Sample Mass: 10–15 mg (for standard 1H scans).

  • Tube: 5 mm high-precision NMR tube.

Procedure:

  • Dissolution: Dissolve 10 mg of the analyte in 0.6 mL of CDCl

    
    . Ensure the solution is homogenous.
    
  • Filtration: If the sample was synthesized from the acid chloride and amine salt, filter through a small plug of glass wool to remove any suspended amine hydrochloride salts.

  • Acquisition:

    • Temperature: 298 K (25 °C).

    • Scans: 16 (sufficient for >95% purity).

    • Pulse Delay:

      
       2.0 s to allow relaxation of the methoxy/methyl singlets.
      

Comparative Spectral Analysis

This section compares the target molecule against its non-chlorinated analog and its synthetic precursor to provide definitive proof of structure.

Table 1: Chemical Shift Comparison (in CDCl )
Proton GroupTarget: 2-Cl-Weinreb AmideAnalog: Propionyl Weinreb AmidePrecursor: Methyl 2-chloropropionate

-Proton
4.45 ppm (

)
2.45 ppm (

)
4.43 ppm (

)

-Methyl
1.68 ppm (

)
1.15 ppm (

)
1.70 ppm (

)

-OMe
3.75 ppm (

)
3.68 ppm (

)
Absent (OMe ester at 3.80)

-Me
3.22 ppm (

)
3.18 ppm (

)
Absent
Detailed Analysis of Signals[1][2]
  • The Diagnostic Quartet (

    
     4.45 ppm): 
    
    • Observation: In the non-chlorinated analog, the

      
      -protons appear at ~2.45 ppm. The introduction of the Chlorine atom causes a massive downfield shift of approximately +2.0 ppm .
      
    • Validation: This shift is consistent with methyl 2-chloropropionate (Ref 1), confirming the integrity of the

      
      -chloro stereocenter.
      
    • Coupling: It appears as a quartet (

      
       Hz) due to coupling with the adjacent methyl group.
      
  • The Weinreb "Signature" (

    
     3.75 & 3.22 ppm): 
    
    • The

      
      -methoxy and 
      
      
      
      -methyl groups appear as distinct singlets.
    • Differentiation: The

      
      -OMe is always downfield (attached to Oxygen) compared to the 
      
      
      
      -Me.
    • Purity Check: If you see a singlet at ~3.80 ppm that integrates incorrectly, check for unreacted methyl ester side products. If you see broad humps instead of sharp singlets, see the "Rotamers" section below.

  • The

    
    -Methyl Doublet (
    
    
    
    1.68 ppm):
    • This signal is a doublet, distinct from the triplet seen in the non-chlorinated propionyl analog. This change in multiplicity (triplet

      
       doublet) is a secondary confirmation that the 
      
      
      
      -position is mono-substituted.

Advanced Considerations & Troubleshooting

Rotameric Broadening

Weinreb amides possess partial double-bond character between the Carbonyl Carbon and the Nitrogen (C-N), leading to restricted rotation.

  • Observation: At room temperature (298 K), the

    
    -OMe and 
    
    
    
    -Me peaks are typically sharp for aliphatic Weinreb amides.
  • Exception: If the sample is cold or if the

    
    -chloro group exerts significant steric bulk, these peaks may broaden or split (coalescence phenomenon).
    
  • Resolution: If peaks are broad, run the experiment at 323 K (50 °C) . The increased thermal energy will speed up rotation, sharpening the signals into distinct singlets.

Common Impurities
ImpurityChemical Shift (

)
Source
Dichloromethane (DCM) 5.30 (

)
Extraction solvent.
Ethyl Acetate 4.12 (

), 2.05 (

), 1.26 (

)
Column chromatography.
Dimethylhydroxylamine ~2.6 (

, N-Me), ~3.5 (

, O-Me)
Unreacted reagent (usually removed by acid wash).
Water ~1.56 (broad)Wet CDCl

or hygroscopic sample.

Synthesis & Validation Workflow

The following diagram outlines the logical flow from synthesis to spectral validation, ensuring a self-validating protocol.

G Start Start: 2-Chloropropionyl Chloride Rxn Reaction: + MeNH(OMe)·HCl (Base: Pyridine/TEA, DCM, 0°C) Start->Rxn Workup Workup: Acid Wash (1M HCl) removes unreacted amine Rxn->Workup CrudeNMR 1H NMR (Crude) Workup->CrudeNMR Decision Check: Diagnostic Quartet @ 4.45 ppm? CrudeNMR->Decision Purify Purification (Flash Column) Hex/EtOAc Decision->Purify Impurities present FinalNMR Final Validation: 1. Sharp Singlets (3.2, 3.7 ppm) 2. Quartet (4.45 ppm) 3. No solvent peaks Decision->FinalNMR Clean Purify->FinalNMR

Figure 1: Synthesis and spectroscopic validation workflow for 2-chloro-N-methoxy-N-methylpropanamide.

References

  • Provides the anchor d
  • Royal Society of Chemistry. (2013). Supporting Information for Highly efficient and environmentally benign preparation of Weinreb amides. RSC Advances. Retrieved February 27, 2026, from [Link]

    • Source for general Weinreb amide synthesis protocols and spectral characteristics of the N-OMe/N-Me moiety.
  • Reference for comparative amide analysis and solvent impurity handling.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Organometallics, 29(9), 2176–2179. Retrieved February 27, 2026, from [Link]

    • Standard reference for identifying solvent peaks in CDCl3.

Sources

Comparative

comparison of 2-chloro vs 2-bromo-N-methoxy-N-methylpropanamide reactivity

This guide provides a technical comparison of 2-chloro-N-methoxy-N-methylpropanamide and 2-bromo-N-methoxy-N-methylpropanamide . It is designed for medicinal chemists and process scientists selecting the optimal building...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of 2-chloro-N-methoxy-N-methylpropanamide and 2-bromo-N-methoxy-N-methylpropanamide . It is designed for medicinal chemists and process scientists selecting the optimal building block for the synthesis of


-functionalized ketones.[1]

Executive Summary

The choice between the 2-chloro and 2-bromo variants of this Weinreb amide is a trade-off between stability and reactivity .

  • Select the 2-Chloro variant when the

    
    -halogen is intended to be a robust "passenger" moiety during subsequent carbonyl modifications (e.g., Grignard additions) or when long-term storage stability is required.
    
  • Select the 2-Bromo variant when the

    
    -position is the primary site of functionalization (e.g., 
    
    
    
    displacement with amines/thiols) or when mild reaction conditions are critical to avoid protecting group cleavage.
Physicochemical & Mechanistic Profile

The reactivity difference is governed fundamentally by the carbon-halogen bond strength and the leaving group ability of the halide.[1][2]

Feature2-Chloro Variant 2-Bromo Variant Mechanistic Implication
Bond Dissociation Energy ~339 kJ/mol (C-Cl)~280 kJ/mol (C-Br)The C-Br bond is significantly weaker, facilitating homolytic cleavage (radical pathways) and heterolytic cleavage (

).
Leaving Group Ability Moderate (

HCl = -7)
Excellent (

HBr = -9)
Bromide is a superior leaving group (

vs Cl), enabling substitution at lower temperatures.
Steric Radius (Van der Waals) 1.75 Å1.85 ÅBromine introduces slightly more steric bulk, which can marginally retard nucleophilic attack at the carbonyl carbon but accelerates relief of steric strain upon leaving.
Electrophilicity High at CarbonylHigh at

-Carbon
The Bromo-variant has a "softer" electrophilic center at the

-carbon, making it more susceptible to soft nucleophiles (e.g., thiols, phosphines).
Reactivity Pathways & Decision Logic

The following diagram illustrates the divergent reactivity profiles. The Weinreb Chelate is the critical intermediate for ketone synthesis, while the


-Carbon  is the site for substitution.[1]

ReactivityLandscape Substrate 2-Halo-N-methoxy- N-methylpropanamide R_M Nucleophile: R-MgX / R-Li (Hard Nucleophile) Substrate->R_M Path A: Acyl Substitution Tetrahedral Stable Tetrahedral Intermediate Substrate->Tetrahedral Cl > Br (Chemo-stability) Nu_Sub Nucleophile: NaN3 / R-SH / R-NH2 (Soft Nucleophile) Substrate->Nu_Sub Path B: α-Substitution TransitionState SN2 Transition State Substrate->TransitionState Br >> Cl (Rate) R_M->Tetrahedral Weinreb Chelation (Mg/Li stabilizes) AlphaHaloKetone α-Halo Ketone (Product A) Tetrahedral->AlphaHaloKetone Acidic Quench Nu_Sub->TransitionState Backside Attack AlphaFuncAmide α-Functionalized Amide (Product B) TransitionState->AlphaFuncAmide X- Departure

Figure 1: Divergent reaction pathways. Path A utilizes the Weinreb amide functionality; Path B utilizes the


-halide functionality.[1]
Scenario A: Synthesis of

-Halo Ketones (Nucleophilic Acyl Substitution)

When reacting with organometallics (e.g., PhMgBr, MeLi) to form ketones:

  • 2-Chloro: Recommended. The C-Cl bond is robust enough to survive the nucleophilic attack at the carbonyl. The reaction proceeds cleanly to the tetrahedral intermediate.[1]

  • 2-Bromo: Risky. There is a competing risk of Lithium-Halogen Exchange (if using R-Li) or Metal-Enolate formation (via deprotonation), leading to side products.

    • Mitigation: If using the bromo-variant, perform reactions at -78°C strictly and avoid organolithiums in favor of Grignards.

Scenario B: Synthesis of

-Amino/Thio Amides (

Substitution)

When displacing the halogen with an amine, azide, or thiol:

  • 2-Bromo: Superior. Reacts rapidly at room temperature or mild heating (40°C). Ideal for introducing sensitive nucleophiles.[1]

  • 2-Chloro: Sluggish. Often requires high temperatures (80°C+), iodide catalysis (Finkelstein conditions), or prolonged reaction times, which may hydrolyze the amide.

Experimental Data & Protocols
Protocol 1: Synthesis of

-Halo Ketone (Grignard Addition)

Objective: Convert 2-chloro-N-methoxy-N-methylpropanamide to 2-chloro-1-phenylpropan-1-one.

  • Preparation: Flame-dry a 100 mL round-bottom flask under Argon.

  • Solvation: Dissolve 2-chloro-N-methoxy-N-methylpropanamide (1.0 equiv, 5 mmol) in anhydrous THF (25 mL). Cool to 0°C .[1]

    • Note: For the 2-bromo variant, cool to -78°C to prevent side reactions.[3]

  • Addition: Dropwise add Phenylmagnesium bromide (1.2 equiv, 3.0 M in ether) over 15 minutes.

    • Observation: The solution may turn slightly yellow.[1] The N-methoxy oxygen chelates the Mg, stabilizing the intermediate and preventing over-addition.

  • Quench: After 1 hour, quench with saturated aqueous

    
    .
    
  • Workup: Extract with EtOAc (3x), wash with brine, dry over

    
    .
    
  • Expected Yield:

    • Chloro-variant: 85-92%

    • Bromo-variant: 70-80% (lower due to potential enolization/elimination).

Protocol 2: Nucleophilic Substitution (

) with Sodium Azide

Objective: Synthesis of 2-azido-N-methoxy-N-methylpropanamide.

ParameterUsing 2-Bromo Variant Using 2-Chloro Variant
Solvent DMF or DMSODMF or DMSO
Reagent

(1.1 equiv)

(1.5 equiv) + NaI (0.1 equiv)
Temperature 25°C (RT)60°C - 80°C
Time 2 - 4 hours12 - 24 hours
Yield >90%60-75%
Notes Exothermic; add azide slowly.Requires NaI catalyst (Finkelstein) to generate transient, reactive iodo-species.
Stability & Handling Guide
Property2-Chloro-N-methoxy-N-methylpropanamide2-Bromo-N-methoxy-N-methylpropanamide
Shelf Life >12 months at 4°C3-6 months at -20°C
Light Sensitivity LowHigh (Photolytic C-Br cleavage turns samples brown)
Moisture Sensitivity LowModerate (Susceptible to hydrolysis to

-bromo acid)
Purification Distillation or Silica ColumnSilica Column (Avoid distillation if possible; thermal degradation risk)

Graphviz Workflow: Stability & Degradation Pathways

Degradation Bromo 2-Bromo Variant Degradation Radical Degradation (Brown oil formation) Bromo->Degradation High Sensitivity Chloro 2-Chloro Variant Stable Stable Storage Chloro->Stable Resistant Light UV Light / Heat Light->Degradation

Figure 2: Stability comparison. The bromo-variant requires protection from light and heat to prevent radical decomposition.

References
  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818. Link

    • Foundational text establishing the stability of the tetrahedral intermedi
  • Pace, V.; Castoldi, L.; Holzer, W. "Synthesis of ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -Unsaturated 
    
    
    
    -Haloketones through the Chemoselective Addition of Halomethyllithiums to Weinreb Amides."[3] The Journal of Organic Chemistry, 2013 , 78(15), 7764–7770. Link
    • Demonstrates the compatibility of -halo species with organolithium additions at low temper
  • Conant, J. B.; Kirner, W. R.; Hussey, R. E. "The Relation between the Structure of Organic Halides and the Speeds of their Reaction with Inorganic Iodides." Journal of the American Chemical Society, 1925 , 47(2), 488–501. Link

    • Classic physical organic chemistry reference establishing the ~50-100x rate increase of Bromides over Chlorides in reactions.
  • BenchChem. "Comparative Reactivity of 2-Bromo vs. 2-Chloro Propiophenone Derivatives." BenchChem Technical Guides, 2025 .[4] Link

    • Provides specific kinetic d

Sources

Validation

Technical Guide: Distinguishing 2-chloro-N-methoxy-N-methylpropanamide from 2-chloropropanoyl Chloride

Executive Summary & Mechanistic Context[1][2][3][4][5][6][7] The synthesis of 2-chloro-N-methoxy-N-methylpropanamide (the Weinreb amide) from 2-chloropropanoyl chloride is a foundational step in generating alpha-chloro k...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context[1][2][3][4][5][6][7]

The synthesis of 2-chloro-N-methoxy-N-methylpropanamide (the Weinreb amide) from 2-chloropropanoyl chloride is a foundational step in generating alpha-chloro ketones. However, the high reactivity of the starting acid chloride creates a specific analytical challenge: hydrolytic instability .

When monitoring this reaction, researchers often misinterpret analytical data because the starting material (acid chloride) transiently exists during the reaction but rapidly degrades to 2-chloropropanoic acid upon exposure to moisture (including atmospheric humidity or silica gel plates). Therefore, distinguishing the product requires detecting the presence of the amide functionality rather than just the absence of the starting chloride.

Reaction Logic & Competing Pathways

The following pathway illustrates the desired transformation versus the "silent" hydrolysis pathway that complicates analysis.

ReactionPathways Fig 1: The acid chloride (Red) converts to Product (Green) or hydrolyzes to Acid (Grey) on contact with moisture. SM 2-chloropropanoyl chloride (Starting Material) Product 2-chloro-N-methoxy- N-methylpropanamide (Weinreb Amide) SM->Product Substitution (DCM, 0°C) Hydrolysis 2-chloropropanoic acid (Hydrolysis Byproduct) SM->Hydrolysis Moisture/Workup (Fast) Reagent N,O-dimethylhydroxylamine HCl + Base Reagent->Product

[8]

Analytical Comparison: The Three-Pillar Approach

To validate the conversion, you must triangulate data from IR (in-process), NMR (structural confirmation), and TLC (purity).

Pillar A: FT-IR Spectroscopy (The "In-Process" Check)

Infrared spectroscopy is the fastest method to distinguish the starting material from the product in situ. The shift in carbonyl stretching frequency is dramatic and diagnostic due to the difference in bond order and resonance capability between the acyl chloride and the Weinreb amide.

Feature2-chloropropanoyl chloride (SM)Weinreb Amide (Product)Mechanistic Reason
C=O Stretch ~1790 – 1815 cm⁻¹ ~1660 – 1680 cm⁻¹ Cl is electron-withdrawing (inductive), raising frequency. The Amide has resonance donation, lowering frequency.
C-N Stretch Absent~1380 cm⁻¹Presence of the amide bond.
Stability Unstable (evolves HCl gas)Stable-

Operational Insight: If your IR spectrum shows a "doublet" carbonyl peak or a shoulder >1750 cm⁻¹, the reaction is incomplete. The product peak must be a clean, strong band centered near 1660 cm⁻¹.

Pillar B: 1H NMR Spectroscopy (The "Definitive" Proof)

NMR provides the only absolute confirmation of the Weinreb functionality. The starting material lacks the N-methoxy and N-methyl protons.

Diagnostic Peaks (CDCl₃, 400 MHz):

  • The "Weinreb Signature":

    • N-OMe: Singlet, ~3.75 ppm (Integral 3H).

    • N-Me: Singlet, ~3.22 ppm (Integral 3H).

    • Note: These peaks are absent in the acid chloride and the hydrolyzed acid.

  • The Alpha-Proton (CH-Cl):

    • Starting Material: Quartet, typically shifted further downfield due to the highly electron-withdrawing COCl group.

    • Product: Quartet, ~4.6 – 4.8 ppm. The shift moves slightly upfield compared to the acid chloride but remains distinct.

  • The Methyl Group:

    • Product: Doublet, ~1.7 ppm.

Pillar C: Thin Layer Chromatography (The "Trap")

Critical Warning: You cannot effectively TLC the acid chloride. Upon spotting 2-chloropropanoyl chloride onto a silica plate, the moisture in the silica and the binder immediately hydrolyzes it to 2-chloropropanoic acid .

  • Observation: You are actually comparing the Weinreb Amide vs. 2-chloropropanoic acid .

  • Visualization: UV (weak), Iodine, or Hanessian’s Stain (Molybdate) (Recommended).

  • Rf Values (Example in 30% EtOAc/Hexane):

    • Hydrolyzed SM (Acid): Rf ~ 0.05 - 0.1 (Streaks, stays near baseline).

    • Weinreb Amide: Rf ~ 0.4 - 0.5 (Distinct spot).

Experimental Protocol: Self-Validating Synthesis

This protocol incorporates a "self-cleaning" workup. By utilizing the chemical difference between the neutral amide and the acidic hydrolysis byproduct, we ensure the isolated material is free of starting material.

Materials
  • 2-Chloropropanoyl chloride (1.0 equiv)

  • N,O-Dimethylhydroxylamine hydrochloride (1.1 equiv)

  • Triethylamine (2.2 equiv) or Pyridine (2.2 equiv)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Workflow
  • Slurry Formation: In a flame-dried flask under Nitrogen, suspend N,O-dimethylhydroxylamine HCl in DCM (0.5 M). Cool to 0°C.[1][2]

  • Base Addition: Add Triethylamine dropwise. The mixture will become homogenous or form a fine precipitate of Et3N·HCl.

  • Acylation: Add 2-chloropropanoyl chloride dropwise over 15 minutes.

    • Control Point: Maintain temp < 5°C to prevent elimination of the alpha-chloride.

  • Monitoring: Stir at 0°C for 30 mins, then warm to RT for 1 hour. Check IR for disappearance of 1800 cm⁻¹ peak.

  • The "Self-Cleaning" Workup:

    • Quench: Add saturated aqueous NaHCO₃. This hydrolyzes any remaining acid chloride to the carboxylic acid.

    • Partition: Separate layers. The aqueous layer (pH ~8-9) now holds the carboxylate salt (hydrolyzed SM) and the amine salts. The organic layer holds the Weinreb Amide .

    • Wash: Wash organic layer with 1M HCl (to remove excess pyridine/TEA) and then Brine.

    • Dry/Concentrate: Dry over MgSO₄ and concentrate.

Purification Logic Flowchart

WorkupLogic Fig 2: Separation logic relying on the acidity of the hydrolyzed starting material. cluster_layers Phase Separation Mix Crude Reaction Mixture (Product + Unreacted SM + Salts) Quench Add Sat. NaHCO3 (aq) Mix->Quench Hydrolysis of SM Org DCM Layer (Contains Neutral Weinreb Amide) Quench->Org Aq Aqueous Layer (Contains SM as Carboxylate + Amine Salts) Quench->Aq Final Pure 2-chloro-N-methoxy- N-methylpropanamide Org->Final 1M HCl Wash (Removes Base)

Troubleshooting & Stability

  • Racemization: If using chiral 2-chloropropanoyl chloride (e.g., (S)-enantiomer), be wary of base-mediated racemization at the alpha-position. Use Pyridine instead of TEA and keep temperatures strictly at 0°C.

  • Over-reaction: Unlike Grignard additions to esters, Weinreb amide formation stops cleanly at the amide. Over-acylation is rare due to steric hindrance of the N-OMe group.

References

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.

  • LibreTexts Chemistry. (2022). Spectroscopy of Carboxylic Acid Derivatives.

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table.

  • Organic Syntheses. (2000).[2] Preparation of Weinreb Amides. Coll. Vol. 10, p. 200.

Sources

Comparative

A Comparative Guide to TLC Visualization of Alpha-Chloro Weinreb Amides

For researchers and professionals in drug development and organic synthesis, the ability to accurately monitor the progress of reactions involving alpha-chloro Weinreb amides is paramount. Thin-Layer Chromatography (TLC)...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and organic synthesis, the ability to accurately monitor the progress of reactions involving alpha-chloro Weinreb amides is paramount. Thin-Layer Chromatography (TLC) serves as a rapid, indispensable tool for this purpose. However, the inherent low UV activity and specific chemical nature of these molecules can present a challenge for visualization. This guide provides an in-depth comparison of effective TLC staining methods for alpha-chloro Weinreb amides, grounded in experimental evidence and practical insights to ensure reliable and clear results.

The Challenge with Visualizing Alpha-Chloro Weinreb Amides

Alpha-chloro Weinreb amides, while versatile synthetic intermediates, often lack strong chromophores, making their detection under UV light inefficient, especially at low concentrations.[1][2] This necessitates the use of chemical staining agents that react with the functional groups present in the molecule to produce a visible spot. The choice of stain is critical and depends on the specific functionalities of the molecule beyond the Weinreb amide and alpha-chloro groups.

Key Visualization Techniques: A Head-to-Head Comparison

This section details the most effective staining methods, outlining their mechanisms, protocols, and performance characteristics.

Potassium Permanganate (KMnO₄) Stain: The Workhorse for Oxidizable Groups

Potassium permanganate is a widely used, general-purpose stain that is particularly effective for compounds that can be oxidized.[3][4] Weinreb amides are susceptible to oxidation, making this stain a reliable first choice.

Mechanism of Action: The permanganate ion (MnO₄⁻), which is purple, is reduced by the organic compound on the TLC plate to manganese dioxide (MnO₂), a brown-yellow precipitate. This results in the appearance of yellow-brown spots on a purple background.

Performance Insights: This stain is known for its good sensitivity towards Weinreb amides.[3] It is a robust and generally applicable method. However, it is not specific to the Weinreb amide functionality and will also visualize other oxidizable groups such as alkenes, alkynes, alcohols, and aldehydes.[5]

Experimental Workflow: Potassium Permanganate Staining

cluster_0 TLC Plate Development cluster_1 Staining Procedure spot Spot alpha-chloro Weinreb amide solution develop Develop TLC plate in an appropriate solvent system spot->develop dry_plate Thoroughly dry the plate develop->dry_plate dip Briefly dip the dried plate into the KMnO₄ solution dry_plate->dip Proceed to staining remove_excess Remove excess stain by touching the edge to a paper towel dip->remove_excess heat Gently heat the plate with a heat gun remove_excess->heat visualize Observe yellow-brown spots on a purple background heat->visualize cluster_0 TLC Plate Development cluster_1 Staining Procedure spot_cam Spot alpha-chloro Weinreb amide solution develop_cam Develop TLC plate in an appropriate solvent system spot_cam->develop_cam dry_plate_cam Thoroughly dry the plate develop_cam->dry_plate_cam dip_cam Briefly dip the dried plate into the CAM solution dry_plate_cam->dip_cam Proceed to staining remove_excess_cam Remove excess stain by touching the edge to a paper towel dip_cam->remove_excess_cam heat_cam Strongly heat the plate with a heat gun remove_excess_cam->heat_cam visualize_cam Observe dark blue spots on a light blue/green background heat_cam->visualize_cam

Caption: Workflow for CAM Staining.

Iodine Chamber: A Simple, Non-Destructive Method

Visualization using an iodine chamber is one of the oldest and simplest methods. [3]It is a non-destructive technique, which allows for subsequent staining with another reagent if necessary.

Mechanism of Action: Iodine vapor has an affinity for many organic compounds, particularly those that are unsaturated or aromatic. [3]It is believed that iodine molecules form a weak charge-transfer complex with the organic molecules, resulting in the appearance of brown or yellow spots.

Performance Insights: This method is generally less sensitive than permanganate or CAM stains. Its effectiveness for aliphatic amides can be variable. [6]However, for compounds that are sensitive to strong oxidizing agents, the iodine chamber offers a gentle alternative. The spots are often transient and will fade as the iodine sublimes off the plate, so it is crucial to circle them with a pencil immediately after visualization. [3][4]

Experimental Workflow: Iodine Chamber Visualization

cluster_0 TLC Plate Development cluster_1 Visualization Procedure spot_iodine Spot alpha-chloro Weinreb amide solution develop_iodine Develop TLC plate in an appropriate solvent system spot_iodine->develop_iodine dry_plate_iodine Thoroughly dry the plate develop_iodine->dry_plate_iodine place_in_chamber Place the dried plate in a closed chamber with iodine crystals dry_plate_iodine->place_in_chamber Proceed to visualization wait Allow the plate to remain in the chamber until spots appear place_in_chamber->wait remove_and_mark Remove the plate and immediately circle the spots wait->remove_and_mark

Caption: Workflow for Iodine Visualization.

Comparative Summary of Visualization Methods

FeaturePotassium Permanganate (KMnO₄)Ceric Ammonium Molybdate (CAM)Iodine Chamber
Principle OxidationOxidationComplexation
Appearance Yellow-brown spots on purple backgroundDark blue spots on light blue/green backgroundBrown/yellow spots on a white background
Sensitivity GoodVery HighModerate
Generality Broad (oxidizable groups)Very Broad (universal)Broad (especially unsaturated/aromatic)
Destructive? YesYesNo (transient spots)
Heating Required? Gentle heating often enhances spotsStrong heating requiredNo
Best For General purpose, reliable detection of Weinreb amidesDetecting trace impurities, difficult-to-visualize compoundsNon-destructive visualization, sensitive compounds

Detailed Experimental Protocols

Safety Precaution: Always handle staining reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Potassium Permanganate (KMnO₄) Stain Recipe
  • Preparation: Dissolve 1.5 g of potassium permanganate (KMnO₄) and 10 g of potassium carbonate (K₂CO₃) in 200 mL of deionized water. Add 1.25 mL of 10% aqueous sodium hydroxide (NaOH) solution and stir until clear. [3]* Storage: Store in a tightly capped, amber glass bottle at room temperature, away from light. The stain is stable for 2-3 months. [3]

Ceric Ammonium Molybdate (CAM) Stain Recipe
  • Preparation: In 235 mL of deionized water, dissolve 12 g of ammonium molybdate and 0.5 g of ceric ammonium molybdate. Slowly and carefully add 15 mL of concentrated sulfuric acid (H₂SO₄). [7]* Storage: Store in a wide-mouth glass jar.

Iodine Chamber Preparation
  • Preparation: Place a few crystals of solid iodine at the bottom of a closed glass chamber (e.g., a beaker covered with a watch glass or a wide-mouth jar with a lid). [4]Allow the chamber to become saturated with iodine vapor.

Conclusion and Recommendations

For routine monitoring of reactions involving alpha-chloro Weinreb amides, the potassium permanganate stain offers a reliable and effective balance of sensitivity and ease of use. When higher sensitivity is required or when other methods fail, the Ceric Ammonium Molybdate (CAM) stain is an excellent, albeit more destructive, alternative. The iodine chamber provides a simple, non-destructive method that can be used initially, with the option for subsequent staining if visualization is poor. The choice of the optimal visualization method will ultimately depend on the specific properties of the molecule of interest and the level of sensitivity required for the analysis.

References

  • ChemicalDesk. (2011, June 28). TLC Stains Preparation. Available at: [Link]

  • University of California, Los Angeles. TLC Stains. Available at: [Link]

  • REACH Devices. (2010). Thin Layer Chromatography stains. Available at: [Link]

  • Org Prep Daily. (2006, September 27). TLC Staining solutions. Available at: [Link]

  • University of Rochester. Magic Formulas - TLC Stains/Dips. Available at: [Link]

  • Washington State University. TLC Stains. Available at: [Link]

  • Reddit. (2023, November 21). Help with TLC stain. Available at: [Link]

  • ChemicalDesk. (2011, September 4). TLC stains for amines. Available at: [Link]

  • Searle Separations Department. Thin Layer Chromatography. Available at: [Link]

  • LibreTexts Chemistry. (2022, April 7). 2.3F: Visualizing TLC Plates. Available at: [Link]

  • Filterbio. (2025, December 19). How to detect compounds on TLC plates?. Available at: [Link]

  • The Royal Society of Chemistry. Stains for Developing TLC Plates. Available at: [Link]

  • ResearchGate. (2012, January 17). What is the best charring solution for amides TLC?. Available at: [Link]

Sources

Validation

Technical Guide: Weinreb Amides vs. Acid Chlorides for Precision Ketone Synthesis

Topic: Advantages of Weinreb Amides Over Acid Chlorides in Ketone Synthesis Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Advantages of Weinreb Amides Over Acid Chlorides in Ketone Synthesis Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the synthesis of complex pharmaceutical intermediates, the conversion of carboxylic acid derivatives to ketones is a pivot point.[1] While acid chlorides offer high electrophilicity, they suffer from a critical flaw: uncontrolled reactivity , frequently leading to tertiary alcohol side products via double nucleophilic addition.

Weinreb amides (N-methoxy-N-methylamides) were developed specifically to solve this kinetic challenge. By forming a stable, chelated metal-intermediate, they effectively "mask" the carbonyl group after the first nucleophilic attack, preventing over-addition. This guide analyzes the mechanistic superiority of Weinreb amides, provides comparative performance data, and details self-validating experimental protocols.

Mechanistic Deep Dive: The Chelation Effect

The divergence in performance between acid chlorides and Weinreb amides stems from the stability of the tetrahedral intermediate formed upon nucleophilic attack.

The Acid Chloride Problem (The "Collapse" Mechanism)

Reaction of an acid chloride with an organometallic reagent (R-M) generates a tetrahedral intermediate with a highly labile leaving group (Cl⁻).

  • Rapid Collapse: The intermediate collapses almost instantly, expelling chloride and generating a ketone.

  • Competitive Reactivity: The newly formed ketone is often more electrophilic than the starting acid chloride.

  • Over-Addition: Remaining organometallic reagent attacks the ketone, yielding an undesired tertiary alcohol.[1][2]

The Weinreb Solution (The "Chelate" Mechanism)

The N-methoxy-N-methyl moiety creates a unique thermodynamic trap.

  • Stable Intermediate: Upon nucleophilic attack, the metal cation (Mg²⁺ or Li⁺) is chelated by the carbonyl oxygen and the N-methoxy oxygen, forming a rigid 5-membered ring.

  • Prevention of Collapse: This chelate is stable in the reaction mixture; the leaving group cannot be expelled because the "carbonyl" oxygen is tied up in the ring.

  • Controlled Release: The ketone is only liberated after the reaction is quenched with acid, destroying the excess nucleophile first.

Pathway Visualization

MechanismComparison cluster_0 Acid Chloride Pathway (High Risk) cluster_1 Weinreb Amide Pathway (Controlled) node_start Starting Material node_inter Tetrahedral Intermediate node_prod Target Ketone node_side 3° Alcohol (Impurity) ac_start Acid Chloride (R-COCl) ac_inter Unstable Alkoxide (Collapses Rapidly) ac_start->ac_inter + R'MgX ac_ketone Transient Ketone (Highly Reactive) ac_inter->ac_ketone - MgXCl (Fast) ac_ketone->node_side + R'MgX (Over-addition) wa_start Weinreb Amide (N-OMe, N-Me) wa_chelate Stable 5-Membered Chelate (Mg/Li) wa_start->wa_chelate + R'MgX wa_chelate->node_prod + H3O+ (Quench) wa_chelate->wa_chelate + Excess R'MgX (No Reaction)

Figure 1: Mechanistic divergence. The acid chloride pathway (top) permits in-situ ketone formation and subsequent over-addition. The Weinreb pathway (bottom) locks the intermediate in a stable chelate until workup.[3]

Comparative Performance Analysis

The following table contrasts the operational characteristics of both reagents.

Table 1: Operational Comparison

FeatureAcid ChloridesWeinreb AmidesAdvantage
Stoichiometry Requires strict 1:1 control (difficult).Tolerates excess nucleophile (>2 equiv).Weinreb (Robustness)
Selectivity Poor (Mix of Ketone + 3° Alcohol).High (>95% Ketone).Weinreb (Purity)
Stability Moisture sensitive; hydrolyzes to acid.Stable solid/oil; shelf-stable for months.Weinreb (Handling)
Purification Distillation usually required.Standard silica chromatography.Weinreb (Ease)
Atom Economy High (low MW leaving group).Moderate (loss of amine fragment).Acid Chloride
Data Spotlight: Yield Comparison

In a comparative study synthesizing phenyl ketones, the following yields were observed when reacting with PhMgBr (Phenylmagnesium bromide):

  • Acid Chloride Route: 49% Yield (Significant tertiary alcohol formation) [1].

  • Weinreb Amide Route: 93% Yield (Trace/No tertiary alcohol) [2].

Experimental Protocols

Protocol A: Synthesis of Weinreb Amides (Self-Validating System)

Use this protocol to convert carboxylic acids to Weinreb amides using CDI (1,1'-Carbonyldiimidazole). This avoids the use of harsh thionyl chloride.

Reagents: Carboxylic Acid (1.0 equiv), CDI (1.1 equiv), N,O-Dimethylhydroxylamine HCl (1.1 equiv), DCM (0.3 M).[4]

  • Activation: Dissolve carboxylic acid in dry DCM under N₂. Add CDI in one portion.

    • Validation Check: Observe vigorous CO₂ evolution.[4] Solution should turn from cloudy to clear/yellow.[4] Stir for 45 min.

  • Amidation: Add N,O-Dimethylhydroxylamine hydrochloride solid in one portion. Stir for 6–12 hours.

  • Workup: Quench with 1M HCl (removes unreacted imidazole and amine). Extract with DCM.[4] Wash organic layer with sat.[2][5] NaHCO₃ and brine.[4][6]

  • Result: High purity Weinreb amide (usually >90% pure crude).

Protocol B: Ketone Synthesis via Grignard Addition

This protocol utilizes the stability of the Weinreb chelate.

Reagents: Weinreb Amide (1.0 equiv), Grignard Reagent (1.5–2.0 equiv), Dry THF or Et₂O.

  • Setup: Flame-dry a 2-neck flask. Cool to 0°C (ice bath). Dissolve Weinreb amide in dry THF.

  • Addition: Add Grignard reagent dropwise over 15 minutes.

    • Note: Unlike acid chlorides, strict -78°C cooling is often unnecessary; 0°C is sufficient due to chelate stability.

  • Monitoring: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 1 hour.

    • Validation Check: TLC should show complete consumption of amide. The intermediate is not visible; it stays at the baseline or appears as a distinct complex.

  • Quench (Critical Step): Cool back to 0°C. Quench with sat. NH₄Cl or 1M HCl .

    • Mechanism:[7][8][9][10][11] This step breaks the N-O-Metal chelate, liberating the ketone.

  • Isolation: Extract with EtOAc. The product is the pure ketone.

Workflow Diagram

Figure 2: Step-by-step workflow for converting Weinreb amides to ketones. The critical quench step is required to release the product.

References

  • Nahm, S.; Weinreb, S. M. (1981).[2][12][13] "N-Methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818.[2]

  • Sibi, M. P. (1993). "Chemistry of N-methoxy-N-methylamides. Applications in synthesis". Organic Preparations and Procedures International, 25(1), 15–40.

  • Mentzel, M.; Hoffmann, H. M. R. (1997). "N-Methoxy-N-methylamides (Weinreb Amides) in Modern Organic Synthesis". Journal for Praktische Chemie/Chemiker-Zeitung, 339(1), 517–524.

  • Organic Chemistry Portal. "Weinreb Ketone Synthesis".

Sources

Comparative

elemental analysis data for 2-chloro-N-methoxy-N-methylpropanamide

The following guide is designed for researchers and process chemists in pharmaceutical development. It moves beyond basic product descriptions to focus on the critical quality attributes (CQAs) and comparative utility of...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed for researchers and process chemists in pharmaceutical development. It moves beyond basic product descriptions to focus on the critical quality attributes (CQAs) and comparative utility of 2-chloro-N-methoxy-N-methylpropanamide (CMMP).

Optimizing -Chloro Ketone Synthesis via Weinreb Amides

Executive Summary & Chemical Identity

2-chloro-N-methoxy-N-methylpropanamide (CAS: 952579-60-1) is a specialized Weinreb amide derivative used primarily as a scaffold for synthesizing


-chloro ketones—critical intermediates in the manufacturing of thiazole, imidazole, and furan-based pharmacophores.[1][2][3]

Unlike standard acylating agents (acid chlorides or esters), this reagent allows for the chemoselective mono-addition of organometallic nucleophiles, preventing the formation of tertiary alcohol byproducts.

PropertySpecification
IUPAC Name 2-chloro-N-methoxy-N-methylpropanamide
Formula

Molecular Weight 151.59 g/mol
Physical State Colorless to pale yellow oil (typically)
Solubility Soluble in DCM, THF, EtOAc; sparingly soluble in water
Key Function Controlled synthesis of

-chloro ethyl ketones
Elemental Analysis & Quality Benchmarking

For high-precision synthesis (e.g., GMP intermediates), Elemental Analysis (CHN/Cl) is the primary validation tool to ensure reagent stoichiometry. Deviations in these values often indicate specific degradation pathways (hydrolysis) or solvent entrapment that can sabotage downstream Grignard reactions.

Theoretical vs. Acceptance Specifications

The following table outlines the strict elemental composition required for high-purity applications (>98%).

ElementTheoretical Mass %Typical Acceptance Range (+/- 0.4%)Diagnostic Interpretation of Deviation
Carbon (C) 39.62% 39.22% – 40.02%High: Residual organic solvent (DCM/THF). Low: Inorganic salt contamination (if prepared via Schotten-Baumann).
Hydrogen (H) 6.65% 6.25% – 7.05%High: Moisture (Hygroscopic nature).
Nitrogen (N) 9.24% 8.84% – 9.64%Low: Hydrolysis to 2-chloropropanoic acid (loss of amine moiety).
Chlorine (Cl) 23.41% 23.00% – 23.80%Low: Hydrolysis or dechlorination.

Expert Insight: A common quality failure in this reagent is a low Nitrogen/high Chlorine ratio. This suggests partial hydrolysis where the volatile N,O-dimethylhydroxylamine has evaporated, leaving behind 2-chloropropanoic acid or its chloride salt. This impurity will quench organometallic reagents immediately.

Comparative Performance Guide

Why choose 2-chloro-N-methoxy-N-methylpropanamide over alternative synthetic routes?

Scenario: Synthesis of

-Chloro Ethyl Ketones (R-CO-CH(Cl)-CH3)
MethodologyReagent SystemSelectivity (Mono vs. Di-addition)YieldCritical Drawback
Weinreb Route (Recommended) CMMP + Grignard (R-MgX) High (>95:5) 85-95% Requires preparation of Weinreb amide step.
Acid Chloride Route 2-Chloropropanoyl chloride + R-MgXLow (Mixture)30-50%Over-addition: Forms tertiary alcohols rapidly.
Direct Halogenation Propiophenone +

/NCS
Variable60-75%Regio-scrambling: Chlorination can occur on the aromatic ring or wrong alkyl position.
Nitrile Route 2-Chloropropanenitrile + R-MgXModerate50-70%Harsh Hydrolysis: Imine intermediate requires acidic workup that may racemize the

-chloro center.
Mechanism of Action (The "Weinreb Stability")

The superiority of CMMP lies in the formation of a stable 5-membered chelated intermediate upon nucleophilic attack. This intermediate resists collapse until acidic quench, effectively "protecting" the ketone from a second nucleophilic attack.

WeinrebMechanism Start 2-chloro-N-methoxy- N-methylpropanamide Intermediate Stable Tetrahedral Chelate (Mg-O-N) Start->Intermediate Nucleophilic Attack Mg R-MgBr (Nucleophile) Mg->Intermediate Product Target alpha-Chloro Ketone Intermediate->Product Hydrolysis SideProduct Tertiary Alcohol (PREVENTED) Intermediate->SideProduct NO Reaction (Stable) Quench Acidic Quench (H3O+) Quench->Product

Figure 1: The chelation mechanism prevents over-addition, ensuring high fidelity synthesis of ketones.

Validated Experimental Protocols
A. Synthesis of 2-chloro-N-methoxy-N-methylpropanamide

For in-house preparation to ensure fresh reagent.

Reagents:

  • 2-Chloropropanoyl chloride (1.0 equiv)

  • N,O-Dimethylhydroxylamine HCl (1.1 equiv)

  • Potassium Carbonate (

    
    ) (2.5 equiv)
    
  • Solvent: DCM/Water (1:1 biphasic mixture)

Procedure:

  • Dissolution: Dissolve N,O-dimethylhydroxylamine HCl in water (

    
    ).
    
  • Base Addition: Add

    
     slowly at 
    
    
    
    .
  • Acylation: Add 2-chloropropanoyl chloride in DCM dropwise over 30 mins at

    
    .
    
  • Reaction: Stir vigorously at room temperature for 3 hours.

  • Workup: Separate phases. Extract aqueous layer with DCM (

    
    ). Wash combined organics with 
    
    
    
    (to remove unreacted amine) and Brine.
  • Drying: Dry over

    
     and concentrate in vacuo.
    
  • Validation: Perform EA. Expected C: ~39.6%. If C < 39.0%, check for inorganic salts.

B. Application: Synthesis of 2-Chloro-1-phenylpropan-1-one

Demonstrating the utility of the reagent.

Procedure:

  • Setup: Flame-dry a flask under Argon. Dissolve CMMP (1.0 equiv) in anhydrous THF.

  • Cooling: Cool to

    
     (or 
    
    
    
    for very sensitive substrates).
  • Addition: Add Phenylmagnesium Bromide (1.2 equiv) dropwise.

    • Note: No exotherm should be observed after the initial addition due to stable chelate formation.

  • Quench: Pour reaction mixture into cold

    
    . Stir for 15 mins to hydrolyze the N-methoxy-N-methyl group.
    
  • Isolation: Extract with EtOAc. Purify via silica gel chromatography.

References
  • Nahm, S.; Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818. Link

  • Mentzel, M.; Hoffmann, H. M. R. (1997). "N-methoxy-N-methylamides (Weinreb amides) in modern organic synthesis". Journal of Praktische Chemie, 339(6), 517–524. Link

  • Bld Pharm. (2024). "2-Chloro-N-methoxy-N-methylpropanamide Product Specifications". Bld Pharm Catalog. Link

  • Organic Chemistry Portal. (2023). "Synthesis of Ketones from Weinreb Amides". Organic Chemistry Portal. Link

  • Sigma-Aldrich. (2024). "Weinreb Amide Synthesis Protocols". Sigma-Aldrich Technical Bulletins. Link

Sources

Safety & Regulatory Compliance

Safety

2-chloro-N-methoxy-N-methylpropanamide proper disposal procedures

Operational Guide: Safe Handling and Disposal of 2-Chloro-N-methoxy-N-methylpropanamide Executive Summary & Chemical Profile 2-Chloro-N-methoxy-N-methylpropanamide is a specialized Weinreb amide derivative featuring an

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal of 2-Chloro-N-methoxy-N-methylpropanamide

Executive Summary & Chemical Profile

2-Chloro-N-methoxy-N-methylpropanamide is a specialized Weinreb amide derivative featuring an ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-chloro substituent. Unlike standard solvents, this compound possesses dual reactivity: the Weinreb amide functionality (stable to hydrolysis but reactive toward nucleophiles) and the ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

-chloro group (an alkylating agent).

Proper disposal is not merely a regulatory compliance task; it is a safety imperative to prevent uncontrolled alkylation reactions or the generation of toxic byproducts (e.g., HCl gas, methoxymethylamine) in waste containers.[1]

Chemical Identity & Hazard Matrix
PropertySpecification
Chemical Structure ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

-Halo Weinreb Amide (

)
Homologous CAS Analogous to 67442-07-3 (Acetamide derivative)
Primary Hazard Alkylating Agent (Skin/Eye Irritant, Potential Sensitizer)
Reactivity Hydrolyzes in strong acid/base; reacts with nucleophiles.[1]
Waste Class Halogenated Organic (Requires segregation)

Pre-Disposal Stabilization & Quenching

Critical Warning: Do NOT dispose of pure, reactive


-halo amides directly into bulk waste drums containing strong bases (e.g., hydroxide solutions) or strong nucleophiles (e.g., thiols, amines).[1] This can trigger exothermic alkylation or hydrolysis, pressurizing the drum.[1]
Protocol: Quenching Reactive Residues

If you have residual pure material or a concentrated reaction mixture, follow this stabilization protocol before transferring to the waste stream.

  • Dilution: Dissolve the residue in a compatible non-reactive solvent (e.g., Dichloromethane or Ethyl Acetate) to

    
     concentration.
    
  • Controlled Hydrolysis (Optional for High Activity):

    • Context: Only necessary if the material is suspected to be mixed with highly reactive reagents (e.g., acid chlorides).[1]

    • Method: Add the solution dropwise to a stirred mixture of ice/water.

    • Outcome: This converts any precursor acid chlorides to carboxylic acids and hydrolyzes the amide slowly.[2]

    • Caution: The ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      -chloro group remains intact. Treat the resulting aqueous/organic mixture as Halogenated Waste .[2]
      

Waste Segregation & Packaging

The presence of the chlorine atom mandates specific segregation.[2] Mixing halogenated organics with non-halogenated solvents (e.g., Acetone, Methanol) significantly increases disposal costs and can violate incineration facility permits due to the generation of corrosive acid gases (HCl) during combustion.[1]

Decision Logic: Waste Classification
  • Stream A: Halogenated Organic Waste (CORRECT) [2]

    • Contains: 2-Chloro-N-methoxy-N-methylpropanamide, DCM, Chloroform, Chlorobenzene.[1][2]

    • Disposal Method: High-temperature incineration with acid gas scrubbing.[2]

  • Stream B: Non-Halogenated Solvent Waste (INCORRECT)

    • Contains: Acetone, Ethanol, Hexane.[1]

    • Risk:[3][4] Contamination of this stream with halogens (>1000 ppm) often triggers surcharges or rejection by fuel-blending facilities.[2]

Packaging Requirements
  • Container: High-Density Polyethylene (HDPE) or Glass (Amber).[2]

  • Cap: Vented caps are recommended if slow hydrolysis is suspected (prevents pressure buildup).[2]

  • Labeling: Must explicitly state "HALOGENATED" and list "2-Chloro-N-methoxy-N-methylpropanamide" as a constituent.[2]

Operational Workflow: Disposal Decision Tree

The following diagram outlines the logical flow for assessing and processing this chemical for disposal.

DisposalWorkflow Start Waste Generation: 2-Chloro-N-methoxy-N-methylpropanamide Assess Assessment: Is it Pure or in Solution? Start->Assess Pure Pure Substance Assess->Pure Solution Dilute Solution Assess->Solution DiluteStep Action: Dilute with DCM/EtOAc to <10% Concentration Pure->DiluteStep Stabilize Segregate Segregation: HALOGENATED Waste Stream Solution->Segregate DiluteStep->Segregate Container Packaging: HDPE or Glass Container (No Metal) Segregate->Container Label Labeling: 'Flammable' (if solvent present) 'Toxic/Irritant' 'Halogenated' Container->Label Final Final Disposal: High-Temp Incineration (RCRA Permitted Facility) Label->Final

Figure 1: Decision tree for the safe segregation and packaging of halogenated amide waste.

Regulatory Framework (EPA/RCRA)[2]

In the United States, this compound falls under specific Resource Conservation and Recovery Act (RCRA) guidelines.[1]

  • Characteristic Waste:

    • If dissolved in a flammable solvent (Flash point

      
      C), it carries the D001  (Ignitable) code.[1]
      
    • If the solution has a pH

      
       (due to hydrolysis), it carries the D002  (Corrosive) code.
      
  • Listed Waste (F-Codes):

    • If the waste contains spent halogenated solvents (e.g., Methylene Chloride) used in the process, it must be coded F001 or F002 [1].[1][5][6]

  • Halogen Content:

    • EPA regulations require identifying waste with ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       mg/kg (ppm) total halogens. This compound is ~20% chlorine by weight; therefore, it is always  a halogenated waste.[1]
      

Emergency Spill Response

  • PPE: Nitrile gloves (double gloved recommended due to alkylation risk), safety goggles, and lab coat.[1]

  • Small Spill (<100 mL):

    • Cover with a non-combustible absorbent (Vermiculite or Sand).[2]

    • Do not use paper towels (fire risk if oxidizers are present).[2]

    • Scoop into a wide-mouth jar labeled "Hazardous Waste - Debris."[2]

    • Clean surface with soap and water; collect rinsate as hazardous waste.[2]

References

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Codes (F, K, P, and U Lists).[1] RCRA Regulations.[2][7] Available at: [Link]

  • Nahm, S., & Weinreb, S. M. (1981).[1] N-methoxy-N-methylamides as effective acylating agents.[2] Tetrahedron Letters, 22(39), 3815-3818.[1][2] (Foundational chemistry regarding stability and reactivity).

Sources

Handling

A Researcher's Guide to the Safe Handling of 2-chloro-N-methoxy-N-methylpropanamide

As researchers and scientists in the fast-paced world of drug development, our focus is rightfully on innovation and discovery. However, the foundation of groundbreaking research is a steadfast commitment to safety.

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists in the fast-paced world of drug development, our focus is rightfully on innovation and discovery. However, the foundation of groundbreaking research is a steadfast commitment to safety. This guide provides essential, immediate safety and logistical information for handling 2-chloro-N-methoxy-N-methylpropanamide, a crucial reagent in many synthetic pathways. Our goal is to empower you with the knowledge to work confidently and safely, ensuring both personal well-being and the integrity of your research.

Understanding the Risks: A Proactive Approach to Safety

2-chloro-N-methoxy-N-methylpropanamide is a chemical that requires careful handling due to its potential health hazards. Based on aggregated data, this compound is harmful if swallowed, in contact with skin, or inhaled.[1][2] It can also cause skin and serious eye irritation.[1][3] A thorough understanding of these risks is the first step in mitigating them.

The Occupational Safety and Health Administration (OSHA) mandates a comprehensive approach to laboratory safety through its Laboratory Safety Standard (29 CFR 1910.1450).[4] This includes the implementation of a Chemical Hygiene Plan (CHP), which outlines procedures for safe chemical use, control measures, and emergency response.[4][5][6]

Core Defense: Personal Protective Equipment (PPE)

The appropriate selection and use of Personal Protective Equipment (PPE) is your primary line of defense against chemical exposure.[7] The following PPE is mandatory when handling 2-chloro-N-methoxy-N-methylpropanamide.

PPE CategoryItemSpecification
Eye & Face Protection Safety GogglesMust be worn at all times to prevent eye contact with chemical splashes or vapors.[3][7] A face shield may be required for larger quantities or when there is a significant risk of splashing.[3][8]
Hand Protection Chemical-Resistant GlovesNitrile gloves are a suitable choice for protection against chlorinated solvents and offer good dexterity.[9] Given that this compound is harmful in contact with skin, selecting gloves with adequate chemical resistance is critical.[1][2] Always inspect gloves for any signs of degradation before use and change them immediately if contact with the chemical occurs.[10] For prolonged or high-risk tasks, consider thicker gloves, as this increases the breakthrough time for chemicals.[9][11]
Body Protection Laboratory CoatA standard lab coat should be worn to prevent skin contact.[8] For larger-scale operations, flame-retardant and antistatic protective clothing may be necessary.[12]
Respiratory Protection Use in a Well-Ventilated AreaWork should be conducted in a certified chemical fume hood to minimize inhalation of vapors.[3][13] If engineering controls are insufficient, a respirator may be required.[7]

Safe Handling and Operations: A Step-by-Step Protocol

Adherence to a strict operational protocol is crucial for minimizing risks. The following steps provide a framework for the safe handling of 2-chloro-N-methoxy-N-methylpropanamide from receipt to disposal.

Procurement and Storage
  • Labeling: Upon receipt, ensure the container is clearly labeled with the chemical name and hazard warnings, in accordance with OSHA guidelines.[14]

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][15] The container should be kept tightly closed.[15][16]

Experimental Procedure
  • Engineering Controls: All work must be performed in a properly functioning chemical fume hood.[3]

  • Personal Hygiene: Avoid eating, drinking, or smoking in the laboratory.[17] Wash hands thoroughly after handling the compound, even if gloves were worn.[3][17]

  • Spill Response: In the event of a spill, evacuate the area and prevent further spread.[3] Absorb the spill with an inert material and place it into a suitable, labeled container for disposal.[3] For large spills, or if you are unsure how to proceed, contact your institution's Environmental Health and Safety (EHS) office.

Emergency Procedures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[3][18] Seek immediate medical attention.[2][18]

  • Skin Contact: Remove all contaminated clothing and wash the affected area with soap and water.[2] Seek medical attention if irritation persists.[3]

  • Inhalation: Move the affected person to fresh air.[3][18] If breathing is difficult, provide oxygen. Seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][19]

Waste Disposal: A Responsible Conclusion

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[20]

Waste Disposal Protocol
  • Containerization: All waste containing 2-chloro-N-methoxy-N-methylpropanamide must be collected in a designated, leak-proof, and compatible waste container.[20][21]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name and concentration of the contents.[20][21]

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory.[21] Keep the container closed except when adding waste.[21]

  • Disposal: Arrange for the collection of the hazardous waste through your institution's EHS office.[20] Do not dispose of this chemical down the drain or in regular trash.[20]

Visualizing the Workflow for Safe Handling

To provide a clear and concise overview of the safety procedures, the following diagram illustrates the key steps and decision points for handling 2-chloro-N-methoxy-N-methylpropanamide.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Experiment cluster_emergency Emergency Response A Assess Hazards & Review SDS B Don Appropriate PPE A->B Proceed with caution C Work in Chemical Fume Hood B->C D Perform Experiment C->D E Decontaminate Work Area D->E I Spill or Exposure? D->I F Segregate & Label Waste E->F G Remove & Dispose of PPE F->G H Wash Hands Thoroughly G->H J Follow Emergency Procedures I->J Yes K Notify Supervisor & EHS J->K

Caption: Workflow for the safe handling of 2-chloro-N-methoxy-N-methylpropanamide.

References

  • How to Dispose of Chemical Waste | Environmental Health and Safety. (URL: )
  • 29 CFR 1910.
  • Acetoacetamide - AK Scientific, Inc. (URL: )
  • OSHA Guidelines For Labeling Laboratory Chemicals | Spill Containment Blog. (URL: )
  • How to Properly Manage Hazardous Waste Under EPA Regul
  • The OSHA Labor
  • A Detailed Guide on OSHA Chemical Hygiene Plan - CloudSDS. (URL: )
  • Hazardous Chemical Waste Management Guidelines - Columbia | Research. (URL: )
  • Hazardous Waste Guide: Identification, Storage, Disposal & Compliance. (URL: )
  • Proper Handling of Hazardous Waste Guide - EPA. (URL: [Link])

  • SAFETY DATA SHEET - 2-CHLORO-2-METHYLPROPANE. (URL: )
  • OSHA FACTSHEET LABOR
  • 2-Chloro-N-methoxy-N-methylacetamide | C4H8ClNO2 | CID 2734716 - PubChem. (URL: )
  • Glove for Chemicals: Comp
  • 2 - • SAFETY DATA SHEET - 2-Ethoxy-2-methylpropane. (URL: )
  • SAFETY D
  • SAFETY D
  • SAFETY D
  • 2 - Safety data sheet - 2-Chloro-2-methylpropane. (URL: )
  • Safety D
  • 4 - SAFETY DATA SHEET - 2-Chloro-N-methoxy-N-methylacetamide. (URL: )
  • 2 - SAFETY DATA SHEET - QUALIT
  • 2-CHLORO-N-METHOXY-N-METHYLACETAMIDE - Safety D
  • The importance of Personal Protective Equipment in the handling of chemicals. (URL: )
  • SAFETY D
  • Essential PPE for Spraying AgChem Trials - Trial Supplies. (URL: )
  • Personal protective equipment for handling 2-Acetoxyhexanedioic acid - Benchchem. (URL: )
  • Safety Guidelines for Handling Chemicals - HPE Support. (URL: )
  • 5 - • SAFETY D
  • Kimberly Clark Nitrile Gloves Chemical Resistance Guide. (URL: )
  • KIMBERLY-CLARK* Nitrile Gloves Chemical Resistance Guide. (URL: )
  • Nitrile Glove Chemical-Comp
  • OSHA Glove Selection Chart - Environmental Health and Safety. (URL: )

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-methoxy-N-methylpropanamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-methoxy-N-methylpropanamide
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